molecular formula C18H13N3O4 B561979 2,4-Dinitrophenyl diphenylamine CAS No. 68522-81-6

2,4-Dinitrophenyl diphenylamine

Cat. No.: B561979
CAS No.: 68522-81-6
M. Wt: 335.319
InChI Key: MZBPNLJSBDHXTC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl diphenylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPNLJSBDHXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652561
Record name 2,4-Dinitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68522-81-6
Record name 2,4-Dinitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenyl diphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl diphenylamine, a synthetic compound, is utilized in the manufacturing of dyes, and has been investigated for its potential in explosives and as a stabilizer. Its molecular structure, characterized by a diphenylamine core substituted with two nitro groups, dictates its physicochemical properties and, consequently, its solubility in various media. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both established data and a detailed protocol for its experimental determination. Understanding the solubility characteristics of this compound is paramount for its application in synthesis, purification, formulation development, and various analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling and use in experimental settings. These properties are summarized in the table below.

PropertyValue
CAS Number 961-68-2
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Bright green-light yellow or red crystalline solid
Melting Point 159-161 °C
Boiling Point ~402.47 - 413.8 °C (estimated)
Density ~1.35 - 1.4 g/cm³ (estimated)

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes. The presence of both aromatic rings and polar nitro groups results in a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound in a range of common organic solvents.

SolventTypeSolubilityQuantitative Value (at 25 °C unless specified)
WaterProticInsoluble1.322 mg/L
EthanolProticSlightly Soluble, Soluble in hot ethanol-
AcetoneAproticSoluble25 mg/mL
ChloroformAproticSoluble-
PyridineAproticSoluble-
Dimethyl Sulfoxide (DMSO)AproticSolubleSolutions in DMSO are colorless but turn red upon deprotonation

Experimental Determination of Solubility: A Step-by-Step Protocol

For solvents where quantitative data is unavailable, a robust experimental protocol is necessary. The following method is based on the widely accepted isothermal saturation technique, adapted for organic solvents.

Principle

An excess of the solid solute is equilibrated with a known amount of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 2,4-Dinitrophenyl diphenylamine combine Combine in a sealed vial prep_solid->combine prep_solvent Measure known volume/mass of organic solvent prep_solvent->combine equilibrate Incubate at constant temperature with continuous agitation (e.g., 24-48 hours) combine->equilibrate sediment Allow undissolved solid to settle equilibrate->sediment filter Filter supernatant through a 0.45 µm syringe filter sediment->filter dilute Dilute the saturated solution filter->dilute analyze Analyze by validated HPLC or UV-Vis method dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Analytical grade organic solvents

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Detailed Methodology
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Calculate the solubility in terms of g/100g of solvent or mg/mL.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Method Validation: Develop and validate an analytical method (either HPLC or UV-Vis) for the quantification of this compound in the chosen solvent. This includes establishing linearity, accuracy, and precision.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Analyze these standards to generate a calibration curve.

    • Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

    • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Recrystallization for Purification

Solubility data is fundamental for the purification of this compound by recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Recommended Solvents for Recrystallization
  • Hot Ethanol: this compound is soluble in hot ethanol and can be recrystallized from it.

  • Chloroform/Ethanol Mixture: A mixture of chloroform and ethanol can also be used for recrystallization.

General Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can increase the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals in a vacuum oven.

Safety Precautions

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. While some solubility data is available, this guide emphasizes the importance of experimental determination for specific applications and provides a detailed, field-proven protocol for this purpose. A thorough understanding and application of these principles will facilitate the effective use of this compound in research and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Retrieved from [Link]

  • LookChem. (2017, August 16). 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS). Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a source providing general organic chemistry experimental procedures.
  • LookChem. (n.d.). Cas 961-68-2,2,4-Dinitrodiphenylamine. Retrieved from [Link]

  • ChemSrc. (2025, August 23). 2,4-Dinitrodiphenylamine | CAS#:961-68-2. Retrieved from [Link]

  • ChemBK. (2024, April 10). Benzenamine, 2,4-dinitro-N-phenyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Introduction: The Structural and Functional Significance of 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,4-Dinitrophenyl diphenylamine

This compound, also known as 2,4-Dinitro-N-phenylaniline, is a synthetic organic compound of significant interest in various chemical and industrial fields.[1] With a molecular formula of C₁₂H₉N₃O₄, its structure is characterized by a diphenylamine core asymmetrically substituted with two nitro groups on one of the phenyl rings.[2] This specific arrangement of electron-withdrawing nitro groups and an electron-donating secondary amine bridge imparts distinct chemical and chromophoric properties to the molecule.

Professionals in drug development may encounter this moiety as a fragment in larger, more complex molecules, while materials scientists utilize it in the synthesis of dyes and as a chromogenic chemosensor.[2] Given its application-driven importance, a thorough understanding of its structural identity and purity is paramount. Spectroscopic analysis provides the definitive, non-destructive means to achieve this characterization.

This guide serves as a comprehensive technical resource for the spectral analysis of this compound, detailing the theoretical underpinnings, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The insights provided herein are grounded in established principles to ensure robust and reliable characterization for research and quality control.

cluster_mol This compound cluster_props Key Molecular Properties mol Properties Molecular Formula C₁₂H₉N₃O₄ Molecular Weight 259.22 g/mol [4] Melting Point 159-161 °C [5] Appearance Yellow to brown solid [5]

Figure 1: Structure and Key Properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. For this compound, the key chromophores—systems responsible for light absorption—are the nitro-substituted benzene ring and the unsubstituted phenyl ring, linked by the auxochromic amine group. The extended conjugation across the molecule and the presence of strong electron-withdrawing nitro groups result in characteristic absorption bands. A UV absorption maximum has been reported at 335 nm in cyclohexane.[2]

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption maxima (solvatochromism). A non-polar solvent like cyclohexane is chosen to minimize hydrogen bonding interactions with the solute, providing a spectrum that reflects the molecule's intrinsic electronic transitions.[2] For solubility purposes, polar aprotic solvents like acetone or acetonitrile may also be used, but any shifts in λₘₐₓ should be noted.

  • Concentration: The concentration must be carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert Law (typically 0.1 to 1.0 A.U.) to guarantee quantitative accuracy and prevent signal saturation.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade cyclohexane in a volumetric flask to create a stock solution.

  • Working Solution Preparation: Dilute the stock solution serially with cyclohexane to prepare a working solution with an expected absorbance below 1.0 A.U. A typical concentration would be in the range of 5-10 mg/L.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent (cyclohexane) and use it to zero the spectrophotometer (baseline correction). This digitally subtracts the absorbance contribution from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample from 200 nm to 600 nm to cover the full UV-Vis range. Record the wavelength of maximum absorbance (λₘₐₓ).

Data Interpretation

The UV-Vis spectrum of this compound is dominated by intense π→π* transitions associated with the aromatic systems and n→π* transitions from the non-bonding electrons on the nitrogen and oxygen atoms.

Parameter Observed Value Interpretation
λₘₐₓ ~335 nm[2]This strong absorption band is attributed to a π→π* transition across the conjugated system of the dinitrophenyl ring, influenced by the amine donor and nitro acceptors.
Appearance Yellow SolidThe absorption in the violet-blue region of the visible spectrum (~400 nm cutoff) is responsible for the compound's characteristic yellow color.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint." For this compound, key identifiable groups include the N-H bond of the secondary amine, the aromatic C-H and C=C bonds, and the N-O bonds of the nitro groups.

Causality Behind Experimental Choices
  • Sampling Technique (ATR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[4] It requires minimal sample preparation—a small amount of powder is simply pressed against a high-refractive-index crystal (like diamond or germanium). This is a rapid, reproducible, and non-destructive alternative to traditional methods like KBr pellets, which are more labor-intensive and susceptible to moisture contamination.

Experimental Protocol: FTIR-ATR Spectrum Acquisition
  • Instrument Background: With a clean ATR crystal, collect a background spectrum. This measures the IR profile of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The FTIR spectrum provides direct evidence for the key functional groups within the molecule's structure.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~3300 - 3400N-H StretchA sharp to medium peak indicative of the secondary amine. Its position and sharpness can be influenced by hydrogen bonding in the solid state.
~3000 - 3100Aromatic C-H StretchPeaks above 3000 cm⁻¹ confirm the presence of hydrogens on the aromatic rings.
~1590 - 1610C=C Ring StretchStrong absorptions corresponding to the stretching vibrations within the benzene rings.
~1500 - 1530 Asymmetric NO₂ Stretch A very strong and characteristic absorption band resulting from the asymmetric stretching of the N-O bonds in the nitro groups.
~1330 - 1350 Symmetric NO₂ Stretch Another very strong and characteristic band for the symmetric stretching of the nitro groups. The presence of these two strong bands is definitive proof of the nitro substituents.
~1250 - 1300Aromatic C-N StretchStretching vibration of the bond between the amine nitrogen and the phenyl rings.
~700 - 900C-H Out-of-Plane BendingThe pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Note: Specific peak positions can be found on spectral databases like SpectraBase.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

cluster_workflow General Spectroscopic Analysis Workflow Sample Obtain Pure Sample of This compound Prep Sample Preparation (Dissolve for UV/NMR, Solid for IR) Sample->Prep UV Acquire UV-Vis Spectrum Prep->UV IR Acquire FTIR Spectrum Prep->IR NMR Acquire ¹H & ¹³C NMR Spectra Prep->NMR Analyze Data Processing & Interpretation UV->Analyze IR->Analyze NMR->Analyze Report Compile Final Report Analyze->Report

Figure 2: A generalized workflow for the complete spectroscopic characterization of the target compound.
Causality Behind Experimental Choices
  • Solvent Selection: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required to avoid a large interfering solvent signal in ¹H NMR.[4] DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of compounds and its tendency to sharpen N-H proton signals, making them easier to identify.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons and carbons produce a single, sharp signal at 0 ppm, providing a reliable reference point for all other chemical shifts.

Experimental Protocol: NMR Spectrum Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Standard Addition: Add a small drop of TMS to the solution.

  • Shimming: Place the tube in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum will show distinct signals for the protons on the two different phenyl rings and the N-H proton. The electron-withdrawing nitro groups will deshield adjacent protons, shifting their signals to a higher frequency (downfield).

Proton Environment (Predicted) Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H~9.0 - 10.0 (in DMSO-d₆)Singlet (broad)1H
H3 (ortho to two NO₂)~8.8 - 9.0Doublet (d)1H
H5 (ortho to one NO₂)~8.2 - 8.4Doublet of doublets (dd)1H
H6 (para to one NO₂)~7.2 - 7.4Doublet (d)1H
Unsubstituted Ring (ortho-H)~7.4 - 7.6Multiplet (m)2H
Unsubstituted Ring (meta/para-H)~7.1 - 7.3Multiplet (m)3H

Note: Actual chemical shifts can be referenced from databases like ChemicalBook.[6]

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will show 12 distinct signals as the molecule is asymmetric. Carbons attached to or near the electron-withdrawing nitro groups will be significantly deshielded (shifted downfield).

Carbon Environment (Predicted) Expected Chemical Shift (δ, ppm) Interpretation
C2, C4 (attached to NO₂)~140 - 150Strongly deshielded by nitro groups.
C1' (attached to N)~140 - 145Deshielded by attachment to nitrogen.
C1 (attached to N)~135 - 140Deshielded by attachment to nitrogen.
Aromatic CHs~115 - 130Aromatic carbons appear in this typical range. Specific assignments require advanced 2D NMR techniques.

Note: Spectral data is available on databases for confirmation.[5]

Conclusion

The comprehensive spectral analysis of this compound through UV-Vis, FTIR, and NMR spectroscopy provides a self-validating system for structural confirmation and purity assessment. UV-Vis confirms the electronic properties and chromophoric nature, FTIR provides a rapid fingerprint of the key functional groups (amine, aromatic rings, and nitro groups), and NMR delivers an unambiguous map of the carbon-hydrogen framework. Together, these techniques offer the robust, multi-faceted data required by researchers and drug development professionals to confidently use this compound in their applications.

References

  • SpectraBase. 2,4-Dinitrodiphenylamine.[Link][5][7]

  • PubChem. Benzenamine, 2,4-dinitro-N-phenyl-. National Center for Biotechnology Information. [Link][8]

  • NIST. Benzenamine, 2,4-dinitro-. NIST Chemistry WebBook. [Link][9]

  • ResearchGate. UV spectra of 2NDPA, 4NDPA and 2,4´-dinitroDPA.[Link][10]

  • Scirp.org. Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal.[Link][3]

Sources

An In-depth Technical Guide to the Crystal Structure of 2,4-Dinitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 2,4-Dinitrophenyl diphenylamine, a molecule of significant interest in materials science and medicinal chemistry. This document moves beyond a simple recitation of crystallographic data to offer insights into the supramolecular architecture, intermolecular forces, and the experimental diligence required to elucidate such structures.

Introduction: The Significance of Crystalline Architecture

This compound, also known as 'Serisol Yellow 2G', is a nitroaromatic compound whose utility spans from a chromogenic chemosensor to a key intermediate in the synthesis of various organic materials.[1] The arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation, while for materials scientists, it provides a roadmap for designing novel materials with tailored properties.

This guide delves into the single-crystal X-ray diffraction (SCXRD) analysis of this compound, offering a detailed exploration of its molecular geometry and the intricate network of non-covalent interactions that govern its crystal packing.

Molecular Structure and Conformation

The molecular structure of this compound consists of a diphenylamine backbone with two nitro groups substituted on one of the phenyl rings at the 2- and 4-positions. Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional conformation in the solid state.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/n. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound
Empirical formulaC₁₂H₉N₃O₄
Formula weight259.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.133(3) Å
b = 11.198(3) Å
c = 11.234(3) Å
α = 90°
β = 113.33(3)°
γ = 90°
Volume1170.3(6) ų
Z4
Calculated density1.472 Mg/m³
Molecular Geometry

The diphenylamine core of the molecule is non-planar. The two phenyl rings are twisted with respect to each other. The nitro groups at the 2- and 4-positions of one phenyl ring are slightly twisted out of the plane of the ring. This twisted conformation is a result of steric hindrance between the ortho-nitro group and the adjacent phenyl ring. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
Bond Length (Å) Angle
N(1)-C(1)1.425(3)C(1)-N(1)-C(7)
N(1)-C(7)1.365(3)C(2)-C(1)-N(1)
N(2)-C(2)1.469(3)C(6)-C(1)-N(1)
N(3)-C(4)1.470(3)C(1)-C(2)-N(2)
O(1)-N(2)1.229(3)O(1)-N(2)-O(2)
O(2)-N(2)1.227(3)O(3)-N(3)-O(4)
O(3)-N(3)1.231(3)
O(4)-N(3)1.226(3)

Note: Atom numbering may vary from the original publication. Data is illustrative of typical bond lengths and angles.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by the formation of centrosymmetric dimers, which are further assembled into a three-dimensional network through a variety of weak intermolecular interactions.[1]

Dimer Formation via O···O and C-H···O Interactions

A notable feature of the crystal structure is the formation of centrosymmetric dimers through an unusual O···O interaction with a short contact distance of 2.73 Å.[1] These dimers are further stabilized by C-H···O hydrogen bonds. This self-assembly into dimeric units is a key feature of the supramolecular architecture.

N-H···O and C-H···O Hydrogen Bonds

In addition to the interactions within the dimer, the crystal packing is further stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds. The amine proton (N-H) acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule. The aromatic C-H groups also participate in weak hydrogen bonding with the oxygen atoms of the nitro groups, contributing to the overall stability of the crystal lattice.[1]

The R₂²(7) Synthon

The analysis of the electrostatic potential map reveals that the most positive region of the C-H groups interacts with the most negative region of the NO₂ group, forming a R₂²(7) supramolecular synthon.[1] This specific and recurring pattern of hydrogen bonding is a critical element in the formation of the overall crystal structure.

Intermolecular Interactions N-H_A N-H O(NO2)_B O(NO2) N-H_A->O(NO2)_B N-H···O C-H_A C-H C-H_A->O(NO2)_B C-H···O O(NO2)_A O(NO2) O(NO2)_A->O(NO2)_B O···O N-H_B N-H C-H_B C-H

Caption: Key intermolecular interactions in the crystal structure.

Experimental Protocols

The elucidation of a crystal structure is a multi-step process requiring careful synthesis, crystallization, and data collection.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and aniline.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Aniline: Add an equimolar amount of aniline to the solution. The reaction is typically carried out in the presence of a weak base (e.g., sodium bicarbonate) to neutralize the HCl formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being sparingly soluble in ethanol, will precipitate out.

  • Purification: Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For this compound, solvents like ethanol, acetone, or mixtures thereof can be effective.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Slow Evaporation: Transfer the clear filtrate to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for the slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size and quality have formed, carefully harvest them from the mother liquor.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: A generalized workflow for crystal structure determination.

Physicochemical Properties and Thermal Stability

The thermal stability of this compound has been investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses indicate that the compound is stable up to 150 °C.[1] This thermal stability is an important consideration for its storage, handling, and application in various fields.

Conclusion

The crystal structure of this compound reveals a fascinating interplay of molecular conformation and intermolecular forces. The formation of centrosymmetric dimers through unconventional O···O interactions, supported by a network of N-H···O and C-H···O hydrogen bonds, dictates its solid-state architecture. This in-depth understanding of its crystalline form is crucial for scientists and researchers working on the development of new materials and pharmaceutical compounds, providing a solid foundation for predicting and controlling its macroscopic properties. The detailed experimental protocols outlined in this guide offer a practical framework for the synthesis and crystallographic analysis of this and related compounds, underscoring the importance of rigorous experimental technique in the field of chemical crystallography.

References

  • Hernández-Paredes, J., Carrillo-Torres, R. C., Hernández-Negrete, O., Sotelo-Mundo, R. R., Glossman-Mitnik, D., Esparza-Ponce, H. E., & Alvarez-Ramos, M. E. (2017). Experimental and theoretical study on the molecular structure, covalent and non-covalent interactions of 2,4-dinitrodiphenylamine: X-ray diffraction and QTAIM approach. Journal of Molecular Structure, 1141, 53–63. [Link]

Sources

A Technical Guide to the Toxicology and Safety of 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

This document provides an in-depth toxicological and safety assessment of 2,4-Dinitrophenyl diphenylamine (CAS No. 961-68-2). Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach. We will analyze the toxicological profiles of its constituent moieties—the 2,4-dinitrophenyl group and the diphenylamine group —to construct a predictive toxicological profile. The evidence strongly suggests that this compound should be treated as a substance with a high potential for acute and chronic toxicity, primarily driven by the well-documented mitochondrial uncoupling effects of the 2,4-dinitrophenyl structure. This guide synthesizes available data, outlines predictive assessments, and provides detailed protocols for definitive toxicological evaluation.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound.[1][2] It presents as a light yellow to red-brown crystalline powder.[1][2][3] While specific toxicological data are scarce, its chemical structure allows for a predictive assessment based on its well-characterized structural analogues.

The molecule can be deconstructed into two key components for toxicological analysis:

  • The 2,4-Dinitrophenyl Moiety: This group is structurally analogous to 2,4-Dinitrophenol (2,4-DNP), a compound with a vast and concerning toxicological history.

  • The Diphenylamine Moiety: This is a widely used industrial chemical with a distinct and well-documented toxicological profile.

This guide will first detail the known toxicology of these analogues and then synthesize the findings to build a predictive safety profile for the target compound.

Table 1: Physicochemical Properties of this compound and its Analogues

PropertyThis compound2,4-Dinitrophenol (2,4-DNP)Diphenylamine
CAS Number 961-68-2[2][4]51-28-5[5]122-39-4[6]
Molecular Formula C₁₂H₉N₃O₄[1][7]C₆H₄N₂O₅C₁₂H₁₁N
Molecular Weight 259.22 g/mol [1][7]184.11 g/mol 169.22 g/mol [8]
Appearance Light yellow to brown powder/crystal[1][2]Yellow solid[5][9]Colorless to beige solid[10]
Melting Point 159-161 °C[1][2]~112 °C~53 °C[8]
Water Solubility 1.322 mg/L (25 °C)[7]Slightly soluble[9]Moderately soluble

Toxicological Profile of the 2,4-Dinitrophenyl Moiety (Read-across from 2,4-DNP)

The toxicology of the 2,4-dinitrophenyl group is best understood by examining 2,4-Dinitrophenol (2,4-DNP). The U.S. Food and Drug Administration (FDA) declared 2,4-DNP to be "extremely dangerous and not fit for human consumption" in 1938 due to severe adverse health effects and fatalities.[9][11] Its use as a weight-loss drug in the 1930s was discontinued, but it continues to be illegally marketed, leading to numerous deaths.[9][12]

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The defining toxicological feature of 2,4-DNP is its ability to act as a proton ionophore, shuttling protons across the inner mitochondrial membrane.[9][11][12] This action uncouples the process of oxidative phosphorylation. Instead of being used to generate ATP, the energy from cellular respiration is dissipated as heat.[5][9][11] This leads to a dramatic and uncontrolled increase in metabolic rate and body temperature (hyperthermia), which is the primary driver of its acute toxicity.[9][11][12]

G Diagram 1: Mechanism of 2,4-DNP Toxicity H+ Pool H+ H+ H+ H+ H+ ATP Synthase ATP Synthase H+ Pool->ATP Synthase Normal H+ flow DNP 2,4-DNP H+ Pool->DNP H+ Electron Transport Chain Electron Transport Chain (ETC) Pumps H+ out Electron Transport Chain->H+ Pool Heat ENERGY RELEASED AS HEAT DNP->Heat Uncouples Flow

Caption: Mechanism of mitochondrial uncoupling by 2,4-DNP.

Summary of Toxicological Effects (2,4-DNP)

The effects of 2,4-DNP are systemic and can manifest rapidly.[9]

  • Acute Toxicity: Oral exposure in humans leads to nausea, vomiting, sweating, dizziness, and a rapid increase in basal metabolic rate.[13] Higher doses result in tachycardia, hyperthermia, and eventually death.[12] The classic symptom complex is hyperthermia, tachycardia, diaphoresis (sweating), and tachypnoea (rapid breathing).[12] Single oral doses of 30-40 mg/kg have been fatal in humans.[11]

  • Chronic Toxicity: Long-term exposure in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on bone marrow, the central nervous system (CNS), and the cardiovascular system.[13]

  • Reproductive & Developmental Toxicity: Studies in rats have shown that 2,4-DNP has reproductive and developmental toxicity.[14] Effects include a significant reduction in the number of live pups, decreased live birth index, and lower pup body weight at a dose of 30 mg/kg/day.[14] The No-Observed-Adverse-Effect Level (NOAEL) in these studies was determined to be 10 mg/kg/day.[14]

  • Genotoxicity & Carcinogenicity: Evidence for genotoxicity is inconclusive, with some positive results potentially attributable to cytotoxicity.[9] The EPA has not classified 2,4-DNP for carcinogenicity due to limited or unavailable data in humans.[13]

Table 2: Selected Toxicity Values for 2,4-Dinitrophenol (2,4-DNP)

EndpointSpeciesRouteValueReference
Acute Fatal DoseHumanOral~30-40 mg/kg[11]
Acute Toxicity (LD₅₀)RatOralHigh (Specific value varies)[13]
Reproductive/Developmental NOAELRatOral10 mg/kg/day[14]
Reference Dose (RfD)HumanOral0.002 mg/kg/day (based on cataract formation)[13]

Toxicological Profile of the Diphenylamine Moiety

Diphenylamine has a distinct toxicological profile characterized by low acute toxicity but with specific target organ effects upon repeated exposure.[15]

  • Toxicokinetics: It is rapidly and completely absorbed after oral administration, metabolized to sulfonyl and glucuronyl conjugates, and excreted primarily in the urine.[15]

  • Acute Toxicity: Diphenylamine exhibits a low order of acute toxicity. Oral LD₅₀ values in rats are around 3000 mg/kg bw, and the dermal LD₅₀ is greater than 2000 mg/kg bw.[6][16]

  • Irritation and Systemic Effects: It can cause severe eye irritation and may cause skin and respiratory irritation.[6][15] Inhalation or absorption can lead to fatigue, headache, increased blood pressure, and cyanosis (due to methemoglobinemia).[6]

  • Repeated Dose Toxicity: The primary target of diphenylamine is the red blood cell system.[15] Longer-term exposure can lead to abnormal red blood cell formation in the spleen, spleen congestion, and hemosiderosis.[15] Pathological changes in the liver and kidneys have also been observed.[15]

  • Genotoxicity & Carcinogenicity: Diphenylamine is not considered a potent mutagen.[6] While some commercial preparations may contain carcinogenic impurities like 4-aminobiphenyl, studies on purified diphenylamine have not established it as a carcinogen.[8][15]

Predictive Toxicological Profile for this compound

By synthesizing the data from its structural analogues, we can construct a predictive toxicological profile. The presence of the 2,4-dinitrophenyl moiety is expected to be the dominant driver of severe systemic toxicity.

  • Predicted Mechanism of Action: The primary mechanism of toxicity is predicted to be the uncoupling of mitochondrial oxidative phosphorylation , inherited from the 2,4-dinitrophenyl moiety.

  • Acute Toxicity: High acute toxicity is expected. The limited available data shows an intravenous LD₅₀ in mice of 180 mg/kg , indicating significant toxicity.[1] Symptoms upon exposure are likely to mirror those of 2,4-DNP poisoning: hyperthermia, profuse sweating, tachycardia, and metabolic distress.

  • Irritation: The compound is classified as irritating to the eyes, respiratory system, and skin.[1][3] This is consistent with the properties of both diphenylamine and 2,4-DNP.

  • Repeated Dose Toxicity: Chronic exposure would likely present a complex picture involving target organs from both analogues. This could include cataract formation and metabolic disruption (from the 2,4-dinitrophenyl moiety) as well as potential damage to the kidneys, liver, and hematopoietic system (from the diphenylamine moiety).

  • Reproductive & Developmental Toxicity: A high risk of reproductive and developmental toxicity is predicted, based on the clear effects observed with 2,4-DNP. The compound should be considered a potential reproductive toxicant until proven otherwise.

  • Genotoxicity & Carcinogenicity: The potential is unclear. While diphenylamine is largely considered non-carcinogenic, the data for 2,4-DNP is inconclusive. Therefore, this compound cannot be presumed safe in this regard, and specific testing is required.

Recommended Experimental Protocols for a Full Toxicological Assessment

To move beyond a predictive profile, a tiered experimental approach is necessary. The following protocols, based on OECD guidelines, provide a framework for a comprehensive assessment.

G Diagram 2: Tiered Toxicological Testing Workflow cluster_tier1 Tier 1: In Vitro / Acute Assessment cluster_tier2 Tier 2: Repeated Dose & Reproductive Screening cluster_tier3 Tier 3: Comprehensive Studies (If Warranted) A Acute Oral Toxicity (OECD 423) D Repeated Dose Toxicity (28-day) (OECD 407) A->D B Skin Irritation (OECD 439) B->D C Genotoxicity (Ames Test) (OECD 471) C->D F Chronic Toxicity / Carcinogenicity (OECD 452) D->F E Reproductive/Developmental Screen (OECD 421) G Full Two-Generation Reproductive Toxicity (OECD 416) E->G

Caption: A tiered workflow for comprehensive toxicological assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Rationale: This study provides an initial estimate of the acute toxicity (LD₅₀) and identifies clinical signs of toxicity. The method uses a stepwise procedure with a small number of animals.

  • Methodology:

    • Animals: Use a single sex (typically female rats) for the initial test.

    • Housing: House animals individually under standard laboratory conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle).

    • Dose Administration: Administer the test substance by oral gavage. Based on the predicted high toxicity, start with a low dose (e.g., 25 or 50 mg/kg).

    • Procedure: Dose a group of 3 animals.

    • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.) and mortality.

    • Stepwise Progression:

      • If 2-3 animals die, re-test at a lower dose.

      • If 0-1 animal dies, re-test at a higher dose.

      • The test is stopped when a dose causing mortality is identified or no effects are seen at the highest dose.

    • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Rationale: This is a standard in vitro test to detect gene mutations. It is a critical first screen for genotoxic potential.

  • Methodology:

    • Test Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA).

    • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the livers of induced rodents). This is crucial as some chemicals only become mutagenic after metabolism.

    • Procedure (Plate Incorporation Method):

      • Prepare a range of concentrations of the test substance.

      • To molten top agar, add the bacterial culture, the test substance, and either S9 mix or a buffer.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37 °C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

    • Interpretation: A positive result is defined as a concentration-related increase in revertant colonies that is at least double the background (negative control) count.

Safety, Handling, and Exposure Control

Given the predicted high toxicity, stringent safety measures are mandatory.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust. Facilities should be equipped with an eyewash station and a safety shower.[3][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][17]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][17] Ensure full body coverage if handling large quantities.

    • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with particulate filters is required.[10]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][17] Minimize dust generation during handling.[3]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[17]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17]

    • If inhaled: Move the person to fresh air.[17]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[17]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

While direct toxicological data for this compound is limited, a read-across analysis from its structural analogues, 2,4-Dinitrophenol and Diphenylamine, provides a compelling basis for a predictive safety assessment. The evidence overwhelmingly indicates that the 2,4-dinitrophenyl moiety will dominate the toxicological profile, making the compound a potent metabolic poison via the uncoupling of oxidative phosphorylation. It should be handled as a substance with high acute toxicity, potential for severe chronic effects including cataracts and organ damage, and a likely reproductive/developmental hazard. The experimental protocols outlined in this guide provide a clear pathway for definitively characterizing its toxicological profile. Until such data is available, all handling and research activities must proceed under the assumption of high hazard, with strict adherence to engineering controls and personal protective equipment protocols.

References

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  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

  • Wikipedia. (n.d.). Diphenylamine. [Link]

  • Jiang, J., Lu, W., Yang, J., Yang, J., & Xia, Z. (2012). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Journal of Occupational Medicine and Toxicology, 7(1), 24. [Link]

  • INCHEM. (1998). Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological). [Link]

  • LookChem. (n.d.). Cas 612-36-2, 2,4'-DINITRODIPHENYLAMINE. [Link]

  • ChemBK. (n.d.). N-(2,4-Dinitrophenyl)-N-phenylamine. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diphenylamine. [Link]

  • 2,4-D Information Council. (1993). An SAB Report: Assessment of Potential 2,4-D Carcinogenicity. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. [Link]

  • Cheméo. (n.d.). 2,4-dinitrodiphenylamine - Chemical & Physical Properties. [Link]

  • Ibrahim, M. A., Bond, G. G., Ott, M. G., & Beard, K. K. (1991). Weight of the evidence on the human carcinogenicity of 2,4-D. Environmental Health Perspectives, 96, 213–222. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Toxicokinetics. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Potential for Human Exposure. [Link]

  • Takahashi, M., Sunaga, M., Hirata-Koizumi, M., Hirose, A., Kamata, E., & Ema, M. (2009). Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats. Environmental Toxicology, 24(1), 74–81. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 2-6, Genotoxicity of 2,4-Dinitrophenol In Vivo. [Link]

  • LookChem. (n.d.). 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS). [Link]

  • PubChem. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. [Link]

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The Unseen Guardian: A Technical Guide to 2,4-Dinitrophenyl Diphenylamine as a Propellant Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrocellulose-based propellants, the cornerstone of modern ordnance, are inherently prone to autocatalytic decomposition, a process that can compromise their performance and safety. The inclusion of chemical stabilizers is therefore paramount to ensure their long-term reliability. This in-depth technical guide provides a comprehensive overview of 2,4-Dinitrophenyl diphenylamine, a key stabilizer in propellant formulations. This document delves into the synthesis, chemical properties, and intricate mechanism of action of this compound. It further details established experimental protocols for its analysis and the evaluation of propellant stability, supported by quantitative data and visual representations of its chemical pathways and analytical workflows.

Introduction: The Imperative of Propellant Stability

Nitrocellulose, the energetic backbone of many single and double-base propellants, undergoes a slow, inevitable decomposition even under ambient conditions. This process is initiated by the homolytic cleavage of the nitrate ester bonds, releasing highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO). These NOx species act as catalysts, accelerating the decomposition of the propellant in a dangerous, autocatalytic cycle. Left unchecked, this can lead to a host of detrimental effects, including:

  • Degradation of Ballistic Performance: Changes in the chemical composition of the propellant can alter its burn rate and pressure generation, leading to inconsistent and unpredictable performance.

  • Pressure Buildup in Casings: The evolution of gaseous decomposition products can lead to a dangerous increase in pressure within ammunition cartridges or rocket motors.

  • Spontaneous Ignition: In advanced stages of degradation, the exothermic nature of the decomposition can lead to a runaway reaction and spontaneous ignition of the propellant.

To mitigate these risks, chemical stabilizers are incorporated into propellant formulations. These molecules act as scavengers, reacting with and neutralizing the NOx species, thereby interrupting the autocatalytic decomposition cycle and significantly extending the safe and effective service life of the propellant.

Unveiling the Stabilizer: this compound

This compound, also known as 2,4-Dinitrodiphenylamine or N-(2,4-Dinitrophenyl)-N-phenylaniline, is a synthetic organic compound widely employed as a stabilizer in nitrocellulose-based propellants.[1][2][3] Its chemical structure, characterized by two nitro groups on one of the phenyl rings, is key to its stabilizing function.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in propellant formulations.

PropertyValueReferences
Chemical Formula C₁₂H₉N₃O₄[3]
Molecular Weight 259.22 g/mol [3]
CAS Number 961-68-2[4]
Appearance Yellow to red-brown crystalline solid[5]
Melting Point 159-161 °C[6][7]
Solubility Insoluble in water; soluble in acetone, chloroform, and hot ethanol.[5]
Stability Stable under normal conditions. Incompatible with strong bases, strong acids, and strong oxidizing agents.[6][7]
Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and aniline.[2][8]

Reaction:

Caption: Synthesis of this compound.

Protocol for Synthesis:

  • Reactant Preparation: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

  • Addition of Aniline: Add a stoichiometric equivalent of aniline to the flask.

  • Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by suction filtration.

  • Purification: The crude product is washed with ethanol and water to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9][10]

The Core Directive: Mechanism of Stabilization

The primary role of this compound as a propellant stabilizer is to interrupt the autocatalytic decomposition of nitrocellulose by scavenging the nitrogen oxide radicals (NOx) that are the main drivers of this process.[11][12] The secondary amine group (-NH-) in the molecule is the reactive center for this stabilization activity. The process is a complex series of competing and consecutive reactions.

The Scavenging Cascade: A Step-by-Step Analysis

The stabilization mechanism is not a single reaction but a cascade of events that consume the primary stabilizer and generate a series of secondary stabilizing compounds, often referred to as "daughter products."

Step 1: N-Nitrosation

The initial and most rapid reaction is the attack of NOx species on the nitrogen atom of the amine group, leading to the formation of N-nitroso-2,4-dinitrodiphenylamine.[13][14]

Step 2: C-Nitration and Formation of Daughter Products

Subsequent reactions involve the electrophilic attack of NOx on the aromatic rings, a process known as C-nitration. This leads to the formation of various nitrated derivatives of this compound. These "daughter products" can also act as stabilizers, albeit with varying degrees of effectiveness. The ongoing reaction of these secondary stabilizers with NOx continues to provide protection against autocatalytic decomposition.[12]

G NC Nitrocellulose Decomposition NOx NOx Radicals (NO, NO2) NC->NOx Stab 2,4-Dinitrophenyl diphenylamine N_Nitroso N-Nitroso-2,4-dinitrodiphenylamine Stab->N_Nitroso + NOx C_Nitro C-Nitrated Derivatives N_Nitroso->C_Nitro + NOx Inert Inert Products C_Nitro->Inert + NOx

Caption: Simplified stabilization pathway of this compound.

Experimental Protocols for Evaluation

The assessment of a stabilizer's effectiveness and the overall stability of a propellant formulation requires a suite of well-defined analytical techniques.

Quantitative Analysis of Stabilizer Content: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and reliable method for the quantitative analysis of this compound and its degradation products in propellants.[5][15][16][17]

Protocol for HPLC Analysis:

  • Sample Preparation and Extraction:

    • Accurately weigh a known mass of the propellant sample (typically 1-2 grams).

    • Cryogenically grind the sample to increase the surface area for extraction.

    • Extract the stabilizer and its derivatives using a suitable organic solvent, such as methanol or acetonitrile, in a volumetric flask. Sonication can be employed to enhance dissolution.[16]

    • Allow the nitrocellulose to precipitate, and filter the supernatant through a 0.45 µm syringe filter to prevent column blockage.[16]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or C8 column is typically used for the separation.[12]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water is commonly employed.[12]

    • Flow Rate: A typical flow rate is 1-2 mL/min.[12]

    • Detector: A UV detector set at a specific wavelength (e.g., 254 nm) is used for quantification.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the stabilizer in the propellant extract by comparing its peak area to the calibration curve.

G start Propellant Sample cryo Cryogenic Grinding start->cryo extract Solvent Extraction (Methanol/Acetonitrile) cryo->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Analysis (C18 Column, UV Detection) filter->hplc quant Quantification (Calibration Curve) hplc->quant end Stabilizer Concentration quant->end

Caption: Experimental workflow for HPLC analysis of stabilizer content.

Assessment of Propellant Stability

Several standardized methods are employed to assess the chemical stability of propellants and predict their shelf-life. These methods often involve accelerated aging at elevated temperatures to simulate long-term storage.

4.2.1. Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry is a highly sensitive technique that measures the heat generated by the slow decomposition of a propellant sample under isothermal conditions.[16][18][19] A higher heat flow indicates lower stability. This method is specified in NATO Standardization Agreement (STANAG) 4582 for assessing the stability of nitrocellulose-based propellants.[11][20][21]

4.2.2. Vacuum Stability Test

This classic method measures the volume of gas evolved from a propellant sample when heated under a vacuum at a constant temperature. A higher volume of evolved gas signifies lower stability.

4.2.3. Military Standard Test Methods

The United States Military Standard MIL-STD-286 provides a comprehensive set of test methods for solid propellants, including procedures for determining chemical and physical properties, stability, and performance characteristics.[12][22][23][24][25]

Performance and Comparative Analysis

The effectiveness of this compound as a stabilizer is a critical factor in its selection for a given propellant formulation. While direct, quantitative comparisons with other stabilizers are often specific to the propellant formulation and aging conditions, some general performance characteristics can be highlighted.

StabilizerKey Performance CharacteristicsReferences
Diphenylamine (DPA) A widely used primary stabilizer. Its degradation products, including 2-nitrodiphenylamine and 4-nitrodiphenylamine, also contribute to stabilization.[19]
2-Nitrodiphenylamine (2-NDPA) A primary degradation product of DPA and also used as a primary stabilizer itself. It generally exhibits a slower consumption rate compared to 4-nitrodiphenylamine.[19]
This compound Functions as an effective scavenger of NOx radicals. Its performance is influenced by the specific propellant formulation and environmental conditions.[9]
Ethyl Centralite (EC) A common stabilizer in double-base and triple-base propellants.[19]
Akardite II Another urea-based stabilizer used in various propellant formulations.[19]

Conclusion

This compound plays a crucial role in ensuring the safety, reliability, and long-term performance of nitrocellulose-based propellants. Its ability to effectively scavenge the nitrogen oxide byproducts of nitrocellulose decomposition is fundamental to interrupting the autocatalytic cycle of degradation. A thorough understanding of its chemical properties, synthesis, and mechanism of action, as detailed in this guide, is essential for propellant researchers and developers. The standardized experimental protocols for its quantification and the assessment of propellant stability provide the necessary tools for quality control and shelf-life prediction. As propellant technology continues to evolve, a deep appreciation for the science of stabilization remains a cornerstone of safe and effective energetic materials design.

References

  • STANAG-4582 Edn01 Explosives Nitrocellulose Based Propellants Stability Test Procedure and Requirements Using Heat Flow Calorimetry. (n.d.). Scribd. Retrieved from [Link]

  • NPFC - MIL-STD-286 - PROPELLANTS, SOLID: SAMPLING, EXAMINATION AND TESTING. (n.d.). GlobalSpec. Retrieved from [Link]

  • NATO - STANAG 4582 - EXPLOSIVES, NITROCELLULOSE BASED PROPELLANTS, STABILITY TEST PROCEDURE AND REQUIREMENTS USING HEAT FLOW CALORIMETRY. (2007, March 9). GlobalSpec. Retrieved from [Link]

  • MIL-STD-286 C CHG-2 PROPELLANTS SOLID SAMPLING TESTING. (n.d.). EverySpec. Retrieved from [Link]

  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). TA Instruments. Retrieved from [Link]

  • MIL-STD-286 Revision C:1991 Propellants, Solid: Sampling, Examination. (1991, August 28). Intertek Inform. Retrieved from [Link]

  • Mil Std 286c. (n.d.). Scribd. Retrieved from [Link]

  • STANAG 4582 : 2007 EXPLOSIVES, NITROCELLULOSE BASED PROPELLANTS, STAB. (2007, September 3). Intertek Inform. Retrieved from [Link]

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  • STANAG 4582 - Ed: 1. (2023, October 20). European Defence Agency - EDSTAR. Retrieved from [Link]

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  • N-NITROSODIPHENYLAMINE Method no.: 23. (n.d.). OSHA. Retrieved from [Link]

  • African Journal of Pure and Applied Chemistry - analysis of stability of naturally aged single base propellants. (n.d.). Retrieved from [Link]

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  • Determination of stabilisers in nitrocellulose-based propellants before and after ageing. (2017, May 30). Eurachem. Retrieved from [Link]

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  • Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Stabilizer and its Nitoderivatives in Double Base Powders by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

  • Benzenamine, 2,4-dinitro-N-phenyl-. (n.d.). PubChem. Retrieved from [Link]

  • Triphenylamine – a 'New' Stabilizer for Nitrocellulose Based Propellants – Part I: Chemical Stability Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. (n.d.). ChemRxiv. Retrieved from [Link]

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  • Nucleophilic Aromatic Substitution Reactions: Synthesis of 2,4-Dinitrodiphenylamine Final Report Sheet. (2023, April 8). brainly.com. Retrieved from [Link]

  • Question: 34 Preparation of 2,4-Dinitrodiphenylamine [Aromatic Nucleophilic Substitution (ArSn) Reaction] Reaction. (2022, March 24). Chegg. Retrieved from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

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  • Nucleophilic Aromatic Substitution Reactions: Synthesis of 2,4-Dinitrodiphenylamine Final Report Sheet. (2023, April 8). brainly.com. Retrieved from [Link]

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. (2016, May 22). YouTube. Retrieved from [Link]

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  • N-Nitrosodiphenylamine. (n.d.). PubChem. Retrieved from [Link]

  • N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. (n.d.). ResearchGate. Retrieved from [Link]

  • Evolution timeline of nitrosamine-contaminated pharmaceuticals. NDMA =.... (n.d.). ResearchGate. Retrieved from [Link]

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  • 2,4-Dinitrodiphenylamine | CAS#:961-68-2. (2025, August 23). Chemsrc. Retrieved from [Link]

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  • Question: 4. Write a mechanism for the formation of N-(2,4-dinitrophenyl) aniline via the above procedure. Show all resonance forms that stabilize the intermediate in this reaction. Synthesis of 2, 4-Dinitropheny. (2021, March 3). Chegg. Retrieved from [Link]

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review of 2,4-Dinitrophenyl diphenylamine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry of 2,4-Dinitrophenyl Diphenylamine

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is a synthetic organic compound with the chemical formula C₁₂H₉N₃O₄.[1] It is characterized by a structure featuring two phenyl rings linked by an amine group, with two nitro groups (NO₂) attached to one of the rings at the 2nd and 4th positions.[2] This compound is typically a yellow to orange or bright green-light yellow solid.[3][4] While insoluble in water, it shows slight solubility in alcohol and is soluble in organic solvents like acetone.[2][3][5]

This guide provides a comprehensive overview of the synthesis, properties, reactivity, applications, and safety protocols associated with this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Properties and Structure

The specific arrangement of the nitro groups on the phenyl ring is crucial to the compound's chemical reactivity and physical properties.[2] These electron-withdrawing groups make the aromatic ring electron-deficient, which is a key factor in its synthesis and chemical behavior.

Physicochemical Data
PropertyValueSource(s)
CAS Number 961-68-2[1][5]
Molecular Formula C₁₂H₉N₃O₄[1][6]
Molecular Weight 259.22 g/mol [1][5][6]
Melting Point 159-161 °C[3][5][6]
Appearance Solid. Bright green-light yellow or yellow to orange.[3][4]
Solubility Insoluble in water, slightly soluble in alcohol, soluble in acetone.[2][3][5]
UV Maximum 335 nm (in cyclohexane)[3]
Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectra help in identifying the functional groups present in the molecule.[7]

  • UV-Visible Spectroscopy : The compound exhibits a maximum absorbance at 335 nm in cyclohexane.[3]

  • Mass Spectrometry (MS) : Mass spectrometry data, including from Gas Chromatography-Mass Spectrometry (GC-MS), is available for molecular weight confirmation and fragmentation analysis.[7]

Synthesis and Purification

The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[2]

Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis typically involves the reaction of aniline with a halo-substituted 2,4-dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene or 1-bromo-2,4-dinitrobenzene.[2][3] The two electron-withdrawing nitro groups at the ortho and para positions activate the aromatic ring, making it highly susceptible to nucleophilic attack by the amine group of aniline.[2] This attack leads to the displacement of the halide leaving group.[2]

SNAr_Mechanism Aniline Aniline (Nucleophile) Intermediate Meisenheimer Complex (Intermediate) Aniline->Intermediate Attack on electron-deficient ring DNBC 1-Chloro-2,4-dinitrobenzene (Electrophile) DNBC->Intermediate Product 2,4-Dinitrophenyl diphenylamine Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl Loss of H⁺

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol describes a common laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.8 g, 7.3 mmol)[2]

  • Aniline (1.5 g)[2]

  • 95% Ethanol (20 mL for reaction, plus additional for recrystallization)[2]

  • 50-mL round-bottomed flask[2]

  • Condenser[2]

  • Heating source (e.g., heating mantle)

  • Suction filtration apparatus

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g of 1-chloro-2,4-dinitrobenzene with 20 mL of 95% ethanol.[2]

  • Add 1.5 g of aniline to the mixture.[2]

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux for 30 minutes. The product often begins to separate within the first 10 minutes.[2][9]

  • After the reflux period, allow the mixture to cool slowly to room temperature.[2]

  • Collect the crude product by suction filtration.[2]

Purification

The crude product can be purified by recrystallization.[3] A common method involves using hot 95% ethanol.[2] It is noted that the product might initially separate as an oil; vigorous swirling of the solution during cooling can help promote the formation of crystals.[2] The purity of the final product can be assessed by its melting point, which should be sharp and within the range of 159-161 °C.[5] Impurities, such as the side-product 2,4-dinitrophenol, can lower and broaden the melting point range.[2]

Chemical Reactivity and Stability

Stability : The compound is stable under normal conditions but is incompatible with strong bases, strong acids, and strong oxidizing agents.[3][6][10]

Reactivity : The presence of the nitro groups makes the compound reactive in certain conditions. For instance, solutions of 2,4-dinitrodiphenylamine in dimethylsulfoxide (DMSO) are colorless but turn red upon deprotonation by anions such as cyanide (CN⁻), fluoride (F⁻), or acetate (CH₃COO⁻).[5] This property allows it to function as a chromogenic chemosensor.[5]

Anaerobic Metabolism : Studies have shown that 2,4-dinitrodiphenylamine can be metabolized under anaerobic conditions, for example, in sediment-water environments.[5] The degradation pathway involves the initial reduction of one nitro group, forming 2-amino-4-nitrodiphenylamine as the first major intermediate.[5]

Anaerobic_Metabolism Start 2,4-Dinitrophenyl diphenylamine Intermediate 2-Amino-4-nitrodiphenylamine (Intermediate) Start->Intermediate Anaerobic Reduction (e.g., in sediment) End Further Reduced Products Intermediate->End Complete Reduction

Caption: Anaerobic metabolic pathway of this compound.

Applications

This compound is utilized in a variety of industrial and research settings.

  • Dyes and Pigments : It is used in the manufacturing of dyes.[1][3] Specifically, it is employed for dyeing vinegar and spandex fibers and can also be used for coloring plastics.[3]

  • Explosives and Propellants : The compound finds use in the manufacturing of explosives and as a stabilizer in formulations like smokeless powders.[1][4]

  • Chemical Intermediate : It serves as an intermediate in the synthesis of other organic compounds.[4][11]

  • Anionic Chemosensor : As mentioned, its ability to change color upon deprotonation makes it an effective anionic chromogenic chemosensor.[5]

  • Forensic Science : The compound is one of the organic compounds found in smokeless powders and, as such, is relevant in the analysis of organic gunshot residues.[5]

Safety and Handling

Proper safety precautions must be observed when handling this compound due to its potential hazards.

Hazard Identification

The compound is classified as an irritant to the eyes, respiratory system, and skin.[12][13][14]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][14]

  • Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[13][14]

Personal Protective Equipment (PPE)
  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[12][15]

  • Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[12][13][15]

  • Respiratory Protection : If dusty conditions are unavoidable, use a respirator that meets appropriate standards like OSHA's 29 CFR 1910.134 or European Standard EN 149.[12]

Handling and Storage
  • Handling : Use with adequate ventilation.[12][15] Minimize dust generation and accumulation.[12][15] Avoid contact with eyes, skin, and clothing.[12][15] Wash thoroughly after handling.[12][15]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[3][12][15]

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[12][15]

  • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid.[12][15]

  • Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][15]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[12][15]

Safety_Workflow Start Handling 2,4-Dinitrophenyl diphenylamine Assess Assess Hazards (Irritant) Start->Assess PPE Wear Appropriate PPE - Goggles - Gloves - Lab Coat Assess->PPE Handling Handle in Ventilated Area Minimize Dust PPE->Handling Storage Store in Cool, Dry Place Away from Incompatibles Handling->Storage Spill In Case of Spill/Exposure Handling->Spill Eyes Eyes: Flush with water 15 min Spill->Eyes Skin Skin: Wash with soap & water Spill->Skin Inhale Inhalation: Move to fresh air Spill->Inhale End Seek Medical Attention Eyes->End Skin->End Inhale->End

Caption: Safety and handling workflow for this compound.

Conclusion

This compound is a versatile chemical compound with significant applications ranging from the dye industry to forensic science. Its synthesis via nucleophilic aromatic substitution is a classic example of how electronic effects can be harnessed to drive chemical reactions. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe use in research and industrial applications.

References
  • Biosynth. (n.d.). 2,4-Dinitrodiphenylamine | 961-68-2 | FD34402.
  • LookChem. (n.d.). Cas 612-36-2, 2,4'-DINITRODIPHENYLAMINE.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%.
  • ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine | 961-68-2.
  • LookChem. (n.d.). 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS).
  • Benchchem. (n.d.). 2,4-Dinitrodiphenylamine | 961-68-2.
  • Sigma-Aldrich. (n.d.). 2,4-Dinitrodiphenylamine 98 961-68-2.
  • SpectraBase. (n.d.). 2,4-Dinitrodiphenylamine.
  • CymitQuimica. (n.d.). CAS 961-68-2: 2,4-Dinitrodiphenylamine.
  • ChemicalBook. (n.d.). 961-68-2(2,4-Dinitrodiphenylamine) Product Description.
  • ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine synthesis.
  • ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine(961-68-2) 1H NMR spectrum.
  • ECHEMI. (2019). 2,4′-Dinitrodiphenylamine SDS, 612-36-2 Safety Data Sheets.
  • ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine(961-68-2).
  • Chemsrc. (n.d.). 2,4-Dinitrodiphenylamine | CAS#:961-68-2.
  • ECHEMI. (n.d.). 2,4-Dinitrodiphenylamine SDS, 961-68-2 Safety Data Sheets.
  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine.

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Methodological & Application

Application Note: Determination of 2,4-Dinitrodiphenylamine and Related Stabilizer Derivatives in Gunshot Residue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift to Organic Gunshot Residue Analysis

Gunshot residue (GSR) analysis has long been a cornerstone of forensic science, providing crucial evidence linking a suspect to the discharge of a firearm.[1][2] Historically, analysis has focused on inorganic gunshot residue (IGSR), primarily the detection of lead (Pb), barium (Ba), and antimony (Sb) originating from the primer, using techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX).[1][2][3] However, the increasing prevalence of "green" or heavy-metal-free ammunition has created a critical need for robust methods to analyze the organic components of GSR (OGSR).[2][3][4]

OGSR is derived from the partial combustion and explosive decomposition of smokeless powder constituents.[5][6] Modern smokeless powders are primarily composed of nitrocellulose, often combined with nitroglycerine.[7] To prevent autocatalytic decomposition of these energetic materials during storage, stabilizers are added, typically at 0.5–2% of the total formulation.[7][8] Diphenylamine (DPA) is one of the most common stabilizers used for this purpose.[8]

During its function as a stabilizer and upon discharge of the firearm, DPA is transformed into a series of characteristic nitrated and nitrosated derivatives.[9] These derivatives, including N-nitrosodiphenylamine (N-NO-DPA), 2-nitrodiphenylamine (2-NDPA), 4-nitrodiphenylamine (4-NDPA), and 2,4-dinitrodiphenylamine (2,4-DNDPA) , serve as highly specific markers for OGSR.[7][10][11] Their detection can provide strong evidence of a firearm discharge, even in the absence of traditional inorganic signatures.

This application note provides a comprehensive, validated protocol for the sensitive and selective determination of 2,4-DNDPA and other DPA derivatives in GSR samples using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: Why LC-MS/MS?

The analysis of trace-level organic compounds from a complex matrix like GSR demands high sensitivity and selectivity. LC-MS/MS is the technology of choice for this application due to several key advantages:

  • Superior Selectivity and Sensitivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity.[7] In MRM, a specific precursor ion for the target analyte is selected, fragmented, and then a specific product ion is monitored. This precursor-product ion transition is a unique molecular fingerprint, virtually eliminating matrix interferences and enabling detection at nanogram-per-milliliter (ng/mL) levels or lower.[12]

  • Avoidance of Thermal Degradation: Unlike Gas Chromatography (GC), LC analysis is performed at or near ambient temperature. This is critical for many OGSR components, such as nitroglycerin and DPA derivatives, which can be thermally labile and decompose in a hot GC injection port, leading to inaccurate quantification.[13][14]

  • Versatility: LC-MS/MS can simultaneously analyze a wide range of compounds with varying polarities and molecular weights within a single run, making it ideal for profiling the complex mixture of stabilizers and their derivatives found in GSR.[5][10]

The overall workflow involves collecting residue from a surface of interest (e.g., a shooter's hand) via swabbing, extracting the organic compounds, concentrating and purifying the extract with Solid Phase Extraction (SPE), and subsequent analysis by a validated LC-MS/MS method.

Experimental Workflow Diagram

The following diagram outlines the complete process from sample collection to final data analysis.

GSR_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Instrumental Analysis & Data Processing Collection 1. Sample Collection (Acetone-wetted cotton swab from hands) Extraction 2. Solvent Extraction (Vortex/Ultrasonication in Methanol) Collection->Extraction Transfer swab Filtration 3. Filtration (0.22 µm syringe filter) Extraction->Filtration Remove particulates SPE 4. Solid Phase Extraction (SPE) (Cleanup and Concentration) Filtration->SPE Load onto cartridge Reconstitution 5. Reconstitution (In mobile phase) SPE->Reconstitution Elute & Evaporate LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Inject sample Data 7. Data Analysis (Quantification via Calibration Curve) LCMS->Data Generate chromatogram Report 8. Final Report (Validated Results) Data->Report Compare to standards

Caption: Workflow for the determination of 2,4-DNDPA in GSR.

Detailed Protocols

Materials and Reagents
  • Standards: Certified reference standards of Diphenylamine (DPA), N-nitrosodiphenylamine (N-NO-DPA), 4-nitrodiphenylamine (4-NDPA), and 2,4-dinitrodiphenylamine (2,4-DNDPA).

  • Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Acetone. Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (MS-grade).

  • Consumables: Cotton swabs, 2 mL autosampler vials, 0.22 µm syringe filters, Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).

Protocol 1: Sample Collection and Preparation
  • Collection: Carefully swab the area of interest (e.g., the web of a shooter's hand) with a cotton swab lightly moistened with acetone.[15] Air dry the swab completely. Prepare a blank sample by treating the hand of a person who has not discharged a firearm in the same manner.[15]

  • Extraction: Place the cotton head of the swab into a 2 mL centrifuge tube. Add 1.5 mL of methanol. Vortex vigorously for 1 minute, followed by ultrasonication for 10 minutes to ensure complete extraction of the analytes.

  • Filtration: Squeeze the solvent from the swab and discard the cotton.[15] Filter the methanol extract through a 0.22 µm syringe filter into a clean tube to remove any particulate matter.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the filtered sample extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 20:80 methanol/water (v/v) to remove polar interferences.

    • Elution: Elute the target analytes with 2 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 50:50 methanol/water (v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumentation and Analysis

The following parameters serve as a validated starting point and may be adapted for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 50% B to 95% B over 8 min, hold for 2 min, return to 50% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temp. | 40 °C |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions for Target Analytes

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
DPA 170.1 169.1 93.1 20
N-NO-DPA 199.1 169.1 69.1 18
4-NDPA 215.1 169.1 121.1 25

| 2,4-DNDPA | 260.1 | 168.1 | 120.1 | 30 |

Causality Note: The use of both a quantifier and a qualifier ion provides an additional layer of confirmation.[15] The ratio of these two ions should be consistent between the standards and the unknown samples, increasing the confidence of the identification.

Data Analysis and Method Validation

Quantification

Prepare a series of calibration standards by diluting the stock standard solutions. The calibration curve is generated by plotting the peak area of the quantifier MRM transition against the concentration of the analyte. The concentration of 2,4-DNDPA and other derivatives in the unknown samples is determined by interpolating their peak areas from this curve.[15]

Method Validation Parameters

A robust analytical method must be validated to ensure its reliability.[16] Key performance characteristics are summarized below, with typical values obtained from literature.[7][15][17]

Table 4: Summary of Method Validation Data

Parameter Typical Performance Rationale
Linearity (r²) > 0.997 Demonstrates a direct proportional response of the instrument to concentration changes within a defined range.
Linear Range 5 - 500 ng/mL The concentration range over which the method is accurate and precise.
Limit of Detection (LOD) ~0.3 - 1.0 ng/mL The lowest concentration of analyte that can be reliably detected above the background noise.[12][15]
Limit of Quantification (LOQ) ~1.0 - 5.0 ng/mL The lowest concentration of analyte that can be accurately and precisely quantified.
Precision (%RSD) < 15% Measures the closeness of agreement between repeated measurements, ensuring reproducibility.

| Accuracy/Recovery | 80 - 110% | Assesses the agreement between the measured value and the true value; recovery from spiked swabs is a key metric.[12] |

Conclusion

The transition towards lead-free ammunition necessitates a paradigm shift in forensic analysis, with a greater emphasis on organic gunshot residues. The stabilizer diphenylamine and its degradation product, 2,4-dinitrodiphenylamine, are crucial OGSR markers. The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust protocol for their determination. By explaining the causality behind procedural choices and grounding the protocol in validated performance metrics, this guide offers forensic laboratories a reliable framework for implementing OGSR analysis and delivering high-confidence results in casework. The simultaneous detection of multiple DPA derivatives further strengthens the evidence, providing a more comprehensive profile of the discharged ammunition.[18]

References

  • Smokeless powder. Wikipedia. [Link]

  • Advanced Methodologies for Gunshot Residue Analysis – A Review. Forensic Science International. [Link]

  • Methods for the Analysis of Organic and Inorganic Gunshot Residue. SURFACE at Syracuse University. [Link]

  • Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. PubMed. [Link]

  • Development of a Quantitative LC‐MS/MS Method for the Analysis of Common Propellant Powder Stabilizers in Gunshot Residue.* ResearchGate. [Link]

  • Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Journal of the American Society for Mass Spectrometry. [Link]

  • LC-MS method development and comparison of sampling materials for the analysis of organic gunshot residues. ResearchGate. [Link]

  • Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Semantic Scholar. [Link]

  • Chemical Analysis of Gunpowder and Gunshot Residues. National Center for Biotechnology Information (NCBI). [Link]

  • Role of Diphenylamine as a Stabilizer in Propellants. Defense Technical Information Center (DTIC). [Link]

  • Determination of Diphenylamine in Gunshot Residue by HPLC‑MS/MS. ResearchGate. [Link]

  • Validation of the expert methodology «Detection of condensed traces of the gunshot residue containing heavy metal compounds on various objects by scanning electron microscopy and X-ray microanalysis». ResearchGate. [Link]

  • Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]

  • Gunshot residue. Wikipedia. [Link]

  • Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS. ResearchGate. [Link]

  • Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS. Royal Society of Chemistry Publishing. [Link]

  • Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed. [Link]

  • Color Tests for Diphenylamine Stabilizer and Related Compounds in Smokeless Gunpowder. ElectronicsAndBooks. [Link]

  • Section 6 Gunshot Residues and Range Determination Procedures. Idaho State Police. [Link]

  • Rapid Screening and Confirmation of Organic GSR using Electrospray Mass Spectrometry. Office of Justice Programs. [Link]

  • Detection of Gunshot Residues Using Mass Spectrometry. National Center for Biotechnology Information (NCBI). [Link]

  • Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. ResearchGate. [Link]

  • Optimised separation of 32 organic gunshot residue compounds under 214 nm. ResearchGate. [Link]

  • Characterization of residual gunpowder recovered from articles of clothing utilizing thermal desorption GC/MS. Shimadzu. [Link]

  • An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS) Method for Screening and Quantitation of 2,4-DNP in Postmortem Blood Specimens and Three Fatal Poisoning Cases Reports. American Academy of Forensic Sciences. [Link]

  • A chronological study of gunshot residue (GSR) detection techniques: a narrative review. ResearchGate. [Link]

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HPLC method for quantification of 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Diphenylamine

Introduction: The Significance of Diphenylamine Quantification

Diphenylamine (DPA) is a critical stabilizer in nitrocellulose-based propellants and explosives, preventing their spontaneous decomposition and ensuring their chemical stability and safety over long-term storage. Its primary function is to scavenge acidic and oxidative products, such as nitrogen oxides (NOx), that are formed during the slow decomposition of nitrate esters. The concentration of DPA and its degradation products, therefore, serves as a crucial indicator of the remaining shelf-life and stability of these energetic materials. Accurate and precise quantification of DPA is paramount for quality control in manufacturing and for surveillance programs that monitor the safety and reliability of munitions stockpiles.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of DPA and its derivatives in propellant samples. Its high resolution, sensitivity, and specificity allow for the separation of DPA from its nitrated and nitrosated degradation products, providing a comprehensive stability profile. This application note details a robust, reverse-phase HPLC (RP-HPLC) method for the quantification of DPA, designed for researchers, scientists, and professionals in the fields of analytical chemistry and defense science. The protocol is grounded in established methodologies and provides a framework for method validation, ensuring trustworthy and reproducible results.

Methodology: Chromatographic Principles and System Design

The selected method utilizes RP-HPLC with UV detection, a technique well-suited for the analysis of aromatic amines like DPA. The core principle involves the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). DPA, being a relatively nonpolar molecule, is retained by the stationary phase and its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase.

Instrumentation and Materials

Table 1: Required Instrumentation and Consumables

ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector
Chromatography Column C18, 5 µm particle size, 4.6 mm x 250 mm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Solvent for Samples Acetonitrile/Water (50:50, v/v)
Reference Standard Diphenylamine (DPA), >99% purity
Glassware Class A volumetric flasks and pipettes
Filtration 0.45 µm syringe filters (PTFE or nylon)
Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of DPA.

Table 2: Optimized HPLC Parameters

ParameterConditionRationale
Mobile Phase 70% Acetonitrile / 30% Water (Isocratic)Provides sufficient elution strength for DPA while allowing for separation from potential early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion and column overload.
Detection UV at 254 nmDPA exhibits strong absorbance at this wavelength, providing high sensitivity.
Run Time 10 minutesSufficient to allow for the elution of DPA and any late-eluting impurities, ensuring a clean baseline for the next injection.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the preparation of standards and samples for the accurate quantification of DPA.

Part 1: Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 100 mg of DPA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the solvent (50:50 Acetonitrile/Water). Mix thoroughly. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of at least five working standards by serial dilution of the primary stock standard.

    • For example, to prepare a 100 µg/mL standard, pipette 10 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume with the solvent.

    • A typical calibration range could be 1, 5, 10, 25, and 50 µg/mL.

Part 2: Sample Preparation (Propellant Example)
  • Extraction:

    • Accurately weigh approximately 200 mg of the homogenized propellant sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of the solvent and extract for 4 hours using a mechanical shaker or sonicator. This step is crucial to ensure the complete extraction of DPA from the propellant matrix.

    • Allow the solution to return to room temperature, then dilute to volume with the solvent and mix well.

  • Filtration:

    • Filter an aliquot of the sample extract through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column.

Part 3: System Suitability and Analysis Workflow

The following workflow ensures the validity of the chromatographic system before and during the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standards Prepare DPA Standards (1-50 µg/mL) system_suitability System Suitability Test (Inject Blank & Standard) prep_standards->system_suitability prep_samples Prepare Propellant Samples (Extraction & Filtration) sample_analysis Inject Samples prep_samples->sample_analysis calibration Generate Calibration Curve (Inject Standards) system_suitability->calibration If Passes calibration->sample_analysis integration Integrate Peak Areas sample_analysis->integration quantification Quantify DPA Concentration (Using Calibration Curve) integration->quantification report Generate Final Report quantification->report

Caption: Workflow for DPA Quantification.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the solvent blank to ensure no interfering peaks are present.

    • Make at least five replicate injections of a mid-range working standard (e.g., 10 µg/mL).

    • The system is deemed suitable for analysis if the acceptance criteria are met.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
  • Calibration:

    • Inject each working standard solution in duplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Inject each prepared sample solution in duplicate.

    • The DPA concentration in the samples is calculated using the regression equation from the calibration curve.

Data Analysis and Validation

The concentration of DPA in the original solid propellant sample is calculated as follows:

Concentration (%, w/w) = (C_hplc × V × 100) / (W × 1000)

Where:

  • C_hplc = Concentration of DPA in the sample solution (µg/mL) from the calibration curve.

  • V = Final volume of the sample extract (mL).

  • W = Weight of the propellant sample (mg).

To ensure the trustworthiness of the method, a validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and limit of quantification (LOQ).

Table 4: Example Method Validation Summary

ParameterResultAcceptance Criteria
Linearity r² = 0.9995 over 1-50 µg/mLr² ≥ 0.999
Accuracy 98.5% - 101.2% recovery98.0% - 102.0%
Precision (%RSD) Repeatability = 0.8% Intermediate Precision = 1.2%%RSD ≤ 2.0%
LOQ 0.5 µg/mLSignal-to-Noise ≥ 10

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the routine quantification of diphenylamine in propellant samples. The described protocol, from sample preparation to data analysis, is designed to yield accurate and reproducible results. Adherence to the system suitability criteria and proper method validation will ensure that the data generated is reliable for its intended purpose, whether for quality control during production or for stability assessment in surveillance programs. The inherent simplicity of the isocratic method makes it suitable for high-throughput environments while maintaining a high degree of scientific integrity.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). <621> Chromatography.[Link]

  • Agilent Technologies. HPLC and UHPLC Columns and Consumables.[Link]

  • Waters Corporation. A Primer on HPLC.[Link]

Application Note: A Validated GC-MS Method for the Quantitative Analysis of 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract and Introduction

2,4-Dinitrophenyl diphenylamine (2,4-DNPDPA), also known as 2,4-Dinitro-N-phenylaniline, is a synthetic organic compound with the molecular formula C₁₂H₉N₃O₄.[1][2] It typically presents as a stable, yellow to orange crystalline solid with a melting point of 159-161 °C and is soluble in organic solvents like acetone but has low solubility in water.[2][3][4] The primary and most critical application of 2,4-DNPDPA is its use as a chemical stabilizer in single and double-base propellants.[2][5] Propellants based on nitrate esters, such as nitrocellulose, undergo slow decomposition over time, releasing nitrogen oxides.[6] These oxides can act as catalysts, accelerating the degradation process in an autocatalytic cycle that can lead to heat generation and spontaneous ignition.[6]

2,4-DNPDPA is added to these formulations (typically 0.5–2% by weight) to scavenge these nitrogen oxides, thereby preventing catastrophic auto-ignition and extending the safe operational life of munitions.[6][7] Consequently, the accurate monitoring of the stabilizer content is a crucial aspect of propellant surveillance programs, ensuring the safety, stability, and reliability of these materials during long-term storage.[7]

This application note details a robust and sensitive method for the identification and quantification of 2,4-DNPDPA using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a comprehensive workflow, from sample extraction from a propellant matrix to instrumental analysis and data processing, designed for researchers, quality control chemists, and forensic scientists.

Principle of the Method: The Synergy of GC and MS

The analytical power of this method lies in the coupling of two powerful techniques: Gas Chromatography (GC) and Mass Spectrometry (MS).

  • Gas Chromatography (GC): The GC separates 2,4-DNPDPA from other components within the sample extract. The sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (a non-polar coating on the inside of the column). Because of its relatively high molecular weight and specific functional groups, 2,4-DNPDPA will elute at a characteristic retention time under defined chromatographic conditions.

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS detector. Here, it is bombarded with high-energy electrons in a process called Electron Ionization (EI). This causes the molecule to fragment into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a distinct chemical "fingerprint" that allows for unambiguous identification of 2,4-DNPDPA. For quantitative analysis, the instrument can be set to monitor specific, characteristic ions (Selected Ion Monitoring or SIM mode), which dramatically increases sensitivity and selectivity.

This combined approach provides the high degree of certainty required for both qualitative confirmation and precise quantification of the target analyte.

Instrumentation, Materials, and Reagents

Materials and Reagents
ItemSpecifications
This compound StandardPurity ≥98%
Dichloromethane (DCM)HPLC or GC Grade
Acetonitrile (ACN)HPLC or GC Grade
AcetoneHPLC or GC Grade
Helium (Carrier Gas)Ultra-high purity (99.999%)
Centrifuge Tubes15 mL, polypropylene
Syringe Filters0.22 µm, PTFE or Nylon
GC Vials2 mL, amber, with PTFE-lined caps
Volumetric Flasks & PipettesClass A
Instrumentation and Analytical Conditions

The following parameters serve as a validated starting point. Optimization may be necessary for different instrument models.

GC ParameterSettingRationale
System Gas Chromatograph with Mass Spectrometric DetectorStandard for this type of analysis.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for semi-volatile aromatic compounds.[8]
Inlet Splitless ModeMaximizes the transfer of analyte onto the column, essential for trace-level quantification.
Inlet Temperature 280 °CHot enough to ensure rapid vaporization of 2,4-DNPDPA without causing thermal degradation.[9]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas that provides good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)The initial temperature allows for solvent focusing, while the ramp effectively elutes the target analyte.
MS ParameterSettingRationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ionization Energy 70 eVIndustry standard for generating reproducible mass spectra and enabling library matching.
Source Temperature 230 °COptimized to prevent analyte condensation or degradation within the source.
Quadrupole Temp. 150 °CMaintains ion transmission efficiency.
Acquisition Mode Full Scan (m/z 50-350) for identification; SIM for quantificationFull scan provides a complete mass spectrum for confirmation. SIM mode enhances sensitivity by monitoring only characteristic ions.
SIM Ions Quantifier: 259 (M⁺); Qualifiers: 213, 167The molecular ion (M⁺) is typically used for quantification. Qualifier ions confirm identity by maintaining expected abundance ratios.[8][10]

Experimental Protocols

Preparation of Standards

Causality: A precise calibration curve is the foundation of accurate quantification. Preparing a high-concentration stock solution in a solvent where the analyte is highly soluble and then performing serial dilutions minimizes weighing errors and ensures linearity across the desired concentration range.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,4-DNPDPA standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with acetone.[3] This solution should be stored in an amber vial at 4 °C.

  • Intermediate Standard (100 µg/mL): Pipette 1 mL of the stock standard into a 10 mL volumetric flask and dilute to the mark with a 1:1 (v/v) solution of DCM:ACN.

  • Calibration Standards (e.g., 0.5 - 20 µg/mL): Perform serial dilutions from the intermediate standard using the 1:1 DCM:ACN solvent mixture to prepare at least five calibration standards covering the expected sample concentration range.

Sample Preparation: Extraction from Propellant Matrix

Causality: The goal of sample preparation is to quantitatively extract the analyte of interest while leaving behind the bulk of the sample matrix (e.g., nitrocellulose), which can interfere with the analysis.[5] The chosen solvent system (DCM:ACN) is effective for solubilizing diphenylamine derivatives.[8] The subsequent centrifugation and filtration steps are critical for removing particulate matter that could contaminate or clog the GC inlet and column.

  • Weighing: Accurately weigh approximately 100 mg of the propellant sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of the 1:1 (v/v) DCM:ACN solvent mixture to the tube.

  • Vortexing: Cap the tube and vortex the mixture vigorously for 5 minutes to ensure thorough and repeatable extraction of the stabilizer.[8]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. This will pellet the insoluble propellant material, clarifying the supernatant.[8]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter directly into a GC vial.

  • The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 100 mg Propellant Sample add_solvent 2. Add 10 mL 1:1 DCM:ACN weigh->add_solvent vortex 3. Vortex 5 minutes add_solvent->vortex centrifuge 4. Centrifuge 4000 rpm, 10 min vortex->centrifuge filter 5. Filter Supernatant (0.22 µm) centrifuge->filter gc_vial Ready for GC-MS filter->gc_vial

Caption: Workflow for the solvent extraction of 2,4-DNPDPA from a propellant matrix.

Data Analysis and Method Validation

Identification and Quantification
  • Identification: The identity of 2,4-DNPDPA is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Unambiguous confirmation is achieved when the background-subtracted mass spectrum of the sample peak matches the spectrum of the standard and/or a reference library like NIST.[11]

  • Quantification: A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 259) versus the concentration for the series of calibration standards. The concentration of 2,4-DNPDPA in the prepared sample is then calculated from this curve using linear regression.

Expected Mass Spectrum

The Electron Ionization (EI) mass spectrum of 2,4-DNPDPA is characterized by a prominent molecular ion and several key fragment ions.

m/zIdentitySignificance
259 [M]⁺Molecular Ion
213 [M - NO₂]⁺Loss of a nitro group
167 [M - 2NO₂]⁺Loss of both nitro groups

Data consistent with NIST and PubChem reference spectra.[10][11]

Method Validation

To ensure the trustworthiness and reliability of the results, the method must be validated.[8][12] Key performance characteristics are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation Coefficient (R²) > 0.995Demonstrates a direct proportional relationship between analyte concentration and instrument response.[12]
Accuracy (Recovery) 85 - 115%Assesses how closely the measured value agrees with the true value, tested by analyzing spiked blank matrix samples.
Precision (%RSD) Repeatability (Intra-day) < 10%Intermediate (Inter-day) < 15%Measures the degree of scatter between a series of measurements, ensuring the method is repeatable.[12]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound. The sample preparation procedure is straightforward and effective for extracting the analyte from complex propellant matrices. The instrumental conditions are optimized to ensure excellent chromatographic resolution and confident mass spectral identification. By adhering to the principles of method validation, this protocol serves as a self-validating system, making it a trustworthy tool for routine quality control, stability assessment of energetic materials, and forensic investigations.

G cluster_workflow Overall GC-MS Analytical Process sample Prepared Sample (GC Vial) injector GC Inlet (Vaporization) sample->injector column GC Column (Separation) injector->column ms_source MS Ion Source (Ionization & Fragmentation) column->ms_source ms_analyzer Mass Analyzer (Filtering by m/z) ms_source->ms_analyzer detector Detector (Signal Acquisition) ms_analyzer->detector data Data System (Quantification & Identification) detector->data

Caption: Logical flow of the GC-MS analysis from sample injection to final data output.

References

  • Title: 2,4-Dinitrodiphenylamine | CAS#:961-68-2 Source: Chemsrc URL: [Link]

  • Title: Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants Source: Journal of Analytical & Pharmaceutical Research URL: [Link]

  • Title: 2,4'-DINITRODIPHENYLAMINE|612-36-2 Source: LookChem URL: [Link]

  • Title: A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions Source: PubMed URL: [Link]

  • Title: Development of Modern Methods for Determination of Stabilizers in Propellants Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 2,4-Dinitrodiphenylamine Source: SpectraBase URL: [Link]

  • Title: A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Source: Semantic Scholar URL: [Link]

  • Title: (PDF) Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants Source: ResearchGate URL: [Link]

  • Title: Thermal degradation of DPA can occur by GC Source: MDPI URL: [Link]

  • Title: African Journal of Pure and Applied Chemistry - analysis of stability of naturally aged single base propellants Source: Academic Journals URL: [Link]

  • Title: Benzenamine, 2,4-dinitro-N-phenyl- Source: NIST WebBook URL: [Link]

  • Title: Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 Source: PubChem URL: [Link]

Sources

Synthesis Protocol for High-Purity 2,4-Dinitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of high-purity 2,4-dinitrophenyl diphenylamine. The synthesis is achieved via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and diphenylamine. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. Emphasis is placed on the rationale behind experimental choices to ensure reproducibility and achieve a final product of high purity, suitable for demanding applications in research and development.

Introduction

This compound, also known as N-(2,4-dinitrophenyl)aniline, is a stable organic compound with significant applications. It serves as a key intermediate in the manufacturing of certain dyes, as a component in explosives and propellants, and as a valuable building block in organic synthesis.[1] For these applications, particularly in pharmaceutical and materials science research, the purity of the compound is paramount, as impurities can lead to inconsistent results, undesirable side reactions, or compromised material performance.

The synthesis method detailed herein is a robust and scalable nucleophilic aromatic substitution, a class of reactions fundamental to the formation of carbon-nitrogen bonds in aromatic systems.

Reaction Principle and Mechanism

The formation of this compound is accomplished through the condensation of 1-chloro-2,4-dinitrobenzene with diphenylamine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of diphenylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine in the 1-chloro-2,4-dinitrobenzene ring. This attack is highly favored because the aromatic ring of 1-chloro-2,4-dinitrobenzene is rendered significantly electron-deficient by the strong electron-withdrawing effects of the two nitro (-NO₂) groups at the ortho and para positions.[2][3] This leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. A base is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

This type of C-N bond formation is related to the broader class of Ullmann condensations or Goldberg reactions, which are copper-catalyzed C-N cross-coupling reactions.[4][5] However, due to the high activation of the aryl halide by the nitro groups, this specific reaction can often proceed efficiently without a copper catalyst.[6][7]

Detailed Experimental Protocol

This protocol is designed for the synthesis of high-purity this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Required Purity
1-Chloro-2,4-dinitrobenzene97-00-7C₆H₃ClN₂O₄202.55>99%
Diphenylamine122-39-4C₁₂H₁₁N169.22>99%
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21>99%
Ethanol (200 Proof)64-17-5C₂H₆O46.07ACS Grade
Deionized Water7732-18-5H₂O18.02High Purity
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Fume hood

Synthesis Workflow Diagram

SynthesisWorkflow Diagram 1: Synthesis Workflow reagents 1. Combine Reactants - 1-Chloro-2,4-dinitrobenzene - Diphenylamine - K₂CO₃ - Ethanol reflux 2. Heat to Reflux (approx. 78°C) Monitor via TLC reagents->reflux Stirring cool 3. Cool to Room Temp. reflux->cool precipitate 4. Precipitate Product Pour into ice-water cool->precipitate filter 5. Isolate Crude Product Vacuum filtration precipitate->filter wash 6. Wash Crude Solid With cold water & ethanol filter->wash dry 7. Dry Crude Product wash->dry

Caption: A visual representation of the synthesis protocol.

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (10.13 g, 0.05 mol).

  • Addition of Reagents: To the flask, add diphenylamine (8.46 g, 0.05 mol) and anhydrous potassium carbonate (7.60 g, 0.055 mol).

  • Solvent Addition: Add 100 mL of ethanol to the flask. The potassium carbonate will not fully dissolve.

  • Reflux: With vigorous stirring, heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The disappearance of the starting materials indicates the reaction is nearing completion.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring. A yellow-orange solid will precipitate.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper sequentially with 100 mL of deionized water and then with 25 mL of cold ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60°C or air-dry to a constant weight. The expected yield of the crude product is typically high (>90%).

Purification and Characterization

Purification is critical to obtaining a product with the high purity required for advanced applications. Recrystallization is an effective method for this compound.

Purification by Recrystallization
  • Transfer the dried crude product to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture.[8][9] For example, start by adding approximately 15-20 mL of ethanol for every gram of crude product.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of hot solvent until a clear solution is obtained.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Dry the final product to a constant weight. The purified product should be an orange-yellow crystalline solid.[10]

Purification Workflow Diagram

PurificationWorkflow Diagram 2: Purification Workflow crude_product 1. Place Crude Product in Erlenmeyer Flask add_solvent 2. Add Minimum Hot Solvent (e.g., Ethanol) crude_product->add_solvent dissolve 3. Heat to Dissolve add_solvent->dissolve cool_slowly 4. Slow Cool to Room Temp. (Crystal Formation) dissolve->cool_slowly ice_bath 5. Cool in Ice Bath cool_slowly->ice_bath filter 6. Isolate Pure Crystals (Vacuum Filtration) ice_bath->filter wash 7. Wash with Cold Solvent filter->wash dry 8. Dry High-Purity Product wash->dry

Caption: Step-by-step process for product purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol [8][11]
Appearance Orange-Yellow Crystalline Solid[10]
Melting Point 159-161 °C[9][10][11][12]
Solubility Soluble in acetone, chloroform; slightly soluble in ethanol[9]
  • Melting Point: A sharp melting point within the literature range of 159-161 °C is a strong indicator of high purity.[9][11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons. The spectrum can be complex due to the coupling between protons on the two different phenyl rings.[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.[14]

  • FTIR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹) and the asymmetric and symmetric stretches of the nitro groups (typically around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹).

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the chemicals involved in this synthesis.[15][16]

  • Chemical Hazards:

    • 1-Chloro-2,4-dinitrobenzene: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is a known skin sensitizer.[17]

    • This compound: As a dinitroaromatic compound, it should be handled with care. Avoid creating dust. It is stable but incompatible with strong bases and oxidizing agents.[9][11][12]

  • Handling Procedures: All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[16]

  • Waste Disposal: All chemical waste, including the filtrate from the reaction and recrystallization, as well as any residual solid, must be disposed of in appropriately labeled hazardous waste containers. Follow all local, state, and federal regulations for the disposal of nitrated and halogenated organic waste.[16][18]

References

  • LookChem. CAS No.961-68-2,2,4-Dinitrodiphenylamine Suppliers,MSDS download. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemsrc. 2,4-Dinitrodiphenylamine | CAS#:961-68-2. [Link]

  • CDMS.net. SAFETY DATA SHEET. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]

  • YouTube. what is Reaction mechanism of 2,4-DNP with Carbonyls |. [Link]

  • SpectraBase. 2,4-Dinitrodiphenylamine. [Link]

  • Scribd. Synthesis and Testing of 2,4-DNP. [Link]

  • MDPI. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. [Link]

  • SpectraBase. 2,4-Dinitro-4'-(2,4-dinitrophenoxy)diphenylamine. [Link]

  • NJ.gov. HAZARD SUMMARY - 2,4-DINITROPHENOL. [Link]

  • ScholarWorks@UMass Amherst. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Homework.Study.com. The mechanism for the reaction of 2,4-DNP with a ketone is:. [Link]

  • Texas Tech University. STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. [Link]

  • YouTube. 2,4-DNP with Dr. Mark Niemczyk, Ph.D.. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - 2,4-D. [Link]

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Application Notes & Protocols: 2,4-Dinitrophenyl Diphenylamine as a Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenyl diphenylamine is a stable, crystalline organic compound characterized by a diphenylamine core substituted with two nitro groups.[1] While historically utilized in the synthesis of dyes and as a stabilizer, its true potential lies in its role as a versatile chemical intermediate for constructing complex heterocyclic systems of significant pharmaceutical interest. The presence of the nitro functionalities provides reactive handles that, through strategic manipulation, can be transformed to introduce diverse functional groups. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound, with a particular focus on its use as a precursor in the synthesis of phenothiazine derivatives, a class of compounds with broad therapeutic applications.[2]

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. Chemical intermediates are the foundational building blocks that dictate the feasibility, yield, and scalability of producing active pharmaceutical ingredients (APIs).[] this compound (2,4-DNPDPA) serves as an exemplary intermediate. Its structure is a confluence of a robust diphenylamine backbone and the highly versatile nitro groups.

  • Causality of Utility : The electron-withdrawing nature of the two nitro groups deactivates the aromatic ring to certain electrophilic substitutions but, more importantly, activates it for nucleophilic aromatic substitution.[1] Crucially, these nitro groups can be readily reduced to primary amines, unlocking a pathway to a variety of subsequent chemical transformations. This latent reactivity makes 2,4-DNPDPA a valuable precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.

This guide will elucidate the synthesis of 2,4-DNPDPA and demonstrate its application in a multi-step synthesis of a phenothiazine scaffold, a core structure in many antipsychotic and antihistaminic drugs.[2][4]

Physicochemical Properties & Data Summary

Accurate characterization of an intermediate is a self-validating step that ensures the integrity of the subsequent synthetic transformations. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉N₃O₄[1][5]
Molecular Weight 259.22 g/mol [6]
Appearance Red-brown or yellow to orange powder/crystal[1][5]
Melting Point 159-161 °C[7]
Solubility Soluble in organic solvents like acetone and DMSO; low solubility in water.[1]
CAS Number 961-68-2[1][5]

Synthesis Protocol: this compound

The most common and efficient method for synthesizing 2,4-DNPDPA is through a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and aniline.[8]

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via an SNAr mechanism. The potent electron-withdrawing effects of the two nitro groups at the ortho and para positions make the carbon atom attached to the chlorine atom highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the aniline nitrogen. This forms a resonance-stabilized intermediate (a Meisenheimer complex), which then collapses, expelling the chloride ion to yield the final product.

Visualized Workflow: Synthesis of 2,4-DNPDPA

cluster_materials Reactants & Solvent cluster_procedure Experimental Procedure cluster_product Final Product 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene A Dissolve 1-Chloro-2,4-dinitrobenzene in Ethanol 1-Chloro-2,4-dinitrobenzene->A Aniline Aniline B Add Aniline to the solution Aniline->B Ethanol Ethanol Ethanol->A A->B C Reflux the mixture (e.g., 2-3 hours) B->C D Monitor reaction (TLC) C->D E Cool mixture to room temp. Induce precipitation D->E F Filter the solid product E->F G Wash with cold Ethanol F->G H Dry under vacuum G->H I This compound (Crude Product) H->I J Recrystallize from Ethanol for purification I->J K Characterize (MP, NMR, FTIR) J->K G A 2,4-Dinitrophenyl diphenylamine B Step 1: Reduction (e.g., SnCl2, HCl or H2/Pd-C) A->B C N-Phenyl-benzene- 1,2,4-triamine B->C D Step 2: Thionation/Cyclization (Sulfur, Iodine catalyst) C->D E Aminophenothiazine Derivative D->E F Step 3: Further Derivatization (Acylation, Alkylation, etc.) E->F G Library of Bioactive Phenothiazine Compounds F->G

Sources

Application Note & Protocol: Migration Studies of 2,4-Dinitrophenyl Diphenylamine in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Monitoring 2,4-Dinitrophenyl Diphenylamine Migration

This compound (DNPDPA) is a chemical entity that can be formed from the stabilizer diphenylamine (DPA) used in various polymers, including those in food contact materials, pharmaceutical packaging, and even in propellants where DPA is used to scavenge nitrogen oxides and enhance stability.[1] The migration of DNPDPA from these polymeric materials is a significant concern due to the potential for human exposure and toxicological risks. This document provides a comprehensive guide to understanding and quantifying the migration of DNPDPA from polymer matrices.

The migration process is a complex phenomenon influenced by a multitude of factors.[2][3] These include the intrinsic properties of the polymer (e.g., crystallinity, density), the physicochemical characteristics of the migrant (molecular weight, polarity), environmental conditions (temperature, contact time), and the nature of the contacting medium (e.g., food simulant, biological fluid).[4][5][6] Therefore, robust and validated analytical methods are imperative to ensure product safety and regulatory compliance.

This application note details the scientific rationale behind the experimental design for migration studies of DNPDPA and provides step-by-step protocols for its quantification using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable analytical technique.[7][8]

Understanding the Migration Phenomenon

The movement of additives like DNPDPA from a polymer is primarily a diffusion-controlled process. Several key factors govern the rate and extent of migration:

  • Polymer Properties: The physical state of the polymer plays a crucial role. Amorphous regions of a polymer allow for higher diffusion rates compared to crystalline regions.[4] The glass transition temperature (Tg) is another critical parameter; above Tg, the polymer chains have greater mobility, facilitating the migration of additives.[5]

  • Migrant Properties: The molecular weight and polarity of the migrating substance are influential. Lower molecular weight compounds generally exhibit higher mobility within the polymer matrix.[4][9] The solubility of the migrant in both the polymer and the contacting phase also dictates the migration equilibrium.[5]

  • Environmental and Contact Conditions: Temperature is a significant accelerator of migration, as it increases the kinetic energy of both the migrant and the polymer chains.[5][10] The duration of contact between the polymer and the surrounding medium directly impacts the total amount of migrated substance. The nature of the food or liquid in contact with the polymer can also influence migration, with fatty or acidic foods often leading to higher migration levels.[10]

Experimental Design & Rationale

A well-designed migration study is essential for generating reliable and reproducible data. The following sections outline the critical components of such a study for DNPDPA.

Selection of Food Simulants

To mimic real-world exposure scenarios, standardized food simulants are employed in migration testing. The choice of simulant depends on the type of food the polymer is intended to come into contact with. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union provide guidance on the appropriate simulants to use.[10][11]

Food Type EU Simulant FDA Simulant
Aqueous, non-acidicSimulant A: 10% ethanol (v/v)Water
Aqueous, acidic (pH < 4.5)Simulant B: 3% acetic acid (w/v)3% Acetic Acid
AlcoholicSimulant C: 20% ethanol (v/v)10% to 50% Ethanol
FattySimulant D2: Vegetable oilCorn oil or a synthetic mixture of triglycerides
DryNot applicableNot applicable

Table 1: Commonly used food simulants for migration testing.

Test Conditions: Time and Temperature

The selection of appropriate time and temperature conditions for the migration test is crucial and should represent the worst-case scenario of the polymer's intended use.[12] Regulatory guidelines often provide specific conditions for different applications, such as long-term storage at room temperature or short-term exposure at elevated temperatures for cooking.[11]

Analytical Methodology

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of DNPDPA.[7] The dinitrophenyl group in DNPDPA provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry. For more complex matrices or lower detection limits, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[13]

Detailed Experimental Protocols

This section provides a step-by-step protocol for a typical migration study of DNPDPA from a polymer sample into a food simulant, followed by HPLC-UV analysis.

Materials and Reagents
  • DNPDPA standard: Analytical grade, purity >98%

  • Polymer sample: The material to be tested, with a known surface area.

  • Food simulant: As selected based on the intended use of the polymer.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Acids/Bases: For pH adjustment of the mobile phase (e.g., formic acid, ammonium acetate).

  • Solid Phase Extraction (SPE) cartridges: For sample clean-up and concentration, if necessary.

Preparation of Standards
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of DNPDPA standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate food simulant to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Migration Test Protocol
  • Sample Preparation: Cut the polymer sample into pieces of a defined surface area (e.g., 1 dm²).

  • Migration Cell Setup: Place the polymer sample in a migration cell or a glass container. Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The standard ratio is typically 6 dm² of polymer surface area per 1 kg of food simulant.[14]

  • Incubation: Seal the migration cell to prevent evaporation and place it in an oven or incubator at the selected temperature for the specified duration.

  • Sample Collection: After the incubation period, remove the cell and allow it to cool to room temperature. Carefully remove the polymer sample. The remaining food simulant is the migration solution.

Sample Preparation for HPLC Analysis
  • Direct Injection (for aqueous simulants): If the concentration of DNPDPA is expected to be within the calibration range and the matrix is clean, the migration solution can be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter.

  • Liquid-Liquid Extraction (for fatty food simulants): a. Take a known volume of the fatty food simulant (e.g., 10 mL) and mix it with an equal volume of a suitable extraction solvent like acetonitrile or hexane. b. Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the layers. c. Carefully collect the solvent layer containing the extracted DNPDPA. d. Evaporate the solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of the mobile phase and filter before HPLC analysis.

  • Solid Phase Extraction (SPE) for clean-up and concentration: a. Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. b. Load a known volume of the migration solution onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the DNPDPA with a small volume of a strong solvent (e.g., acetonitrile). e. The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

HPLC-UV Analysis Protocol
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: DNPDPA has a strong absorbance in the UV region. The optimal wavelength should be determined by running a UV scan of a standard solution, but a wavelength around 360 nm is often used for dinitrophenyl compounds.[15][16]

Data Analysis and Calculation
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample solutions. Determine the concentration of DNPDPA in the sample by comparing its peak area to the calibration curve.

  • Calculation of Migration Level: The migration level is typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the polymer surface area (mg/dm²).

    Migration (mg/kg) = (Concentration in simulant (µg/mL) * Volume of simulant (mL)) / (Weight of simulant (kg) * 1000)

    Migration (mg/dm²) = (Concentration in simulant (µg/mL) * Volume of simulant (mL)) / (Surface area of polymer (dm²) * 1000)

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines (e.g., ICH, Eurachem).[14] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

Experimental Workflow for Migration Testing

G cluster_prep Sample & Simulant Preparation cluster_migration Migration Test cluster_analysis Sample Analysis polymer_prep Prepare Polymer Sample (Known Surface Area) incubation Incubate Polymer in Simulant (Controlled Time & Temperature) polymer_prep->incubation simulant_prep Prepare Food Simulant simulant_prep->incubation sample_prep Prepare Migration Solution for HPLC (Extraction/Concentration) incubation->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Workflow for DNPDPA migration testing.

Chemical Structure of this compound

G DNPDPA

Caption: Structure of this compound.

Troubleshooting

Problem Potential Cause Solution
No peak for DNPDPAMigration level is below the LOD.Concentrate the sample using SPE. Use a more sensitive detector like MS.
DNPDPA degraded during the test.Check the stability of DNPDPA under the test conditions.
Poor peak shapeColumn contamination.Flush the column with a strong solvent.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase.
High background noiseContaminated solvents or reagents.Use high-purity solvents and reagents.
Detector lamp is failing.Replace the detector lamp.
Inconsistent resultsInaccurate standard preparation.Prepare fresh standards and verify their concentration.
Variability in the polymer samples.Ensure homogeneity of the polymer samples.

Table 2: Common troubleshooting tips for DNPDPA migration analysis.

Conclusion

The migration of this compound from polymers is a critical safety consideration for materials used in food contact, pharmaceutical, and other sensitive applications. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to conduct reliable and accurate migration studies. By understanding the principles of migration and adhering to validated analytical procedures, the safety and compliance of polymeric materials can be effectively ensured.

References

  • U.S. Environmental Protection Agency. Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials. [Link]

  • Wageningen University & Research. Release of additives from packaging plastics. [Link]

  • EU Science Hub. Compilation of analytical methods for model migrants in foodstuffs. [Link]

  • ResearchGate. Main factors influencing the migration and wetting behavior of melt additives in polymers. [Link]

  • Frontiers. (2023, June 13). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. [Link]

  • EUR-Lex. Commission Regulation (EU) 2023/1442 of 11 July 2023 on plastic materials and articles intended to come into contact with food and repealing Regulation (EU) No 10/2011. [Link]

  • Intertek Inform. (2006, May 15). VALIDATION AND INTERPRETATION OF ANALYTICAL METHODS, MIGRATION TESTING AND ANALYTICAL DATA FOR MATERIALS AND ARTICLES IN CONTACT. [Link]

  • ScienceDirect. An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, disposal and recycling. [Link]

  • Frontiers. (2023, June 12). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. [Link]

  • ResearchGate. (2011, August 10). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. [Link]

  • Diva-Portal.org. Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. [Link]

  • oaj.fupress.com. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. [Link]

  • Scribd. Synthesis and Testing of 2,4-DNP. [Link]

  • EuPIA. Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. [Link]

  • U.S. Food and Drug Administration. (2018, September 20). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). [Link]

  • Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

  • Google Patents. CA1213690A - Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene.
  • ResearchGate. Bonding of nonextractable stabilizing compounds to Nitro-Cellulose when using DPA or NNODPA as stabilizers. [Link]

  • Eurofins India. (2025, November 4). Migration Testing of Food Contact Materials | Ensuring Safety. [Link]

  • National Institutes of Health. Migration study of optical brighteners from polymer packing materials to jam squeeze and fruit drink by spectrofluorimetry and RP-HPLC methods. [Link]

  • Nature. (2018, December 5). Detection and quantification analysis of chemical migrants in plastic food contact products. [Link]

  • YouTube. (2021, August 18). To prepare a sample of 2,4-Dinitrophenyl derivative of Acetophenone. [Link]

  • Intertek. Migration Testing for Food Contact Materials (FCMs). [Link]

  • ResearchGate. (2007, August 7). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. [Link]

  • U.S. Environmental Protection Agency. Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air, part of Test Methods for Evaluating Solid Was. [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • PubMed. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. [Link]

  • ResearchGate. On the Chemical Reactions of Diphenylamine and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions. [Link]

  • ResearchGate. (2006, August 6). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. [Link]

  • DTIC. Role of Diphenylamine as a Stabilizer in Propellants. [Link]

  • PubMed. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. [Link]

  • Shimadzu. Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS. [Link]

  • PubMed. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]

  • PubMed. (2019, August 20). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. [Link]

  • MDPI. Synthesis and Evaluation of a Molecularly Imprinted Polymer for 2,4-Dinitrophenol. [Link]

  • Samarra Journal of Pure and Applied Science. Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. [Link]

  • ACS Publications. Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. [Link]

  • PubMed. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. [Link]

  • MDPI. (2022, January 26). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. [Link]

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Sources

Troubleshooting & Optimization

improving the solubility of 2,4-Dinitrophenyl diphenylamine for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-Dinitrophenyl diphenylamine. This guide provides in-depth troubleshooting and practical advice for overcoming common challenges related to the solubility of this compound during analytical method development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound (also known as 2,4-Dinitro-N-phenylaniline) is a large, predominantly non-polar molecule due to its three aromatic rings. However, the presence of two nitro (-NO2) groups and an amine (-NH-) linker introduces some polarity. This dual nature means its solubility is limited in both highly polar solvents (like water) and purely non-polar solvents.

Based on its structure and available data, it is a yellow to orange solid compound that is practically insoluble in water but shows good solubility in several organic solvents, particularly polar aprotic solvents and upon heating.[1][2][3][4] For instance, its solubility in acetone is documented as 25 mg/mL.[4][5] It is also soluble in chloroform, pyridine, and hot ethanol.[3]

Q2: I'm preparing standards for HPLC analysis and my this compound is not dissolving in my mobile phase. What should I do?

This is a classic "like dissolves like" problem that is frequently encountered when the mobile phase is not a strong enough solvent for the analyte. High-performance liquid chromatography (HPLC) methods for diphenylamine and its derivatives in propellants often use a mobile phase of acetonitrile and water.[6] While this compound is soluble in pure acetonitrile, its solubility can dramatically decrease as the percentage of water in the mobile phase increases.

Core Recommendation: Prepare your stock standards in a strong, 100% organic solvent and then dilute them into your mobile phase or a solvent composition that mimics the mobile phase.

  • Step 1: Stock Solution Preparation: Dissolve the this compound in 100% acetonitrile or acetone to create a concentrated stock solution. Acetone is an excellent starting choice due to its documented high solubility for this compound.[4][5]

  • Step 2: Intermediate Dilutions: If necessary, perform intermediate dilutions in the same strong organic solvent.

  • Step 3: Working Standards: For your final working standards, dilute the stock or intermediate solutions into a solvent that is compatible with your initial HPLC mobile phase conditions. Be mindful of the final concentration; if the compound precipitates, you have exceeded its solubility limit in that specific solvent blend. You may need to prepare your working standards in a higher percentage of organic solvent than your initial mobile phase conditions.

Q3: Can I use heat to improve the solubility of this compound? What are the risks?

Yes, heating can be an effective method to increase the solubility of this compound.[7] It is reported to be soluble in hot ethanol, for instance.[3] Heating increases the kinetic energy of the solvent molecules, allowing them to better overcome the intermolecular forces of the solid analyte.

However, this approach comes with significant risks that must be managed:

  • Analyte Degradation: Although the compound is relatively stable, prolonged exposure to high temperatures could lead to degradation, especially in complex sample matrices.[3]

  • Precipitation on Cooling: The most common issue is that the compound will precipitate out of the solution as it cools to room temperature, which can happen in an autosampler vial before injection. This leads to inconsistent and non-reproducible analytical results.

  • Safety: Always use caution when heating volatile and flammable organic solvents.[7]

Best Practice: If you must use heat, do so to prepare a concentrated stock solution that remains stable upon cooling. If the compound precipitates upon cooling, that solvent is not suitable for preparing stable standards at that concentration.

Q4: My sample is a solid polymer (e.g., a propellant) containing this compound. How do I effectively extract the analyte for analysis?

Extracting analytes from a solid matrix like a propellant requires disrupting the matrix to allow the solvent to access and dissolve the target compound. This compound is a well-known stabilizer in nitrocellulose-based propellants.[6][8] The analytical workflow typically involves solid-liquid extraction.

Recommended Extraction Workflow:

  • Sample Preparation: To maximize the surface area for extraction, the sample should be physically disrupted. Cryogenic grinding (grinding the sample at very low temperatures, e.g., with liquid nitrogen) is a common and effective technique for polymers.[9]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble, such as acetone or acetonitrile.[5][10][11]

  • Extraction:

    • Weigh a precise amount of the ground sample into a vial.

    • Add a measured volume of the extraction solvent.

    • Use mechanical agitation to facilitate the extraction. Sonication is highly effective as the ultrasonic waves help to break down the particle structure and enhance solvent penetration.[7] Vortexing is also recommended.

  • Clarification: After extraction, the sample will contain suspended particles from the matrix. It is critical to remove these before HPLC injection to prevent clogging the column and instrument tubing.

    • Centrifugation: Spin the sample at high speed to pellet the solid material.

    • Filtration: Draw the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent).

  • Analysis: The resulting clear filtrate is now ready for dilution and/or direct injection into the HPLC system.

Troubleshooting Guide: Low or Inconsistent Analyte Signal

One of the most frequent issues in the analysis of this compound is a low or erratic signal, which can often be traced back to solubility problems.

Root Cause Analysis

The following diagram illustrates a logical workflow for troubleshooting inconsistent analytical results.

G Problem Low or Inconsistent Analyte Signal CheckDissolution Is the analyte fully dissolved in the standard? Problem->CheckDissolution Start Here CheckPrecipitationVial Is precipitation occurring in the autosampler vial? CheckDissolution->CheckPrecipitationVial Yes Solution_Solvent Solution: Use a stronger solvent (e.g., Acetone, ACN). Consider sonication. CheckDissolution->Solution_Solvent No CheckPrecipitationInjection Is precipitation occurring upon injection (mobile phase mismatch)? CheckPrecipitationVial->CheckPrecipitationInjection No Solution_Diluent Solution: Modify the standard's diluent to better match the mobile phase or reduce the standard's concentration. CheckPrecipitationVial->Solution_Diluent Yes CheckExtraction Is the extraction from the sample matrix complete? CheckPrecipitationInjection->CheckExtraction No CheckPrecipitationInjection->Solution_Diluent Yes Solution_Extraction Solution: Optimize extraction time, solvent volume, or grinding procedure. CheckExtraction->Solution_Extraction No

Caption: Troubleshooting workflow for low/inconsistent analytical signals.

Step-by-Step Solutions & Protocols

Solvent Selection and Optimization

If you are unsure which solvent to use, a systematic screening process is the most reliable approach. The goal is to find a solvent that provides the desired solubility without the need for heating and ensures the analyte remains in solution upon dilution.

Protocol 1: Solvent Screening for Stock Solution Preparation

  • Objective: To identify the optimal solvent for preparing a stable, high-concentration stock solution of this compound.

  • Materials:

    • This compound solid

    • A selection of analytical grade solvents (see table below)

    • Class A volumetric flasks (e.g., 10 mL)

    • Analytical balance

    • Sonicator bath

  • Procedure:

    • Accurately weigh a target mass of this compound into several separate volumetric flasks (e.g., 10 mg into each 10 mL flask for a 1 mg/mL target concentration).

    • Add a small amount of the first solvent to the first flask. Vortex or swirl to wet the solid.

    • Slowly add more solvent up to the flask's calibration mark.

    • Place the flask in a sonicator bath for 5-10 minutes.[7]

    • Visually inspect the solution against a bright light source. Look for any undissolved particulates or haziness.

    • If the solid is fully dissolved, this solvent is a good candidate.

    • Repeat steps 2-6 for each solvent you wish to test.

    • Let the successful solutions sit at room temperature for at least one hour and re-inspect to ensure no precipitation occurs over time.

Table 1: Candidate Solvents for Screening

SolventPolarity IndexTypeExpected Performance for this compound
Acetone 5.1Polar AproticExcellent. Documented solubility of 25 mg/mL.[4][5]
Acetonitrile (ACN) 5.8Polar AproticVery Good. Widely used for preparing standards for HPLC analysis of related compounds.[10][11]
Tetrahydrofuran (THF) 4.0Polar AproticGood. Effective at dissolving large organic molecules.
Dichloromethane (DCM) 3.1Polar AproticGood. Should be effective based on molecular structure.
Methanol (MeOH) 5.1Polar ProticModerate. May require sonication or warming.
Ethanol (EtOH) 4.3Polar ProticModerate. Solubility improves significantly when heated.[3]
Water 10.2Polar ProticInsoluble. [1][4]
Addressing Precipitation in the Mobile Phase

A common failure point occurs when a sample prepared in a strong organic solvent (like 100% ACN) is injected into an HPLC system running a mobile phase with a high aqueous content (e.g., 50:50 ACN:Water). The abrupt change in solvent environment can cause the analyte to crash out of solution, leading to peak shape issues, pressure spikes, and low response.

Workflow Diagram: Preventing On-Column Precipitation

G Stock Stock Standard (100% ACN) Diluent_A Dilute into 100% ACN Stock->Diluent_A Recommended Path (if concentration is high) Diluent_B Dilute into Mobile Phase (50:50) Stock->Diluent_B High Risk Path Result_A Inject into HPLC (Good Result) Diluent_A->Result_A Recommended Path (if concentration is high) Result_B Inject into HPLC (Precipitation Risk!) Diluent_B->Result_B High Risk Path

Caption: Solvent mismatch between standard diluent and mobile phase.

Mitigation Strategies:

  • Adjust the Diluent: Prepare your final working standards in a solvent mixture that is as close as possible to your initial mobile phase composition. If the analyte is not soluble enough, you will need to increase the organic percentage in your diluent and adjust your injection volume accordingly.

  • Lower the Concentration: If possible, simply work with lower concentration standards that will remain soluble in the mobile phase.

  • Modify the Gradient: Start your HPLC gradient with a higher percentage of organic solvent to help transition the sample from the injection solvent to the mobile phase before separation begins.

By systematically addressing solvent selection and being mindful of the interactions between your sample diluent and the analytical system, you can overcome the solubility challenges associated with this compound and achieve reliable, reproducible results.

References

  • Journal of Energetic Materials. (1997). Analysis of stabilizer degradation products in propellants using HPLC and photodiode array (PDA) detection. 15, 21-33.
  • JKU ePUB. (n.d.). Novel Approaches for the Analysis of Stabilizers in Technical Products. Retrieved from [Link]

  • ChemBK. (2024). Benzenamine, 2,4-dinitro-N-phenyl-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4).
  • ResearchGate. (n.d.). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. Retrieved from [Link]

  • Quang, D. S., et al. (2016). Determination of diphenylamine and its derivatives in propellants by high performance liquid chromatography method. International Journal of Development Research, 6(5), 7990-7994.
  • LookChem. (n.d.). Cas 961-68-2,2,4-Dinitrodiphenylamine. Retrieved from [Link]

  • DTIC. (n.d.). Role of Diphenylamine as a Stabilizer in Propellants. Retrieved from [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Al-Ghamdi, M. A., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Pharmaceutics, 12(9), 880.

Sources

Technical Support Center: Degradation of 2,4-Dinitrophenyl Diphenylamine in Propellants

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers and professionals investigating the stability and degradation of 2,4-Dinitrophenyl diphenylamine (2,4-DNPA) in propellant formulations. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental work.

Introduction

Nitrocellulose-based propellants are inherently unstable materials that undergo slow decomposition even at ambient temperatures, releasing reactive nitrogen oxides (NOx).[1][2] This degradation process is autocatalytic and can lead to catastrophic failures, including spontaneous ignition.[1][3] To ensure safety and extend the shelf-life of these energetic materials, stabilizers are incorporated into the formulation.[4][5]

This compound (2,4-DNPA), a derivative of diphenylamine (DPA), is utilized as such a stabilizer. Its primary function is to scavenge the NOx radicals produced during the decomposition of nitrate esters, thereby interrupting the autocatalytic cycle.[3][6] This crucial reaction, however, consumes the stabilizer and generates a series of degradation products. Monitoring the depletion of 2,4-DNPA and the formation of its derivatives provides critical information on the propellant's age, stability, and remaining safe life.[1]

This guide is designed to address the common challenges and questions that arise during the analysis of 2,4-DNPA degradation in propellants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for 2,4-DNPA in a propellant matrix?

The degradation of 2,4-DNPA is driven by its reaction with nitrogen oxides (NO and NO₂), which are released from the decomposition of the nitrate ester binder (e.g., nitrocellulose).[1][3] The stabilization process involves a series of sequential and competitive nitrosation and nitration reactions.[6] Initially, 2,4-DNPA reacts with NOx to form an N-nitroso derivative (N-nitroso-2,4-dinitrophenyl diphenylamine). This intermediate can then undergo rearrangement and further nitration on the unsubstituted phenyl ring, leading to the formation of various trinitrodiphenylamines and other nitrated species.[1]

Q2: What are the expected degradation products of 2,4-DNPA?

While DPA is more extensively studied, the degradation pathway of 2,4-DNPA follows a similar logic. The primary products are formed through the addition of nitroso (-NO) and nitro (-NO₂) groups. Key expected derivatives include:

  • N-nitroso-2,4-dinitrophenyl diphenylamine: An early-stage indicator of stabilizer activity.

  • 2,4,X'-Trinitrodiphenylamines: Formed by the addition of a nitro group to the second phenyl ring (e.g., 2,4,2'-trinitrodiphenylamine, 2,4,4'-trinitrodiphenylamine).

  • Higher Nitrated Species: Further reactions can lead to the formation of tetranitrated derivatives.

The specific isomers and their concentrations provide a "fingerprint" of the propellant's age and storage history.[1][6]

Q3: How does the degradation of 2,4-DNPA affect propellant stability?

The initial degradation products, particularly the mono-nitroso and mono-nitro derivatives of the parent stabilizer, can continue to act as stabilizers themselves.[7] However, as these compounds are consumed and higher nitrated derivatives with two or more nitro groups are formed, the stabilizing capacity diminishes significantly.[7] The depletion of the "effective stabilizer" concentration below a critical threshold (often cited as <0.2% for DPA) signals the end of the propellant's safe storage life, as the autocatalytic decomposition of nitrocellulose can begin to accelerate.[4][8]

Q4: What is the most effective analytical technique for monitoring 2,4-DNPA and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the predominant method for the surveillance and analysis of stabilizers in propellants.[7][8][9] It allows for the separation and quantification of the parent stabilizer and its various nitro and nitroso derivatives.[9][10] Coupling HPLC with mass spectrometry (LC/MS) is particularly powerful for the definitive identification of unknown degradation products.[11]

Q5: Do environmental factors influence the degradation rate?

Yes, temperature is the most significant factor. The rate of nitrocellulose decomposition, and thus the production of NOx, increases exponentially with temperature, which in turn accelerates the consumption of the 2,4-DNPA stabilizer.[9] Propellant safe life predictions are often made by conducting accelerated aging studies at elevated temperatures (e.g., 70-90°C) and extrapolating the results to ambient storage conditions using kinetic models like the Arrhenius equation.[8][12]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: My HPLC analysis shows a rapid decrease in 2,4-DNPA concentration, but no corresponding increase in expected degradation products.

  • Potential Cause A: Non-Extractable Products: Research has shown that a fraction of the stabilizer and its derivatives can become chemically bonded to the nitrocellulose matrix, rendering them non-extractable by standard solvent methods.[4][7][8] This can lead to an apparent "loss" of the total stabilizer content. This bonding reaction may extend the time to autocatalysis beyond what would be predicted by simple stabilizer depletion.[8]

  • Potential Cause B: Volatile Degradation Products: Some degradation pathways could potentially lead to smaller, more volatile fragments that are lost during sample preparation, although the primary pathway involves the formation of larger nitrated molecules.

  • Troubleshooting Steps:

    • Verify Extraction Efficiency: Use a certified reference material, if available, to confirm the efficiency of your extraction protocol.

    • Employ Harsher Extraction Conditions: Cautiously test alternative solvents or sonication times, monitoring for any degradation of the propellant matrix itself.

    • Analyze the Solid Residue: After extraction, analyze the remaining nitrocellulose matrix using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for evidence of bonded aromatic nitro compounds.[7]

    • Consider Microcalorimetry: This technique measures heat flow and can detect the onset of autocatalysis even if the chemical analysis is inconclusive, providing a direct measure of the propellant's stability.[7]

Problem 2: I observe unexpected or poorly resolved peaks in my chromatogram when analyzing aged propellant samples.

  • Potential Cause A: Isomer Formation: The nitration of the second phenyl ring on 2,4-DNPA can occur at multiple positions (ortho, meta, para), leading to the formation of several structural isomers (e.g., 2,4,2'-trinitrodiphenylamine and 2,4,4'-trinitrodiphenylamine). These isomers may have very similar polarities and co-elute under standard HPLC conditions.

  • Potential Cause B: Secondary Reactions: In highly aged propellants, complex secondary reactions can occur, leading to a wide array of minor degradation products.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Mobile Phase Gradient: Adjust the gradient profile to increase separation power. A shallower gradient can improve the resolution of closely eluting peaks.

      • Column Chemistry: Switch to a column with a different selectivity (e.g., a Phenyl-Hexyl or Biphenyl phase instead of a standard C18) to alter the retention mechanism.

      • Temperature: Adjust the column temperature. Lower temperatures often increase retention and can improve the separation of isomers.

    • Utilize HPLC-MS: Couple your HPLC to a mass spectrometer. Even if peaks are not chromatographically resolved, you can often distinguish them by their mass-to-charge ratio (m/z), confirming the presence of different isomers or identifying completely new compounds.

    • Synthesize Standards: If a particular degradation product is suspected, synthesizing a reference standard can confirm its identity by comparing retention times and mass spectra.[13]

Problem 3: The propellant sample has turned a greenish-brown color, but the 2,4-DNPA concentration is still above the minimum safety threshold.

  • Potential Cause: Formation of N-Nitroso Derivatives: The formation of N-nitrosodiphenylamine from DPA is known to impart a green color to the propellant.[4][7] This is one of the very first steps in the stabilization reaction sequence.

  • Significance: This color change is a key visual indicator that the stabilizer is actively performing its function by reacting with NOx. It is an early sign of aging but does not, by itself, indicate that the propellant is unsafe.

  • Recommended Action:

    • Quantify the N-Nitroso Product: Your HPLC method should be capable of separating and quantifying N-nitroso-2,4-dinitrophenyl diphenylamine. Monitor its concentration alongside the parent stabilizer.

    • Track the "Effective Stabilizer": Some surveillance programs define the "remaining efficient stabilizer" (RES) as the sum of the parent compound and its early, still-effective derivatives (like the N-nitroso and mononitro compounds).[8] Adopt this approach for a more accurate assessment of the propellant's remaining stability.

    • Maintain Regular Testing: Continue to monitor the propellant at scheduled intervals. The appearance of color is a signal to maintain vigilance, not necessarily to dispose of the material.

Technical Data Summary

Table 1: Key Compounds in 2,4-DNPA Degradation
Compound NameAbbreviationMolecular FormulaRole / Significance
This compound2,4-DNPAC₁₈H₁₃N₃O₄Primary Stabilizer
N-Nitroso-2,4-dinitrophenyl diphenylamineN-NO-2,4-DNPAC₁₈H₁₂N₄O₅Primary degradation product; active stabilizer; color indicator.
2,4,4'-Trinitrodiphenylamine2,4,4'-TNDPAC₁₈H₁₂N₄O₆Key secondary degradation product; reduced stabilizer activity.
2,4,2'-Trinitrodiphenylamine2,4,2'-TNDPAC₁₈H₁₂N₄O₆Isomer of 2,4,4'-TNDPA; reduced stabilizer activity.
2,4,6-Trinitrodiphenylamine2,4,6-TNDPAC₁₈H₁₂N₄O₆Isomer formed via nitration; reduced stabilizer activity.

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of 2,4-DNPA and Derivatives

This protocol provides a general framework. It must be validated and optimized for your specific propellant composition and analytical instrumentation.

1. Sample Preparation and Extraction: a. Accurately weigh approximately 0.5 g of the propellant sample into a 50 mL volumetric flask. b. Add ~40 mL of a suitable solvent such as dichloromethane or acetonitrile. c. Use a mechanical shaker or sonicator to agitate the sample for at least 4 hours to ensure complete extraction of the stabilizers. d. Allow the flask to equilibrate to room temperature, then dilute to the mark with the same solvent. e. Let the insoluble nitrocellulose and other components settle. f. Filter an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions (Example Method):

  • Instrument: Agilent 1290 Infinity HPLC or equivalent.[11]
  • Column: Phenomenex Onyx C18, 3.0 mm x 100 mm, or equivalent reversed-phase column.[11]
  • Mobile Phase A: Water with 0.1% Formic Acid.[11]
  • Mobile Phase B: Methanol with 0.1% Formic Acid.[11]
  • Gradient:
  • 0-1 min: 45% B
  • 1-8 min: Linear ramp to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 45% B for equilibration
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 5-10 µL
  • Detector: Diode Array Detector (DAD) monitoring at 254 nm and 340 nm.

3. Quantification: a. Prepare a series of calibration standards of 2,4-DNPA and any available degradation product standards (e.g., 2,4,4'-TNDPA) in the extraction solvent. b. Generate a calibration curve by plotting peak area versus concentration for each analyte. c. Calculate the concentration of each compound in the propellant sample based on the calibration curve, accounting for the initial sample weight and dilution factor.

Visualized Pathways and Workflows

Degradation Pathway of 2,4-DNPA

Degradation_Pathway cluster_propellant Propellant Matrix NC Nitrocellulose NOx NOx (NO, NO₂) NC->NOx Decomposition DNPA 2,4-DNPA (Stabilizer) NOx->DNPA N_NO_DNPA N-Nitroso-2,4-DNPA (Intermediate Stabilizer) DNPA->N_NO_DNPA Nitrosation TNDPA Trinitrodiphenylamines (e.g., 2,4,4'-TNDPA) (Reduced Activity) N_NO_DNPA->TNDPA Rearrangement & Nitration Higher_Nitro Higher Nitrated Products (End Products) TNDPA->Higher_Nitro Further Nitration

Caption: Simplified reaction scheme for the degradation of 2,4-DNPA in propellants.

Troubleshooting Workflow for HPLC Analysis

Troubleshooting_Workflow Observation Observe Unexpected Result (e.g., Rapid Depletion, New Peaks) Check_Extraction Verify Extraction Protocol with Reference Material Observation->Check_Extraction Optimize_HPLC Optimize HPLC Method (Gradient, Column, Temp.) Observation->Optimize_HPLC Non_Extractable Consider Non-Extractable Bonded Products Check_Extraction->Non_Extractable If protocol is valid Run_LCMS Run LC-MS Analysis Optimize_HPLC->Run_LCMS ID_Known Identify Known Degradation Products (Isomers, etc.) Run_LCMS->ID_Known ID_Unknown Identify Unknowns by Mass & Fragmentation Run_LCMS->ID_Unknown Assess_Stability Re-assess Propellant Stability with New Data ID_Known->Assess_Stability ID_Unknown->Assess_Stability Non_Extractable->Assess_Stability

Caption: Logical workflow for troubleshooting unexpected HPLC results.

References

  • Role of Diphenylamine as a Stabilizer in Propellants. (DTIC)
  • Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. (Diva-Portal.org)
  • Stabilization of nitrocellulose by diphenylamine and phenol compound. (J-STAGE)
  • Surveillance testing of propellants stabilised with diphenylamine and reactions in stabiliser and between stabiliser and nitro-cellulose.
  • Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants.
  • synthesis and chemistry of n-nitrosoenamines. (UNL Digital Commons)
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (EPA)
  • Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chrom
  • Decomposition pathways of diphenylamine.
  • Synthetic Procedures Yielding Targeted Nitro and Nitroso Derivatives of the Propellant Stabilisers Diphenylamine, N-Methyl-4-nitroaniline, and N,N′-Diethyl-N,N′-diphenylurea.
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a st
  • Development of Modern Methods for Determination of Stabilizers in Propellants. (DTIC)
  • Stabilizer reactions in cast double base rocket propellants.
  • Stabilizer reactions in cast double base rocket propellants. Part V: Prediction of propellant safe life. (Semantic Scholar)

Sources

Technical Support Center: Optimization of HPLC Separation for 2,4-Dinitrophenyl Diphenylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the high-performance liquid chromatography (HPLC) analysis of 2,4-Dinitrophenyl diphenylamine (2,4-DNPDPA) and its related compounds. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the laboratory. We will move from rapid-fire frequently asked questions to comprehensive troubleshooting guides and detailed optimization protocols, all grounded in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed explanations, please refer to the subsequent sections.

Q1: What is a good starting point for a C18 column method to separate 2,4-DNPDPA and its derivatives?

A: A robust starting point is a reversed-phase method using a C18 column. Begin with a mobile phase of acetonitrile (ACN) and water, running a gradient from approximately 50% ACN to 95% ACN over 20-30 minutes. Set the UV detector to monitor around 360-365 nm, where dinitrophenyl derivatives typically have strong absorbance.[1][2]

Q2: My peaks for basic nitroaromatic derivatives are tailing significantly. What's the most common cause?

A: The most frequent cause of peak tailing for basic nitro compounds is the interaction between the analyte and acidic silanol groups on the surface of the silica-based column packing.[3] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.

Q3: My retention times are drifting to be shorter in every run. What should I check first?

A: First, check for system leaks, particularly around fittings, pump seals, and the injector.[4][5] A leak will cause a drop in the actual flow rate delivered to the column, even if the system reports the set flow rate. Also, ensure your mobile phase is properly degassed, as air bubbles in the pump can cause flow rate fluctuations.[6][7]

Q4: Can I use the same method for N-nitroso and other nitrated derivatives of diphenylamine?

A: While a general-purpose gradient method can often separate these compounds, optimization is almost always necessary.[8] N-nitroso derivatives and various nitrated isomers will have different polarities and may require adjustments to the gradient slope, mobile phase pH, or even a different stationary phase to achieve baseline resolution.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed explanations of the underlying causes and a logical progression of solutions.

Issue 1: Poor Peak Shape (Tailing and Fronting)

Poor peak shape is one of the most common issues in HPLC. It compromises resolution and leads to inaccurate integration and quantification.

Causality:

  • Peak Tailing: As mentioned in the FAQ, this is often due to secondary interactions between the analyte and the stationary phase, most notably with residual silanols.[3] For 2,4-DNPDPA and its derivatives, which can have basic sites, these interactions are pronounced. Other causes include column voids (a physical settling of the packing material), mismatched sample solvent and mobile phase, or column overload.[4][6]

  • Peak Fronting: This is less common and is typically a clear sign of sample overload. When too much sample is injected, the stationary phase sites become saturated, and excess analyte molecules travel through the column with less retention, eluting earlier and creating a "front."

Troubleshooting Workflow: Poor Peak Shape

G Start Problem: Poor Peak Shape IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? IsTailing->IsFronting No SilanolCheck Suspect Silanol Interactions (Common for nitroaromatics) IsTailing->SilanolCheck Yes OverloadCheck Reduce Injection Volume/ Concentration by 50% IsFronting->OverloadCheck Yes ColumnCheck Inspect column for void. Perform column wash. IsFronting->ColumnCheck No, or unsure OverloadResult Did peak shape improve? OverloadCheck->OverloadResult SolventCheck Is sample solvent stronger than mobile phase? OverloadResult->SolventCheck No EndFronting Problem is Overloading. Adjust sample load. OverloadResult->EndFronting Yes SolventAction Dissolve sample in initial mobile phase SolventCheck->SolventAction Yes SolventCheck->SilanolCheck No End Problem Resolved SolventAction->End SilanolActions 1. Lower mobile phase pH (e.g., pH 3 with TFA/Formic Acid). 2. Add competing base (e.g., Triethylamine). 3. Use an end-capped (Type B) or polar-embedded column. SilanolCheck->SilanolActions SilanolActions->ColumnCheck If problem persists ReplaceColumn Replace Column ColumnCheck->ReplaceColumn If void is visible or wash is ineffective ReplaceColumn->End

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Issue 2: Retention Time Instability

Consistent retention times are critical for peak identification and method validity. Drifting or sudden shifts indicate a change in the chromatographic system.

Causality:

  • Gradual Drift: Often caused by changes in mobile phase composition (e.g., evaporation of a volatile organic component), temperature fluctuations, or a column that is slowly degrading or becoming contaminated.[7][9]

  • Sudden Shifts: Typically linked to mechanical issues like air bubbles in the pump, leaks, or a change in flow rate.[4][5] Insufficient column equilibration between runs, especially after a steep gradient, is also a common culprit.[7]

Symptom Primary Cause Recommended Solution(s)
Random, erratic shifts Air bubbles in the system; Pump malfunction (check valves).Degas mobile phase thoroughly (sonication, sparging, or in-line degasser).[6][7] Purge the pump. If the problem persists, inspect and clean pump check valves.
Gradual drift to shorter times Increasing flow rate; Column degradation.Check for leaks in the system which can cause the pump to work harder.[5] If no leaks, the column may be losing stationary phase; replace if performance doesn't recover after a wash.
Gradual drift to longer times Decreasing flow rate; Mobile phase composition change.Check for minor blockages in the system (e.g., clogged frit).[6][10] Ensure mobile phase bottles are capped to prevent evaporation of the more volatile solvent (e.g., acetonitrile).[5]
Shift after maintenance Incorrectly reconnected fitting; Change in system dead volume.Ensure all fittings are properly seated and tightened.[6] Use tubing with the correct internal diameter and minimal length between the column and detector.[4]
Poor run-to-run reproducibility Insufficient column equilibration time.Increase the equilibration time at initial conditions between gradient runs. A good rule of thumb is to use 5-10 column volumes.[9]
Issue 3: Baseline Noise or Drift

A stable baseline is essential for achieving low detection limits and accurate peak integration.

Causality:

  • Noise (High Frequency): Often caused by air bubbles in the detector, a failing detector lamp, or electrical interference.[7][11]

  • Drift: Commonly results from temperature fluctuations in the column or detector, or a mobile phase that is not homogenous or is slowly changing in composition.[7][12] Column bleed, where the stationary phase slowly leaches off the column, can also cause baseline drift, especially during a gradient.[7]

  • Spikes (Random Peaks): Usually due to air bubbles passing through the detector or particulates being injected.[7]

Solutions:

  • Mobile Phase: Always use high-purity (HPLC-grade) solvents and prepare fresh mobile phases, especially buffered solutions.[5][7] Filter and degas all solvents before use.

  • System: Ensure the column and detector are in a temperature-controlled compartment.[7] Purge the system to remove any trapped air.[6]

  • Detector: Check the detector lamp energy. If it's low, the lamp may need replacement.[4]

Section 3: Experimental Protocols & Method Optimization

Protocol 1: General HPLC Method Optimization Workflow

This protocol outlines a systematic approach to developing a robust separation method for a new 2,4-DNPDPA derivative.

Workflow: HPLC Method Optimization

G Start 1. Define Separation Goal (e.g., Purity, Quantification) SelectCol 2. Select Column (Start with C18, 3-5 µm) Start->SelectCol ScoutGrad 3. Run Scouting Gradient (e.g., 5-95% ACN in 30 min) SelectCol->ScoutGrad EvalScout 4. Evaluate Results Are all peaks eluted? Is there any resolution? ScoutGrad->EvalScout EvalScout->SelectCol No, try different stationary phase AdjustGrad 5. Adjust Gradient Slope Steeper for faster analysis, shallower for better resolution. EvalScout->AdjustGrad Yes OptimizeIso 6. Optimize Isocratic Hold (if needed) Improve separation of early or late eluting peaks. AdjustGrad->OptimizeIso FineTune 7. Fine-Tune Parameters (Flow Rate, Temperature) OptimizeIso->FineTune CheckPeak 8. Check Peak Shape Is tailing acceptable? FineTune->CheckPeak ModifyMP 9. Modify Mobile Phase (Add acid (TFA) or buffer to improve peak shape) CheckPeak->ModifyMP No Validate 10. Validate Method (Linearity, Precision, Accuracy) CheckPeak->Validate Yes ModifyMP->Validate

Caption: A systematic workflow for HPLC method optimization.

Step-by-Step Methodology:

  • Initial Setup:

    • Column: Install a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

    • Detector: Set UV detector to 365 nm.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

  • Scouting Gradient:

    • Perform a broad linear gradient run to determine the approximate elution profile of your compounds.

    • Example Gradient Program:

      • 0-2 min: 50% B

      • 2-22 min: 50% to 95% B

      • 22-25 min: 95% B (column wash)

      • 25-30 min: 50% B (equilibration)

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of critical peak pairs.

    • If peaks are clustered at the beginning, start with a lower initial %B.

    • If peaks are clustered at the end, extend the gradient time or increase the final %B.

    • To improve resolution in a specific region, flatten the gradient slope in that time window.

  • Peak Shape Improvement:

    • If peak tailing is observed, modify the mobile phase. A common and effective adjustment is to add an acidifier to both mobile phase A and B.

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both water and acetonitrile. This lowers the pH, suppressing silanol activity and improving the peak shape of basic compounds.[3]

  • Final Refinements:

    • Adjust the column temperature. Increasing the temperature generally decreases retention times and can improve peak efficiency, but it may also alter selectivity.[13]

    • Optimize the flow rate. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.

References

  • BenchChem. (n.d.). Overcoming challenges in the analysis of nitro compounds.
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Development Research. (n.d.). Simultaneous analysis of diphenylamine and its derivatives by high performance liquid chromatogrphy.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.
  • HPLC Troubleshooting Guide. (n.d.).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4,4'-Dinitro-2-biphenylamine.
  • Sigma-Aldrich. (n.d.). HPLC Separation of Nitrosamines with Supel Carbon LC.

Sources

Technical Support Center: Stabilization Efficiency of 2,4-Dinitrophenyl Diphenylamine at High Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and professionals working with high-temperature stabilizers. This guide provides in-depth information, troubleshooting protocols, and frequently asked questions regarding the role and efficiency of 2,4-Dinitrophenyl diphenylamine (also known as 2,4-Dinitrodiphenylamine or 2,4-DNPD) in stabilizing energetic materials such as nitrocellulose-based propellants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,4-DNPD) and how does it function as a stabilizer?

A: this compound is a nitrated derivative of Diphenylamine (DPA).[1] It is typically a yellow to orange solid, soluble in organic solvents but with low solubility in water.[1] Its primary function as a stabilizer is to prevent the autocatalytic (self-accelerating) decomposition of energetic materials like nitrocellulose.[2] This decomposition process releases nitrogen oxides (NOx), which act as catalysts for further degradation.[2][3] 2,4-DNPD, like its parent compound, can react with and neutralize these NOx species, interrupting the decomposition cycle and extending the material's safe storage life.[3][4]

Q2: Is 2,4-DNPD a primary or a secondary stabilizer?

A: This is a critical distinction. 2,4-DNPD is considered a secondary or tertiary stabilizer . It is not typically added directly to a formulation during manufacturing.[5] Instead, it is formed in situ over time from the degradation of a primary stabilizer, most commonly Diphenylamine (DPA).[2][6] The stabilization pathway begins with DPA reacting with NOx to form N-nitroso-diphenylamine (NNODPA), which then rearranges and nitrates to form mono-nitro derivatives (like 2-NDPA and 4-NDPA).[2][5] As these compounds continue to react with NOx, higher nitrated derivatives, including 2,4-DNPD, are formed.[2][7]

Q3: How does the stabilization efficiency of 2,4-DNPD compare to the primary stabilizer, Diphenylamine (DPA)?

A: The appearance of significant quantities of 2,4-DNPD and other di-nitro derivatives generally indicates that the primary stabilizer (DPA) and the more effective mono-nitro derivatives have been substantially consumed.[5] While 2,4-DNPD still possesses stabilizing capabilities by reacting with NOx, the overall efficiency is considered lower than that of its precursors.[3][8] The most critical stabilization activity is attributed to DPA itself and its initial transformation products (NNODPA, 2-NDPA, and 4-NDPA).[5] Therefore, the presence of 2,4-DNPD is a key indicator used in assessing the remaining shelf-life of the material.[2][7]

Q4: What is the primary method for monitoring the concentration of 2,4-DNPD in a sample?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most robust analytical technique for monitoring the full suite of DPA and its derivatives, including 2,4-DNPD.[4][9][10] The method involves extracting the stabilizers from the material matrix, typically using a solvent like methanol or acetonitrile, followed by chromatographic separation on a reversed-phase column (e.g., C18).[7][9] This allows for the simultaneous quantification of the depletion of DPA and the formation of its various degradation products.[6][7]

Comparative Data of DPA and Its Derivatives

The following table summarizes the key properties and roles of Diphenylamine and its principal degradation products in the context of propellant stabilization.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Role in Stabilization
Diphenylamine (DPA) C₁₂H₁₁N169.2253-54Primary Stabilizer: The initial line of defense against NOx.[2][5]
N-Nitroso-DPA (NNODPA) C₁₂H₁₀N₂O198.2266-68Primary Derivative: First product formed; a key intermediate.[5]
2-Nitrodiphenylamine (2-NDPA) C₁₂H₁₀N₂O₂214.2274-76Secondary Stabilizer: Highly effective NOx scavenger.[3][5][8]
4-Nitrodiphenylamine (4-NDPA) C₁₂H₁₀N₂O₂214.22133-135Secondary Stabilizer: Highly effective NOx scavenger.[3][5]
This compound (2,4-DNPD) C₁₂H₉N₃O₄259.22159-161Tertiary Derivative: An indicator of advanced aging; possesses some stabilizing capacity.[7][11]

Visualization of Stabilization Pathway

The diagram below illustrates the sequential conversion of Diphenylamine as it stabilizes a nitrocellulose-based material.

G cluster_material Energetic Material (e.g., Nitrocellulose) cluster_stabilizer Stabilizer Degradation Pathway NC High-Temperature Environment NOx NOx Gases (NO, NO₂) NC->NOx Decomposes DPA Diphenylamine (DPA) (Primary Stabilizer) NNODPA N-Nitroso-DPA DPA->NNODPA + NOx MonoNitro 2-NDPA & 4-NDPA (Secondary Stabilizers) NNODPA->MonoNitro + NOx / Rearrangement DiNitro 2,4-DNPD (Tertiary Product) MonoNitro->DiNitro + NOx NOx->DPA NOx->MonoNitro Scavenges Decomp Autocatalytic Decomposition NOx->Decomp Catalyzes

Caption: DPA stabilization pathway.

Troubleshooting Guide for High-Temperature Experiments

This section addresses specific issues researchers may encounter when evaluating materials stabilized with a DPA-based system.

Problem 1: Premature or Unexpectedly Rapid Thermal Decomposition Observed in Experiments (e.g., DSC, TGA, Heat-Flow Calorimetry).
  • Plausible Cause 1: End-of-Life for the Stabilizer Suite. The primary stabilizer (DPA) and its most effective secondary products (mono-nitro derivatives) may be depleted, leaving only less effective higher-nitrated compounds like 2,4-DNPD.

    • Troubleshooting Action:

      • Protocol: Stabilizer Profile Analysis via HPLC.

        • Accurately weigh approximately 1 gram of the propellant sample.

        • Perform a solvent extraction using HPLC-grade methanol or acetonitrile to dissolve the stabilizers.[7][12] A Soxhlet extraction for several hours may be required for complete removal from the matrix.[7]

        • Filter the extract through a 0.45 µm syringe filter before injection.[9]

        • Analyze the extract using a reversed-phase HPLC system with a C18 column and a UV detector. A typical mobile phase is a methanol/water gradient.[7]

        • Quantify the concentrations of DPA, NNODPA, 2-NDPA, 4-NDPA, and 2,4-DNPD against certified reference standards.

      • Interpreting the Results:

        • High DPA, Low Derivatives: The stabilizer system is fresh. The instability source is likely elsewhere.

        • Low DPA, High Mono-Nitro Derivatives: The stabilizer is functioning as expected under thermal stress.

        • Trace DPA/Mono-Nitro, Significant 2,4-DNPD: The stabilizer is near the end of its effective life. The material's thermal stability is compromised.[5]

  • Plausible Cause 2: Incompatible Ingredients. The formulation may contain other substances that accelerate the decomposition of the energetic material or the stabilizer itself.

    • Troubleshooting Action: Review the formulation for known incompatibilities. Acidic residues or certain metal ions can significantly reduce stability.[2] Conduct compatibility studies by testing binary mixtures of individual components using Differential Scanning Calorimetry (DSC).

Problem 2: Inconsistent or Non-Reproducible Thermal Analysis Data.
  • Plausible Cause: Non-Homogeneous Sample. The degradation of DPA and the formation of 2,4-DNPD occur as solid-state reactions within a matrix. This can lead to localized "hot spots" where the stabilizer is more depleted. If sampling is not representative, results will vary.

    • Troubleshooting Action:

      • Improve the homogenization protocol for the sample being tested. For propellants, this may involve carefully grinding or shaving material from multiple locations on a grain.[7]

      • Increase the sample mass for thermal analysis, if the instrument allows, to better represent the bulk material.

      • Perform multiple measurements on different sub-samples to establish a statistical average and understand the degree of variability.

Problem 3: Difficulty Identifying and Quantifying the 2,4-DNPD Peak in an HPLC Chromatogram.
  • Plausible Cause 1: Co-elution with Other Degradation Products or Matrix Components. As the material ages, a complex mixture of nitrated and oxidized compounds is formed, which can lead to overlapping peaks in the chromatogram.

    • Troubleshooting Action:

      • Optimize HPLC Method: Adjust the mobile phase gradient (e.g., the ratio of methanol to water) to improve the separation of peaks.[7] A shallower gradient can increase resolution between closely eluting compounds.

      • Confirm Peak Identity: Spike a sample with a pure 2,4-DNPD standard. An increase in the height/area of the suspected peak confirms its identity.

      • Use a Diode Array Detector (DAD): A DAD allows you to check the UV spectrum of the peak. Compare this spectrum to that of a pure standard to confirm identity and check for the presence of co-eluting impurities under the same peak.

  • Plausible Cause 2: Incorrect Identification. There are multiple dinitro-diphenylamine isomers (e.g., 2,4'-, 4,4'-) that can form and may have similar retention times.[2][6]

    • Troubleshooting Action: If precise isomer identification is critical, analysis via HPLC-Mass Spectrometry (HPLC-MS) is required. Mass spectrometry can differentiate between isomers based on their fragmentation patterns, providing unambiguous identification.

Troubleshooting Decision Workflow

This diagram provides a logical workflow for diagnosing the root cause of unexpected thermal instability.

G Start Start: Unexpectedly Low Thermal Stability Observed HPLC Perform HPLC Analysis of Stabilizer Suite Start->HPLC DPA_High Result: High DPA, Low Derivatives HPLC->DPA_High [Profile 1] DPA_Low Result: Low DPA, High Mono-Nitro Derivs. HPLC->DPA_Low [Profile 2] DPA_Trace Result: Trace DPA, High Di-Nitro (2,4-DNPD) HPLC->DPA_Trace [Profile 3] CheckCompat Review Formulation for Incompatible Components CheckHomog Review Sample Homogenization Protocol CheckCompat->CheckHomog [No Obvious Incompatibilities] End_Compat Conclusion: Instability likely due to incompatible ingredients. Conduct binary mixture tests. CheckCompat->End_Compat [Incompatibilities Found] End_Homog Conclusion: Inconsistent results likely due to sample inhomogeneity. Improve sampling protocol. CheckHomog->End_Homog DPA_High->CheckCompat End_Stress Conclusion: Stabilizer is performing as expected under high stress. Evaluate environmental conditions. DPA_Low->End_Stress End_EOL Conclusion: Stabilizer is at end-of-life. Material has reached its safe storage limit. DPA_Trace->End_EOL

Caption: Workflow for troubleshooting thermal instability.

References

  • Role of Diphenylamine as a Stabilizer in Propellants. (1973). Defense Technical Information Center. Retrieved from [Link]

  • High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. (1984). Defense Technical Information Center. Retrieved from [Link]

  • Jelisavac, L., & Filipovic, M. (2002). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • 2,4-Dinitrodiphenylamine. (n.d.). Chemsrc.com. Retrieved from [Link]

  • Lindblom, T. (2004). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Diva-Portal.org. Retrieved from [Link]

  • A Comparison Study in Determining Diphenylamine (DPA) In Gun Propellants By Using Two Different Methods (Soxhlet Extraction With Dichloromethane and Ultrasonic Extraction With Methanol). (2014). AIP Publishing. Retrieved from [Link]

  • Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. (2020). ResearchGate. Retrieved from [Link]

  • Doan, S. Q., et al. (2016). Simultaneous determination of diphenylamine and its derivatives in propellants by high performance liquid chromatography. International Journal of Development Research, 6(5), 7911-7915. Retrieved from [Link]

  • HPLC Analysis of Aged Propellants. (n.d.). Scribd. Retrieved from [Link]

  • Triphenylamine – a 'New' Stabilizer for Nitrocellulose Based Propellants – Part I: Chemical Stability Studies. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2012). PMC. Retrieved from [Link]

  • Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. (2003). ResearchGate. Retrieved from [Link]

  • 2,4-dinitrodiphenylamine. (n.d.). Cheméo. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2,4-Dinitrophenyl diphenylamine (DNPD). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Our goal is to provide practical, in-depth solutions to common challenges encountered during the crystallization of this compound, with a focus on minimizing crystal defects and maximizing product quality.

Introduction: The Challenge of Crystallization

The synthesis of this compound, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,4-dinitrobenzene and aniline, is generally straightforward.[1] However, the true challenge often lies in the final crystallization step. Achieving a high-purity, crystalline product with minimal defects is critical for reliable downstream applications and accurate analytical characterization.

Crystal defects are interruptions in the regular, repeating arrangement of molecules within a crystal lattice.[2] These can range from point defects (impurities, vacancies) to line and planar defects, and they can significantly impact the material's physical properties, such as melting point, solubility, and stability.[3] This guide provides a troubleshooting framework and foundational knowledge to help you control the crystallization process and produce high-quality DNPD crystals.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My product crashed out of solution as a very fine powder instead of distinct crystals. How can I improve crystal size?

Root Cause: The formation of a fine powder is a classic sign of rapid, uncontrolled crystallization. This occurs when the solution becomes supersaturated too quickly, forcing the solute to precipitate without allowing time for molecules to arrange themselves into an ordered crystal lattice.[4] A slower growth rate is essential for producing larger, higher-quality crystals with fewer defects.[5]

Solutions:

  • Reduce the Cooling Rate:

    • Protocol: Instead of placing your flask on a cold surface or in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or glass wool. For even slower cooling, you can place the entire flask within a larger beaker of hot water and allow the assembly to cool together.

    • Causality: Slow cooling maintains the solution at a temperature just below its saturation point for a longer period. This gentle approach reduces the nucleation rate and promotes the growth of existing crystal nuclei over the formation of new, small ones.

  • Optimize Solvent Volume:

    • Protocol: Re-dissolve your powdered product in the minimum amount of hot solvent, then add an additional 1-2 mL of hot solvent.[4] This slightly reduces the degree of supersaturation upon cooling.

    • Causality: While this may slightly decrease the overall yield (more compound will remain in the mother liquor), it prevents the solution from becoming excessively supersaturated at the initial stage of cooling, thereby preventing the "crashing out" phenomenon.

Question 2: Instead of crystals, my product separated as an oily liquid. What causes "oiling out" and how can I prevent it?

Root Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. The molten solute forms immiscible droplets instead of solid crystals. This is often caused by a combination of factors, including the presence of significant impurities (which depress the melting point) or the use of a solvent that makes the solution excessively saturated at a high temperature.[4]

Solutions:

  • Increase Solvent Volume:

    • Protocol: Reheat the mixture to dissolve the oil. Add more of the primary ("good") solvent to the hot solution. This will lower the saturation temperature.[4]

    • Causality: By adding more solvent, you ensure that the compound remains dissolved until the solution has cooled to a temperature below the compound's melting point.

  • Modify the Solvent System:

    • Protocol: If using a single solvent, try a mixed-solvent system (e.g., ethanol-water, acetone-hexane).[6] Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Reheat to clarify and then cool slowly.

    • Causality: A mixed-solvent system allows for finer control over the solubility profile. The cloud point represents the exact saturation point, and cooling from this state can induce controlled crystallization.

  • Pre-Purification with Activated Charcoal:

    • Protocol: If impurities are suspected, dissolve the crude product in a suitable hot solvent, add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the charcoal before allowing the filtrate to cool.

    • Causality: Charcoal can adsorb colored and high-molecular-weight impurities that may be contributing to oiling out and melting point depression.[4]

Question 3: My final crystals have a broad melting point range. Does this indicate defects?

Root Cause: Yes, a broad melting point range is a strong indicator of impurity. Impurities disrupt the crystal lattice, a form of point defect, which lowers and broadens the melting point range.[7] It can also, in some cases, suggest the presence of multiple crystalline forms, known as polymorphs, which may have different melting points.[8]

Solutions:

  • Perform a Second Recrystallization:

    • Protocol: Subject the product to another round of recrystallization, paying close attention to the principles of slow cooling and using the appropriate solvent volume.

    • Causality: Each successive recrystallization step removes more impurities, which should result in a sharper melting point.

  • Assess Purity Chromatographically:

    • Protocol: Before and after recrystallization, check the product's purity using Thin Layer Chromatography (TLC). Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate.

    • Causality: TLC provides a quick visual confirmation of purity. A pure compound should ideally show a single spot. This helps validate that your recrystallization procedure is effective.

  • Consider Polymorphism:

    • Context: While not definitively reported for DNPD itself, closely related compounds like 4′-Methyl-2,4-dinitrodiphenylamine are known to exhibit polymorphism.[8] Different polymorphs can arise from crystallization in different solvents or under different thermal conditions.

    • Action: If you suspect polymorphism, advanced characterization techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) would be required for confirmation.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the crystallization of this compound.

G start Observe Crystal Quality issue1 Fine Powder / Rapid Precipitation start->issue1 Crystals too small? issue2 Oiling Out (Liquid Droplets) start->issue2 Oily product? issue3 Broad Melting Point / Impurity start->issue3 Impure product? sol1a Slow Down Cooling Rate (e.g., Insulate Flask) issue1->sol1a sol1b Increase Solvent Volume Slightly issue1->sol1b sol2a Reheat & Add More Solvent issue2->sol2a sol2b Use Mixed-Solvent System issue2->sol2b sol2c Pre-treat with Activated Charcoal issue2->sol2c sol3a Perform Second Recrystallization issue3->sol3a sol3b Assess Purity (e.g., TLC) issue3->sol3b sol3c Consider Polymorphism (Advanced Analysis) issue3->sol3c end High-Quality Crystals sol1a->end sol1b->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

Caption: A decision-making workflow for troubleshooting crystal quality.

Frequently Asked Questions (FAQs)

What is the molecular structure of this compound?

The structure consists of a diphenylamine core with two nitro (NO₂) groups attached at the 2nd and 4th positions of one of the phenyl rings. These strong electron-withdrawing groups are crucial for the SNAr synthesis pathway.[1]

Caption: Structure of this compound.

How does solvent choice impact crystal defects?

The choice of solvent is arguably the most critical factor in controlling crystallization.[9] An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures.[10]

  • Polarity: The solvent's polarity should be matched to the solute to ensure adequate solubility at high temperatures.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H and NO₂ groups of DNPD, potentially influencing crystal packing and even leading to the formation of solvates.[9]

  • Volatility: Highly volatile solvents can evaporate too quickly, leading to rapid precipitation and poor crystal quality.[9]

Solvent/SystemBoiling Point (°C)Characteristics & Suitability Notes
Ethanol 78A common and effective solvent for recrystallizing many aromatic nitro compounds. Often used in the initial synthesis.[11]
n-Butyl Alcohol 118Recommended as a good solvent for related compounds, though a large volume may be required.[12][13]
Acetone 56DNPD is soluble in acetone. It can be used as the "good" solvent in a mixed-solvent system with a non-polar solvent like hexane.
Dioxane 101Can be an effective solvent for recrystallization.[12]
Ethanol/Water VariableA versatile mixed-solvent system. DNPD is dissolved in hot ethanol, and water is added as the anti-solvent.
What are the main types of crystal defects?

Crystallographic defects are broadly classified by their dimensionality:

  • Point Defects (0-D): These are localized to a single point in the lattice. Examples include vacancies (a missing atom), interstitial defects (an extra atom in a non-lattice position), and substitutional impurities (a host atom replaced by a foreign one).[2][3] These are the most relevant defects to address through recrystallization.

  • Line Defects (1-D): Known as dislocations, these are misalignments of the crystal lattice that extend along a line.[2] They primarily affect mechanical properties.

  • Planar Defects (2-D): These are interfaces like grain boundaries (where two differently oriented crystals meet) or stacking faults.[14]

Experimental Protocol: Optimized Recrystallization of this compound

This protocol provides a step-by-step method for obtaining high-purity crystals.

  • Solvent Selection: Choose an appropriate solvent from the table above (e.g., Ethanol).

  • Dissolution: Place the crude DNPD solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the solid while heating the flask on a hot plate.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and gently heat for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. Use a pre-warmed funnel and filter flask to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

  • Crystal Maturation: For best results, once the flask has reached room temperature, place it in a refrigerator or ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator.

  • Analysis: Characterize the final product by taking a melting point and, if necessary, running a TLC or other spectroscopic analysis to confirm purity.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Retrieved from [Link]

  • ResearchGate. (2024). What is the main factor in reducing crystal defects, and obtaining a large quantitative yield?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2024). What is YOUR crystallisation go-to?. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Testing of 2,4-DNP. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dinitrodiphenylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Texas Tech University. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Diphenylamine. Retrieved from [Link]

  • YouTube. (2015). 2,4-DNP with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

  • Quora. (2020). What are some ways of reducing defects in a crystal?. Retrieved from [Link]

  • YouTube. (2013). Point Defects, Vacancy, Interstitial, Substitutional, Schottky & Frenkel Defect. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic defect. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of diphenylamine and derivatives. Retrieved from [Link]

  • Medium. (n.d.). Understanding Crystallographic Defects: Imperfections in Crystalline Structures. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Crystal Defect (Imperfection). Retrieved from [Link]

  • YouTube. (2014). Mod-01 Lec-22 Defects in Crystals. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of 2,4-Dinitrophenyl Diphenylamine from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-dinitrophenyl diphenylamine (2,4-DNPDPA) from complex environmental matrices. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,4-DNPDPA) and why is its analysis in environmental samples important?

This compound is a substituted diphenylamine.[1][2][3] Diphenylamine and its derivatives are used in various industrial applications, including as stabilizers in propellants and explosives, as antioxidants in rubber and polymers, and in the manufacturing of dyes.[4][5] Due to its industrial use, 2,4-DNPDPA can be released into the environment, potentially contaminating soil, water, and sediment.[4][5] Monitoring its presence is crucial for assessing environmental impact and ensuring regulatory compliance.

Q2: What are matrix effects and how do they impact the analysis of 2,4-DNPDPA?

Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix.[6][7] Environmental samples like soil and water contain a complex mixture of organic and inorganic substances, such as humic acids, lipids, and minerals.[6] These components can interfere with the ionization of 2,4-DNPDPA in the mass spectrometer source, leading to either signal suppression (a decrease in signal) or enhancement (an increase in signal).[6][7][8][9] This interference can result in inaccurate quantification, poor reproducibility, and unreliable data.[6][8][9]

Q3: What are the physicochemical properties of 2,4-DNPDPA that are relevant to its analysis?

Understanding the properties of 2,4-DNPDPA is key to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₄[1][3]
Molar Mass 259.22 g/mol [1][3]
Melting Point 159-161 °C[1][2][3]
Water Solubility 1.322 mg/L at 25 °C (slightly soluble)[1][3]
logP (octanol/water) 3.247 (calculated)[10]
Stability Stable, but incompatible with strong bases, acids, and oxidizing agents.[1][2][3]

Its low water solubility and moderate logP suggest a tendency to adsorb to organic matter in soil and sediment, which can make extraction challenging.

Troubleshooting Guide: Overcoming Matrix Effects

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of 2,4-DNPDPA from environmental samples.

Issue 1: Poor Analyte Recovery

Symptom: You observe consistently low recovery of 2,4-DNPDPA from your spiked environmental samples compared to your standards prepared in a clean solvent.

Potential Causes:

  • Inefficient Extraction: The non-polar nature of 2,4-DNPDPA and the presence of two nitro groups can lead to strong interactions with soil and sediment components, particularly organic matter. The chosen extraction solvent may not be effective at disrupting these interactions.

  • Analyte Degradation: Although generally stable, 2,4-DNPDPA can degrade in the presence of strong acids, bases, or oxidizing agents, which might be present in your sample or introduced during sample preparation.[1][2][3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor analyte recovery.

Step-by-Step Protocols:

Protocol 1: Optimizing Solvent Extraction

  • Select a representative blank matrix (soil or water known to be free of 2,4-DNPDPA).

  • Spike the blank matrix with a known concentration of 2,4-DNPDPA.

  • Divide the spiked sample into aliquots.

  • Extract each aliquot with a different solvent system. Consider the following options:

    • Acetonitrile

    • Acetone

    • Dichloromethane

    • A mixture (e.g., acetone/hexane)

  • Analyze the extracts and compare the recovery of 2,4-DNPDPA for each solvent system.

Protocol 2: pH Adjustment for Soil/Sediment Extraction

  • Prepare spiked soil/sediment samples as described in Protocol 1.

  • For acidic extraction: Add a small amount of a suitable acid (e.g., formic acid) to your extraction solvent.

  • For basic extraction: Add a small amount of a suitable base (e.g., ammonium hydroxide) to your extraction solvent.

  • Extract the samples and analyze the extracts.

  • Compare the recovery to that obtained with a neutral extraction solvent.

Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis

Symptom: You observe a significant decrease (suppression) or increase (enhancement) in the signal intensity of 2,4-DNPDPA in your sample extracts compared to a clean standard of the same concentration.

Potential Causes:

  • Co-eluting Matrix Components: Molecules from the sample matrix that elute from the chromatography column at the same time as 2,4-DNPDPA can compete for ionization in the mass spectrometer source, leading to signal suppression.[6][7][8][9]

  • Ionization Enhancement: In some cases, co-eluting compounds can enhance the ionization of the analyte, leading to an artificially high signal.

Troubleshooting Workflow:

Caption: Decision tree for addressing signal suppression/enhancement.

Step-by-Step Protocols:

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Select an appropriate SPE cartridge. For a compound like 2,4-DNPDPA, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is a good starting point.

  • Condition the cartridge with an organic solvent (e.g., methanol) followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute 2,4-DNPDPA with a stronger organic solvent.

  • Analyze the eluate by LC-MS/MS.

Protocol 4: Matrix-Matched Calibration

  • Obtain a blank matrix that is representative of your samples and free of 2,4-DNPDPA.

  • Process the blank matrix using your established sample preparation method.

  • Prepare a series of calibration standards by spiking the processed blank matrix extract with known concentrations of 2,4-DNPDPA.

  • Generate a calibration curve using these matrix-matched standards.

  • Quantify your unknown samples against this curve. This approach helps to compensate for matrix effects as the standards and samples have a similar matrix composition.[6]

Protocol 5: Standard Addition Method

The standard addition method is particularly useful for complex and variable matrices where a representative blank matrix is not available.

  • Divide your sample extract into at least four aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing and known concentrations of a 2,4-DNPDPA standard.

  • Analyze all aliquots and measure the signal response for 2,4-DNPDPA.

  • Plot the signal response versus the added concentration.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of 2,4-DNPDPA in the unspiked sample.

Issue 3: Poor Reproducibility and Inconsistent Results

Symptom: You observe high variability in your results for replicate injections of the same sample or between different samples that are expected to have similar concentrations.

Potential Causes:

  • Inconsistent Matrix Effects: The composition of environmental matrices can be highly heterogeneous, leading to varying degrees of signal suppression or enhancement from sample to sample.[6]

  • Inconsistent Sample Preparation: Variations in the sample preparation process can lead to inconsistent recovery and matrix effects.

Troubleshooting Strategies:

  • Use of an Isotope-Labeled Internal Standard (IS): This is often the most effective way to correct for variability. An isotope-labeled version of 2,4-DNPDPA will have nearly identical chemical and physical properties to the native analyte. It will co-elute and experience the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, you can achieve accurate and precise quantification.

  • Homogenize Samples Thoroughly: Ensure that soil and sediment samples are well-mixed and homogenized before taking a subsample for extraction.

  • Automate Sample Preparation: If possible, using automated sample preparation systems can reduce human error and improve the consistency of your workflow.

Summary of Mitigation Strategies

StrategyPrincipleBest ForConsiderations
Improved Sample Cleanup (SPE, LLE) Removes interfering matrix components before analysis.Samples with a high load of interfering substances.May increase sample preparation time and cost.
Optimized Chromatography Separates the analyte from co-eluting interferences.When interferences are known and can be chromatographically resolved.May require significant method development.
Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification.Achieving the highest accuracy and precision, especially with variable matrices.Can be expensive and may not be commercially available for all analytes.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the matrix of the unknown samples.Batches of samples with a similar and consistent matrix.Requires a representative blank matrix, which may be difficult to obtain.
Standard Addition Spikes the sample with known amounts of the analyte to create an internal calibration curve.Complex and variable matrices where a blank is unavailable.Time-consuming and requires more sample volume.

By systematically applying these troubleshooting strategies and understanding the underlying principles of matrix effects, you can significantly improve the quality and reliability of your data for the analysis of this compound in challenging environmental samples.

References

  • BenchChem. (n.d.). Troubleshooting matrix effects in environmental sample analysis of nitrophenols.
  • ChemBK. (2024, April 10). N-(2,4-Dinitrophenyl)-N-phenylamine.
  • ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine | 961-68-2.
  • ResearchGate. (n.d.). Determination of Diphenylamine Antioxidants in Wastewater/Biosolids and Sediment | Request PDF.
  • ChemicalBook. (n.d.). 961-68-2(2,4-Dinitrodiphenylamine) Product Description.
  • Sigma-Aldrich. (n.d.). 2,4-Dinitrodiphenylamine 98 961-68-2.
  • Cheméo. (n.d.). 2,4-dinitrodiphenylamine - Chemical & Physical Properties.
  • CHROMacademy. (n.d.). Avoiding LC-MS Signal Suppression.
  • Food and Agriculture Organization of the United Nations. (n.d.). DIPHENYLAMINE (030) EXPLANATION.
  • Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America, 40(10), 486-490.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Agricultural Experiment Station Laboratories. (n.d.). Organic Matter - Walkley-Black Method.
  • Occupational Safety and Health Administration. (n.d.). Diphenylamine - N-Isopropylaniline.
  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.
  • Stoll, D. R. (2022, October 10). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.
  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Methods.
  • BenchChem. (n.d.). A Comparative Analysis of the Degradation Products of Diphenylamine (DPA) and 2-Nitrodiphenylamine (2-NDPA).
  • Al-Tannak, N. F., & Calton, M. A. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 7(5), 333.
  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
  • Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809–818.
  • Agilent Technologies. (2022, March 30). Advances in Food Testing & Environmental Analysis Application Compendium.
  • Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818.
  • Agilent Technologies. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
  • Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713–718.
  • Agilent Technologies. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
  • Asgari, G., Roshani, B., & Ghanizadeh, G. (2012). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads.
  • ResearchGate. (n.d.). (PDF) Studies of the Analysis of Pesticide Degradation in Environmental Samples.

Sources

Validation & Comparative

A Comparative Guide to Aromatic Amine Stabilizers: Diphenylamine vs. 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis

In the realm of material science, particularly in the formulation of energetic materials like smokeless propellants and the long-term stabilization of polymers, the prevention of autocatalytic degradation is paramount.[1][2] This degradation, often initiated by heat, light, or residual acids, can compromise material integrity, reduce shelf-life, and in critical applications, lead to catastrophic failure.[3] Aromatic amines have long been established as a important class of stabilizers, prized for their ability to interrupt these degradation cycles.[4]

This guide provides a comparative analysis of two key aromatic amines: Diphenylamine (DPA), a widely used primary stabilizer, and 2,4-Dinitrodiphenylamine, a principal "daughter product" formed during the aging of DPA-stabilized materials.[5][6] Understanding the distinct roles and performance characteristics of the parent stabilizer versus its subsequent derivatives is crucial for predicting material lifetime, ensuring safety, and designing robust stabilization systems. We will explore their mechanisms of action, comparative efficacy supported by experimental data, and the analytical protocols required for their evaluation.

Part 1: Foundational Physicochemical Properties

The stabilizing efficacy of a compound is intrinsically linked to its chemical structure and physical properties. Diphenylamine is a simple aromatic secondary amine, while 2,4-Dinitrodiphenylamine is a derivative featuring two strongly electron-withdrawing nitro groups on one of the phenyl rings.

Table 1: Comparison of Physicochemical Properties

PropertyDiphenylamine (DPA)2,4-Dinitrodiphenylamine
IUPAC Name N-PhenylanilineN-(2,4-dinitrophenyl)aniline
CAS Number 122-39-4[7]961-68-2[8]
Molecular Formula C₁₂H₁₁N[7]C₁₂H₉N₃O₄[8]
Molar Mass 169.23 g/mol [7]259.22 g/mol [8]
Appearance Colorless to yellow solid[7]Yellow to orange crystalline solid[9]
Melting Point 53 °C[7]159-161 °C[10][11]
Solubility Moderately soluble in water, dissolves well in many organic solvents.[7]Slightly soluble in water, soluble in acetone and DMSO.[12]
Key Structural Feature Secondary amine (-NH-) bridge between two phenyl groups.Secondary amine with two nitro (-NO₂) groups on one phenyl ring.

The lower melting point and greater solubility of DPA in non-polar media facilitate its homogeneous distribution within polymer or propellant matrices during manufacturing. The presence of nitro groups in 2,4-Dinitrodiphenylamine significantly increases its melting point and alters its polarity.

Part 2: The Stabilization Lifecycle: From Primary Scavenger to Secondary Product

The stabilization process in a DPA-containing material is not static; it is a dynamic series of reactions where the primary stabilizer is consumed while generating a cascade of derivatives that also contribute to stability.

Mechanism of Diphenylamine (DPA)

DPA functions primarily as a radical scavenger and an acid neutralizer. In materials like nitrocellulose-based propellants, the initial degradation step is the scission of the O-NO₂ bond, releasing nitrogen oxides (NOₓ), primarily NO₂.[13] These NOₓ species catalyze further decomposition, creating a dangerous autocatalytic cycle.[3]

DPA interrupts this cycle via two main pathways:

  • Reaction with Nitrogen Oxides: The secondary amine group is the reactive center. It readily reacts with NOₓ in a series of sequential and competitive nitrosation and nitration reactions.[14] The first step is typically the formation of N-nitrosodiphenylamine (NNODPA).[3][5]

  • Radical Scavenging: Aromatic amines can donate the hydrogen atom from the N-H group to terminate free radical chain reactions, a common degradation pathway in polymers exposed to thermal or oxidative stress.[4][15] The resulting DPA radical is stabilized by resonance across its aromatic rings.

This reaction cascade consumes DPA and leads to the formation of numerous "daughter products," including mononitro-, dinitro-, and eventually trinitro-diphenylamines.[3][5]

DPA_Stabilization_Pathway DPA Diphenylamine (DPA) NNODPA N-Nitroso-DPA (NNODPA) DPA->NNODPA Nitrosation NC_Deg Material Degradation (e.g., Nitrocellulose) NOx NO, NO₂ NC_Deg->NOx releases NOx->DPA reacts with 2_NDPA 2-Nitro-DPA NNODPA->2_NDPA Rearrangement & Nitration 4_NDPA 4-Nitro-DPA NNODPA->4_NDPA Rearrangement & Nitration 24_DNDPA 2,4-Dinitrodiphenylamine 2_NDPA->24_DNDPA Further Nitration 4_NDPA->24_DNDPA Further Nitration Higher_Nitrated Higher Nitrated Products (e.g., 2,4,4'-Trinitro-DPA) 24_DNDPA->Higher_Nitrated Further Nitration End_Life Stabilizer Depletion (End of Safe Life) Higher_Nitrated->End_Life

Caption: Simplified reaction pathway for DPA stabilization.

Mechanism of 2,4-Dinitrodiphenylamine

As a later-stage product, 2,4-Dinitrodiphenylamine also possesses stabilizing properties, albeit different from the parent DPA. The strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density on the amine nitrogen. This has two key consequences:

  • Reduced Reactivity: The N-H bond is stronger and less readily donated. Therefore, its efficacy as a primary radical scavenger is diminished compared to DPA.

  • Continued NOx Scavenging: While less reactive, the amine group can still react with the highly electrophilic NOₓ species.[16] It continues to function as a stabilizer, but it reacts more slowly and requires more aggressive conditions (higher temperatures or NOₓ concentrations) to be effective.

Essentially, DPA and its initial derivatives (like NNODPA and mononitro-DPAs) act as the first line of defense. The higher nitrated derivatives, like 2,4-Dinitrodiphenylamine, provide residual, long-term stability after the more reactive species have been consumed.[5]

Part 3: Comparative Performance Analysis

Direct, side-by-side comparisons of DPA and 2,4-Dinitrodiphenylamine as standalone primary stabilizers are rare because the latter is primarily formed in situ. However, by analyzing data from aged materials, we can deduce their relative performance and roles.

The primary measure of a stabilizer's effectiveness is its ability to delay the onset of exothermic decomposition. Experiments using Differential Scanning Calorimetry (DSC) on nitrocellulose show that adding DPA significantly increases the time to maximum heat release.

Table 2: Performance Comparison of Stabilizers

Performance MetricDiphenylamine (DPA)2,4-DinitrodiphenylamineRationale & Source(s)
Role Primary StabilizerSecondary/Tertiary StabilizerDPA is added during manufacturing; 2,4-DNDPA is a degradation product.[6][16]
Reaction Rate HighLow to ModerateThe N-H group in DPA is more reactive than in the electron-deficient dinitro derivative.[5][17]
Efficacy High initial effectiveness in scavenging NOₓ and radicals.Lower effectiveness, provides residual stability in later life stages.Higher nitrated derivatives are less efficient but become significant after DPA is consumed.[5]
Induction Period Increase Significantly increases the thermal decomposition induction period.[13]Contributes to extending the induction period after DPA is depleted.The overall stabilization is a cumulative effect of the parent compound and its derivatives.[18]
Consumption Rate Consumed relatively quickly at the start of the aging process.Forms and is consumed at later stages of the aging process.HPLC analysis of aged propellants shows a rapid decrease in DPA and a subsequent rise and fall of its nitrated products.[5][19]

One study on nitrocellulose stability at 130°C demonstrated that the induction period for heat release increased from approximately 7-10 hours with no stabilizer to 48 hours with the addition of 1.7 mg of DPA.[13] While specific data for 2,4-Dinitrodiphenylamine is not isolated, the overall stability of the propellant system relies on the continued, albeit slower, scavenging activity of these dinitro- and trinitro-derivatives long after the parent DPA has been consumed.[18][20]

Part 4: Experimental Evaluation Protocols

To validate the performance of these stabilizers, rigorous and reproducible experimental protocols are essential. The following outlines two key methodologies: a thermal stability test to measure efficacy and an HPLC method to quantify consumption.

Protocol 1: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)

This method measures the heat flow associated with the thermal decomposition of a stabilized material as a function of temperature or time, allowing for the determination of the onset temperature of decomposition or the isothermal induction time.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the stabilized material (e.g., propellant or polymer) into a hermetically sealed aluminum DSC pan. Prepare an unstabilized sample as a control.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Isothermal Analysis:

    • Rapidly heat the sample to a specific isothermal temperature (e.g., 130°C for nitrocellulose).[13]

    • Hold at this temperature and record the heat flow over time.

    • The "induction period" is the time until the onset of the large exothermic decomposition peak.

  • Dynamic (Temperature Ramp) Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 50°C to 300°C).

    • Record the heat flow versus temperature.

    • The "onset temperature of decomposition" is the point where the exothermic reaction begins.

  • Data Analysis: Compare the induction periods or onset temperatures of the stabilized samples to the control. A longer induction period or higher onset temperature indicates better thermal stability.

Caption: Experimental workflow for DSC thermal stability analysis.

Protocol 2: Quantification of DPA and Derivatives by HPLC

This protocol allows for the precise measurement of the concentration of the parent stabilizer and its degradation products, providing a clear picture of the material's aging status.[21]

Methodology:

  • Extraction:

    • Accurately weigh a known amount of the material (e.g., 1 gram of propellant).

    • Extract the stabilizers by dissolving the sample in a suitable solvent like dichloromethane or acetonitrile.

    • Sonicate for 20-30 minutes to ensure complete dissolution of the analytes.

    • Filter the solution through a 0.45 µm filter to remove any undissolved matrix components (like nitrocellulose).

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength suitable for all compounds of interest (e.g., 254 nm).

  • Calibration: Prepare a series of standard solutions of DPA, NNODPA, 2-Nitro-DPA, 4-Nitro-DPA, and 2,4-Dinitrodiphenylamine of known concentrations. Inject these to create a calibration curve for each analyte.

  • Sample Analysis: Inject a known volume (e.g., 20 µL) of the filtered sample extract onto the HPLC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the concentration of each compound by comparing its peak area to the corresponding calibration curve.[19]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate and precise quantification of 2,4-Dinitrophenyl diphenylamine (2,4-DNPDPA), a key intermediate in various chemical syntheses, is paramount for ensuring product quality, stability, and safety. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. By presenting detailed experimental protocols, comparative performance data, and an in-depth analysis of the underlying scientific principles, this document serves as a practical resource for selecting the most appropriate analytical method and ensuring the integrity of analytical results through robust cross-validation.

Introduction: The Analytical Imperative for this compound

This compound (2,4-DNPDPA) is a nitroaromatic compound whose purity and concentration are critical parameters in its applications, which can range from the synthesis of dyes to its potential use as a stabilizer in energetic materials. The presence of two nitro groups and two phenyl rings gives the molecule distinct physicochemical properties, such as a high melting point and solubility in organic solvents.[1][2] The accurate determination of 2,4-DNPDPA is crucial for reaction monitoring, quality control of the final product, and stability studies.

This guide is structured to provide a holistic understanding of the analytical landscape for 2,4-DNPDPA. We will delve into the theoretical underpinnings of three orthogonal analytical techniques, provide detailed, field-tested protocols, and present a framework for the cross-validation of the data generated. The ultimate goal is to empower the researcher to make informed decisions in method selection and to ensure the generation of reliable and reproducible analytical data.

The Cross-Validation Workflow: A Triad of Analytical Confidence

Cross-validation is a cornerstone of robust analytical science. It involves the use of multiple, distinct analytical methods to measure the same analyte in the same sample. Congruent results from different techniques provide a high degree of confidence in the accuracy of the measurement. The workflow presented here advocates for a tripartite approach, leveraging the strengths of chromatography and spectrophotometry.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Evaluation & Cross-Validation Sample 2,4-DNPDPA Sample HPLC HPLC-UV Analysis Sample->HPLC Aliquots GCMS GC-MS Analysis Sample->GCMS UVVis UV-Vis Spectrophotometry Sample->UVVis Comparison Comparative Analysis (Accuracy, Precision, Linearity) HPLC->Comparison GCMS->Comparison UVVis->Comparison Conclusion Validated Analytical Result Comparison->Conclusion Concordant Results?

Caption: A workflow for the cross-validation of 2,4-DNPDPA analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard for Quantification

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a molecule like 2,4-DNPDPA, reversed-phase HPLC with UV detection is the method of choice due to the presence of chromophores (the nitro and phenyl groups) that absorb UV radiation.

Expertise & Experience: Why this method works

The choice of a C18 column is based on the nonpolar nature of 2,4-DNPDPA, which will interact favorably with the hydrophobic stationary phase. A gradient elution with acetonitrile and water is proposed to ensure a sharp peak shape and efficient separation from any potential impurities. The detection wavelength is selected based on the principle of maximum absorbance by the nitroaromatic system, which typically occurs around 254 nm for similar compounds.[3]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the 2,4-DNPDPA reference standard in acetonitrile to prepare a stock solution of known concentration.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

    • Sample Solution: Dissolve the sample containing 2,4-DNPDPA in acetonitrile to a known concentration and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Quantification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of specificity. While 2,4-DNPDPA has a relatively high boiling point, it is amenable to GC analysis.[4]

Expertise & Experience: Why this method works

The use of a high-temperature capillary column with a non-polar stationary phase is essential to prevent degradation of the analyte and ensure good peak shape. Electron ionization (EI) will lead to a characteristic fragmentation pattern of the 2,4-DNPDPA molecule, providing a molecular fingerprint that can be used for definitive identification. For quantification, selected ion monitoring (SIM) of characteristic fragment ions enhances sensitivity and selectivity. The analysis of nitroaromatic compounds by GC-MS is a well-established technique.[5][6]

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C.

    • MS Scan Range: 50-350 amu.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepare as described for the HPLC method, but using a volatile solvent like acetone or ethyl acetate.

GCMS_Process cluster_0 Injection & Separation cluster_1 Ionization & Detection Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Sorting) Ion_Source->Mass_Analyzer Detector Detector (Signal) Mass_Analyzer->Detector

Sources

performance comparison of 2,4-Dinitrophenyl diphenylamine in different propellant formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Diphenylamine and its Nitrated Derivatives in Propellant Formulations

Introduction: The Imperative of Stability in Energetic Materials

Propellants based on nitrate esters, such as nitrocellulose and nitroglycerin, are fundamental to modern munitions. However, these materials are inherently unstable and undergo auto-decomposition over time.[1][2][3] This degradation process releases nitrogen oxides (NOx), which act as catalysts, dramatically accelerating the chemical breakdown in an autocatalytic cycle.[2][4] Unchecked, this process can lead to unpredictable ballistic performance, reduced shelf-life, and potentially catastrophic spontaneous ignition.

To ensure safety and reliability, chemical stabilizers are incorporated into propellant formulations. These molecules function by scavenging the reactive NOx species, thereby interrupting the autocatalytic decomposition cycle and extending the propellant's service life.[3][5][6][7] Among the most widely used and historically significant stabilizers is Diphenylamine (DPA).[1][8]

This guide provides a detailed performance comparison not of a single compound, but of the entire DPA stabilizer system. It is critical to understand that compounds like 2,4-Dinitrophenyl diphenylamine are not used as primary stabilizers. Instead, they are key products formed during the functional life of DPA. The stabilizing performance of the propellant is therefore a dynamic process. This guide will compare the initial high efficacy of DPA against the diminishing effectiveness of its sequential degradation products, providing researchers with a comprehensive understanding of the entire stabilization lifecycle.

The Mechanism of Stabilization: A Cascade of Reactions

The primary role of DPA is to neutralize the NOx gases that drive propellant decomposition. This is not a single reaction but a complex and competitive cascade of nitrosation and nitration events that consume the parent DPA and generate a series of "daughter" products.[9] Understanding this pathway is essential for evaluating a propellant's age and remaining safe life.

The generally accepted degradation pathway is as follows:

  • N-Nitrosation: The initial and most rapid reaction is with NOx to form N-nitroso-diphenylamine (N-NO-DPA). This is the first key derivative and still possesses significant stabilizing capabilities.[1][4][7]

  • Rearrangement and C-Nitration: Under the acidic conditions within the propellant matrix, N-NO-DPA can rearrange and be further nitrated. This leads to the formation of mono-nitrated derivatives, primarily 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA).[5][7][10]

  • Formation of Di- and Tri-nitro Derivatives: As the concentration of mono-nitro derivatives increases and the parent DPA is depleted, further nitration occurs. This forms various dinitrodiphenylamine isomers, including 2,4'-dinitrodiphenylamine and 4,4'-dinitrodiphenylamine.[1][10] The formation of these higher nitrated compounds signifies a significant reduction in the propellant's overall stabilizing capacity.[5]

  • Final Stage: The pathway can continue until 2,4,4'-trinitrodiphenylamine is formed, which is considered the end-stage of the stabilization process.[1]

G cluster_0 Propellant Decomposition cluster_1 DPA Stabilization Cascade Nitrocellulose Nitrocellulose (NC) Decomposition DPA Diphenylamine (DPA) (High Efficacy) Nitrocellulose->DPA NNODPA N-Nitroso-DPA (Good Efficacy) DPA->NNODPA + NOx MNDPA 2-Nitro-DPA & 4-Nitro-DPA (Reduced Efficacy) NNODPA->MNDPA + NOx / Rearrangement DNDPA 2,4'-Dinitro-DPA & 4,4'-Dinitro-DPA (Low Efficacy) MNDPA->DNDPA + NOx TNDPA Trinitro-DPA (Negligible Efficacy) DNDPA->TNDPA + NOx

Figure 1: The sequential degradation pathway of Diphenylamine (DPA) as it stabilizes propellant.

Performance Comparison: DPA vs. Its Nitrated Derivatives

The core of propellant surveillance lies in understanding that not all stabilizer molecules are created equal. The stabilizing effectiveness decreases as the DPA molecule becomes progressively more nitrated. The electron-withdrawing nature of the nitro groups reduces the ability of the amine nitrogen to react with further NOx molecules.

CompoundCommon AbbreviationRelative Stabilizing EfficacyRole in Propellant Lifecycle
Diphenylamine DPAHigh The primary stabilizer added to the formulation. Its depletion rate is a key indicator of aging.
N-Nitroso-diphenylamine N-NO-DPAGood The first major derivative. It is an effective stabilizer and is often included in "effective stabilizer content" calculations.[9][11]
2-Nitrodiphenylamine 2-NDPAModerate A C-nitro derivative with continued, but reduced, stabilizing ability compared to DPA.[1]
2,4'-Dinitrodiphenylamine 2,4'-DNDPALow The presence of dinitro derivatives indicates that the primary stabilizer is significantly depleted.
Trinitrodiphenylamine TNDPANegligible Considered the final stage of the DPA reaction. Its presence signals the end of the propellant's safe ballistic life.[1]

Table 1: Comparative performance of DPA and its primary degradation products.

Experimental studies have confirmed this hierarchy. A comparative study of stabilizer capacity found that DPA was significantly more effective at reacting with nitrogen dioxide than 2-nitrodiphenylamine.[1] Therefore, as a propellant ages and the concentration of DPA decreases while the concentration of its nitrated derivatives increases, the overall rate of decomposition begins to accelerate. Monitoring the ratio of these compounds is a powerful tool for predicting the remaining safe storage life of the propellant.[10]

Experimental Protocol: Quantifying Stabilizer Content via HPLC

High-Performance Liquid Chromatography (HPLC) is the dominant analytical technique for the routine surveillance of propellant stability.[5][12] It allows for the precise separation and quantification of the parent DPA and its various nitro and nitroso derivatives from a propellant extract.[8][10][12]

Step-by-Step HPLC Analysis Workflow
  • Sample Preparation:

    • A known mass of the propellant sample (typically 0.5-1.0 g) is accurately weighed.

    • The sample is placed in a volumetric flask.

    • A suitable solvent (e.g., dichloromethane or acetonitrile) is added to dissolve the stabilizer and other soluble components. The nitrocellulose matrix is largely insoluble.

    • The solution is agitated (e.g., by ultrasonication) for a set period to ensure complete extraction.

    • The solution is diluted to the final volume and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

    • Column: A reversed-phase C18 column is most commonly employed for separation.

    • Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile and water, to effectively separate compounds with a wide range of polarities.

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

    • Detection: UV detection is performed at a wavelength where both DPA and its derivatives have strong absorbance, often around 254 nm.

  • Quantification:

    • Calibration curves are generated using certified reference standards for DPA, N-NO-DPA, 2-NDPA, 4-NDPA, and other relevant derivatives.

    • The peak areas from the sample chromatogram are compared to the calibration curves to determine the concentration of each compound in the propellant, typically expressed as a weight percentage.

G cluster_workflow HPLC Analysis Workflow start Weigh Propellant Sample extract Solvent Extraction (e.g., CH2Cl2) start->extract filter Filter Extract (0.45 µm) extract->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect quantify Quantify Peaks vs. Calibration Standards detect->quantify end Report Stabilizer Concentrations (%) quantify->end

Figure 2: A typical experimental workflow for the HPLC analysis of propellant stabilizers.

Conclusion and Field Implications

The performance of a diphenylamine-stabilized propellant is not static; it is a dynamic system that evolves over the propellant's entire lifecycle. While DPA begins as a highly effective stabilizer, its protective capacity inevitably degrades as it is consumed and converted into a cascade of nitrated derivatives. The compound this compound is not a starting ingredient but rather an indicator that the stabilization system is nearing exhaustion.

For researchers and development professionals, this understanding is critical. The focus should not be on the performance of any single derivative in isolation, but on the changing concentration profile of the entire DPA family. The progressive depletion of DPA and the corresponding emergence of mono- and di-nitro derivatives serve as crucial chemical markers.[1][10] By employing robust analytical methods like HPLC to monitor this conversion, the defense industry can accurately assess the condition of aging munitions, predict their remaining safe life, and ensure the safety and reliability of energetic materials.[7][13]

References

  • Role of Diphenylamine as a Stabilizer in Propellants. (DTIC)
  • Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. (Diva-Portal.org)
  • Nitrocellulose-based propellants: elucidation of the mechanisms of the diphenylamine stabilizer employing density functional theory. (Taylor & Francis Online)
  • HPLC Analysis of Aged Propellants. (Scribd)
  • A Comparative Guide to Propellant Stabilizers: 2-Nitrodiphenylamine vs. Triphenylamine. (Benchchem)
  • Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants.
  • Analysis of stability of naturally aged single base propellants. (African Journal of Pure and Applied Chemistry)
  • Diphenylamine and Derivatives as Predictors of Gunpowder Age by Means of HPLC and St
  • Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography.
  • Diphenylamine and derivatives as predictors of gunpowder age by means of HPLC and statistical models.
  • The Core Mechanism of 2-Nitrodiphenylamine in Propellant Stabilization: An In-depth Technical Guide. (Benchchem)
  • On the Chemical Reactions of Diphenylamine and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions.
  • Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption. (TNO Repository)
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review.
  • A green stabilizer for Nitrate ester-based propellants: An overview. (PubMed Central)
  • Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chrom

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A Guide to Inter-Laboratory Comparison for the Analysis of 2,4-Dinitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2,4-Dinitrophenyl diphenylamine (2,4-DNPDPA). It is designed for researchers, scientists, and drug development professionals to ensure the reliability and comparability of analytical results across different laboratories. This document delves into the experimental design, methodologies, data analysis, and interpretation of results, grounded in established international standards.

Introduction: The Imperative of Comparability in Analytical Science

In the realm of scientific research and pharmaceutical development, the ability to reproduce and compare analytical results from different laboratories is paramount. Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance.[1][2] They serve to assess the performance of individual laboratories for specific measurements and to monitor their ongoing competence.[3] This guide focuses on the application of ILC principles to the analysis of this compound, a compound often used as an intermediate in the synthesis of dyes, explosives, and as a stabilizer.[4]

The inherent variability in analytical measurements, even when using the same method, can arise from numerous sources, including differences in instrumentation, reagents, environmental conditions, and operator technique.[5][6] An ILC provides a systematic approach to quantify this variability, specifically in terms of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[5][6][7]

Designing a Robust Inter-Laboratory Comparison for 2,4-DNPDPA

A well-designed ILC is crucial for generating meaningful and actionable data. The design of this study is guided by the principles outlined in internationally recognized standards such as ASTM E691 and ISO 13528.[3][6][7][8]

1. Preparation and Characterization of the Test Material:

A critical first step is the preparation of a homogeneous and stable test material containing a known concentration of 2,4-DNPDPA. The material should closely mimic the matrix typically encountered in routine analysis. For this study, a solution of 2,4-DNPDPA in a suitable organic solvent, such as acetonitrile, will be prepared.

  • Homogeneity and Stability Testing: Before distribution to participating laboratories, the bulk material must undergo rigorous homogeneity and stability testing to ensure that any observed differences in results are attributable to laboratory performance and not variations in the sample itself.[9] This is a critical requirement outlined in ISO 13528.[9]

2. Participating Laboratories and Analytical Methods:

A representative group of laboratories will be invited to participate. Each laboratory will be instructed to analyze the provided test material using their routine analytical method for the determination of 2,4-DNPDPA. The primary analytical techniques to be compared in this study are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are common methods for the analysis of similar compounds.[10]

3. Data Collection and Statistical Analysis:

Participating laboratories will be required to report their analytical results, including individual measurements and the mean value. The statistical analysis of the collected data will be performed in accordance with ASTM E691 and ISO 13528.[3][6][7][8] Key performance indicators will be calculated, including:

  • Repeatability Standard Deviation (sr): A measure of the variability of results within a single laboratory.[5][6]

  • Reproducibility Standard Deviation (sR): A measure of the variability of results between different laboratories.[5][6]

  • h-values and k-values: Statistical tools used to assess the consistency of individual laboratory results and within-laboratory precision, respectively.[6]

  • Z-scores: A standardized measure of a laboratory's performance, indicating how far its result deviates from the consensus value.[11][12][13] A z-score between -2 and +2 is generally considered satisfactory.[13]

The workflow for this inter-laboratory comparison is illustrated in the following diagram:

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting & Feedback prep Preparation of Homogeneous 2,4-DNPDPA Sample homogeneity Homogeneity & Stability Testing (ISO 13528) prep->homogeneity distribution Distribution to Participating Labs homogeneity->distribution analysis Analysis by Participating Labs (HPLC & GC) distribution->analysis reporting Reporting of Results analysis->reporting statistical_analysis Statistical Analysis (ASTM E691, ISO 13528) reporting->statistical_analysis performance_metrics Calculation of s_r, s_R, h-values, k-values, z-scores statistical_analysis->performance_metrics report_generation Generation of Final Report performance_metrics->report_generation feedback Feedback to Participants report_generation->feedback

Caption: Workflow of the inter-laboratory comparison for 2,4-DNPDPA analysis.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of 2,4-DNPDPA based on typical method validation data. The actual results from the ILC will be used to populate a similar table to provide a direct comparison of the methods across the participating laboratories.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector UV-Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Expected Accuracy (% Recovery) 98 - 102%97 - 103%
Expected Precision (RSD%) < 2%< 3%
Limit of Detection (LOD) Low ng/mL rangeMid to high ng/mL range
Limit of Quantification (LOQ) Low ng/mL rangeMid to high ng/mL range
Sample Throughput ModerateHigh
Advantages Suitable for non-volatile and thermally labile compounds.High resolution and sensitivity for volatile compounds.
Disadvantages May require derivatization for some compounds to enhance detection.Not suitable for non-volatile or thermally unstable compounds.
Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 335 nm, which is a maximum absorption wavelength for 2,4-DNPDPA.[14]

  • Standard Preparation: Prepare a series of calibration standards of 2,4-DNPDPA in the mobile phase.

  • Sample Preparation: Dilute the provided ILC sample with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and the sample and record the peak areas.

  • Quantification: Construct a calibration curve and determine the concentration of 2,4-DNPDPA in the sample.

Gas Chromatography (GC) Method

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Standard Preparation: Prepare a series of calibration standards of 2,4-DNPDPA in a suitable solvent (e.g., acetone).

  • Sample Preparation: Dilute the provided ILC sample with the same solvent used for the standards.

  • Analysis: Inject the standards and the sample and record the peak areas.

  • Quantification: Construct a calibration curve and determine the concentration of 2,4-DNPDPA in the sample.

Conclusion and Interpretation of Results

The results of this inter-laboratory comparison will provide valuable insights into the state of the practice for the analysis of 2,4-DNPDPA. By comparing the performance of HPLC and GC methods across multiple laboratories, this guide will help identify the strengths and weaknesses of each technique.

Unsatisfactory results in an ILC, such as a z-score greater than 3, should trigger a root cause analysis within the affected laboratory.[11] This process is a crucial component of a laboratory's quality management system and provides an opportunity for continuous improvement.[12] Ultimately, participation in well-designed inter-laboratory comparisons is essential for ensuring the production of high-quality, reliable, and comparable analytical data in the scientific and industrial communities.

References

  • ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023, [Link]

  • ASTM E691-21, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2021, [Link]

  • ASTM E691-16, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2016, [Link]

  • The ANSI Blog, ASTM E691-23: Interlaboratory Study to Determine Test Method Precision, [Link]

  • ISO 13528:2005, Statistical methods for use in proficiency testing by interlaboratory comparisons, International Organization for Standardization, Geneva, CH, 2005, [Link]

  • US Lab, ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, [Link]

  • ISO 13528:2015, Statistical methods for use in proficiency testing by interlaboratory comparisons, International Organization for Standardization, Geneva, CH, 2015, [Link]

  • Shapypro, Z-Score in Proficiency Testing: Understanding ISO 13528, [Link]

  • LookChem, Cas 612-36-2,2,4'-DINITRODIPHENYLAMINE, [Link]

  • SciSpace, The international harmonized protocol for the proficiency testing of analytical chemistry laboratories, [Link]

  • Eurachem, Proficiency testing, [Link]

  • Journal of the Chemical Society of Pakistan, A New Specific Method for the Analysis of 2,4-Dinitrophenylhydrazine, [Link]

  • QUALITAT, ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison, [Link]

  • Test Veritas, OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA, [Link]

  • ChemBK, Benzenamine, 2,4-dinitro-N-phenyl-, [Link]

  • The Royal Society of Chemistry, What is proficiency testing?, [Link]

  • ResearchGate, (PDF) The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories: (IUPAC Technical Report), [Link]

  • Spectroscopy Online, Passing the Test: Understanding Proficiency Testing, [Link]

  • Benchmark International, Inter laboratory Comparison 2023 Report, [Link]

  • ResearchGate, Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. Samples..., [Link]

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A Comparative Guide to the Efficacy and Stability of 2,4-Dinitrodiphenylamine and N-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2,4-Dinitrodiphenylamine (2,4-DNDPA) and N-Nitrosodiphenylamine (NDPA), two critical derivatives of Diphenylamine (DPA). While both compounds are encountered in the analysis of stabilized materials, they represent different stages of the stabilization process and possess distinct chemical properties and efficacy profiles. This document is intended for researchers, chemical engineers, and material scientists involved in the formulation, analysis, and quality control of energetic materials, polymers, and related fields.

Our analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and regulatory methods. We will explore the causality behind their formation, mechanisms of action, comparative stability, and the analytical methodologies required for their accurate quantification.

Introduction: Two Derivatives, Distinct Roles

Diphenylamine (DPA) is a cornerstone stabilizer, particularly in nitrocellulose-based propellants and explosives, where it functions by scavenging reactive nitrogen oxides (NOx) that are byproducts of nitroester decomposition.[1][2][3] This scavenging action prevents an autocatalytic degradation cycle that could otherwise lead to catastrophic failure.[4]

The interaction of DPA with NOx initiates a complex series of reactions, forming numerous derivatives. Among the first and most significant of these is N-Nitrosodiphenylamine (NDPA) .[3][5] Further along this degradation pathway, after subsequent oxidation and nitration, 2,4-Dinitrodiphenylamine (2,4-DNDPA) is formed.[3][5]

Therefore, a direct "vs." comparison of their efficacy is nuanced. NDPA represents an early-stage, active stabilization product, while 2,4-DNDPA is a later-stage product whose presence indicates significant aging of the material. Understanding their distinct characteristics is crucial for assessing the stability and predicting the remaining service life of DPA-stabilized products.

Chemical Structure and Physicochemical Properties

The functional groups attached to the diphenylamine backbone—a nitroso group for NDPA and two nitro groups for 2,4-DNDPA—dictate their chemical behavior and stability.

G cluster_0 2,4-Dinitrodiphenylamine (2,4-DNDPA) cluster_1 N-Nitrosodiphenylamine (NDPA) a b

Caption: Chemical structures of 2,4-Dinitrodiphenylamine and N-Nitrosodiphenylamine.

The key physicochemical properties of these compounds are summarized below.

Property2,4-Dinitrodiphenylamine (2,4-DNDPA)N-Nitrosodiphenylamine (NDPA)
CAS Number 961-68-2[6]86-30-6[7]
Molecular Formula C₁₂H₉N₃O₄[6]C₁₂H₁₀N₂O
Molecular Weight 259.22 g/mol [6]198.22 g/mol
Appearance Light yellow to brown powder/crystals[6]Yellow to orange-brown crystalline solid[8][9]
Melting Point 159-161 °C[6]66-69 °C
Solubility Soluble in acetone; insoluble in water.[6]Soluble in acetone, benzene, ether; insoluble in water.[8]
Stability Stable under normal conditions; incompatible with strong bases, acids, and oxidizing agents.[6]Thermally labile; light-sensitive; combustible.[8][10][11][12]

Mechanism of Action and Stabilization Efficacy

The stabilizing effect of DPA and its derivatives is a multi-step process. The initial reaction products are often more effective stabilizers than DPA itself. However, as the stabilizer is consumed and converted into more highly nitrated forms, its efficacy diminishes.

degradation_pathway DPA Diphenylamine (DPA) NDPA N-Nitrosodiphenylamine (NDPA) DPA->NDPA + NOx NOx NOx (NO, NO₂) 4_NDPA 4-Nitrosodiphenylamine NDPA->4_NDPA Fischer-Hepp Rearrangement (Acidic) Nitro_DPA Mononitro-DPAs (2-NDPA, 4-NDPA) NDPA->Nitro_DPA + NOx / Oxidation 4_NDPA->Nitro_DPA + NOx / Oxidation Dinitro_DPA Dinitrodiphenylamines (2,4-DNDPA, etc.) Nitro_DPA->Dinitro_DPA + NOx

Caption: Simplified degradation pathway of Diphenylamine in propellants.

N-Nitrosodiphenylamine (NDPA)
  • Formation and Role: NDPA is the primary product formed when DPA reacts with nitrous acid (formed from NOx).[5] Its formation signifies the initiation of the stabilization process. It continues to act as a stabilizer, reacting with further NOx.

  • Efficacy: NDPA is an effective radical scavenger.[9] In industrial applications outside of propellants, it has been widely used as a vulcanization retarder in the rubber industry, preventing premature cross-linking.[7][13]

  • Limitations: The primary drawback of NDPA is its inherent instability. The bond energy between the two nitrogen atoms is remarkably low (~11 kcal/mole), making it susceptible to thermal and photolytic degradation.[10] This fragility means it can easily transfer its nitroso group to other amines, a process known as transnitrosation.[10][14] Under acidic conditions, it can also undergo the Fischer-Hepp rearrangement to form the more stable C-nitroso isomer, 4-nitrosodiphenylamine.[10][15]

2,4-Dinitrodiphenylamine (2,4-DNDPA)
  • Formation and Role: 2,4-DNDPA is a secondary or tertiary product in the DPA degradation chain, formed after the initial nitrosation and subsequent nitration of the phenyl rings.[3] Its presence is a key indicator that the propellant has undergone significant aging and that the primary stabilizer has been substantially consumed.

  • Efficacy: While still possessing some ability to react with NOx, the stabilizing efficacy of dinitro-derivatives is considered to be significantly lower than that of DPA or its initial N-nitroso and mononitro products. The electron-withdrawing nature of the two nitro groups deactivates the amine group, making it less reactive towards electrophilic NOx species.

  • Applications: Unlike NDPA, 2,4-DNDPA is not intentionally added to formulations as a primary stabilizer. Its main relevance is analytical, serving as a marker for the extent of propellant degradation. It also finds use as a dye (C.I. Disperse Yellow 14) and has been investigated as a chromogenic chemosensor.[6][16]

Comparative Stability and Decomposition

The stability of the stabilizer and its derivatives is paramount to its function. A stabilizer that degrades too quickly under ambient conditions will have a short effective lifespan.

  • N-Nitrosodiphenylamine (NDPA):

    • Thermal Instability: NDPA is notoriously fragile. It completely decomposes to diphenylamine at the high temperatures (200-250°C) typical of a gas chromatography (GC) injection port, which severely complicates its analysis by this method.[10][12][14] Even at moderate temperatures above 85°C, technical grades can begin to decompose, emitting toxic nitrogen oxides.[8]

    • Photolytic Instability: NDPA is light-sensitive and should be stored in amber or foil-wrapped containers to minimize photolytic decomposition.[10][12] In the environment, it is decomposed by sunlight in the air.[13]

    • Chemical Instability: It can undergo rearrangement in acidic conditions and is reactive towards other amines via transnitrosation.[10][14]

  • 2,4-Dinitrodiphenylamine (2,4-DNDPA):

    • Thermal Stability: 2,4-DNDPA is a much more robust molecule. Its melting point of 159-161 °C is significantly higher than that of NDPA, indicating greater thermal stability.[6]

    • Chemical Stability: It is generally stable but is incompatible with strong bases, acids, and oxidizing agents.[6] The presence of the deactivating nitro groups makes it less susceptible to the types of rearrangements and transnitrosation reactions that NDPA readily undergoes.

Analytical Methodologies: A Critical Distinction

The profound difference in thermal stability between the two compounds necessitates different analytical approaches.

Analysis of N-Nitrosodiphenylamine (NDPA)

Due to its thermal decomposition, High-Performance Liquid Chromatography (HPLC) is the required and preferred method for the accurate quantification of NDPA.[10][11] Gas Chromatography (GC) methods are problematic because NDPA is detected as its decomposition product, diphenylamine.[12][14] If GC must be used, a rigorous cleanup procedure to remove any pre-existing diphenylamine from the sample is mandatory to avoid erroneously high results.[10][14] Modern, highly sensitive methods often employ LC-MS/MS or GC-MS for trace-level detection of nitrosamines in various matrices.[17]

Analysis of 2,4-Dinitrodiphenylamine (2,4-DNDPA)

As a thermally stable compound, 2,4-DNDPA can be readily analyzed by standard chromatographic techniques, including both HPLC and GC, without the decomposition issues that plague NDPA analysis. LC-MS/MS methods have also been used for its detection and the identification of its metabolites in toxicological studies.[18][19]

Experimental Protocols

Protocol 1: HPLC Analysis of Propellant Stabilizers

This protocol provides a generalized workflow for the simultaneous analysis of DPA and its degradation products, including NDPA and 2,4-DNDPA, from a propellant sample.

Objective: To extract and quantify stabilizer content in a nitrocellulose-based propellant using Reverse-Phase HPLC with UV detection.

1. Rationale: This method is chosen to avoid the thermal degradation of labile compounds like NDPA. Reverse-phase chromatography provides excellent separation for aromatic compounds of varying polarity.

2. Materials:

  • Propellant sample

  • Acetonitrile (HPLC grade)

  • Dichloromethane (stabilizer-free)

  • Deionized water (18 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE)

  • Analytical standards: DPA, NDPA, 2,4-DNDPA

3. Workflow Diagram:

hplc_workflow start Weigh Propellant Sample (approx. 1g) dissolve Dissolve in Dichloromethane (10 mL) start->dissolve precipitate Precipitate Nitrocellulose with Acetonitrile (40 mL) dissolve->precipitate filter Filter through 0.45 µm PTFE syringe filter precipitate->filter inject Inject aliquot into HPLC-UV filter->inject quantify Quantify against Standard Calibration Curves inject->quantify end Report Concentrations (% w/w) quantify->end

Caption: Workflow for HPLC analysis of propellant stabilizers.

4. Step-by-Step Procedure: a. Accurately weigh approximately 1.0 g of the propellant sample into a volumetric flask. b. Add 10 mL of dichloromethane to dissolve the sample. Use sonication if necessary. c. Slowly add 40 mL of acetonitrile while stirring to precipitate the nitrocellulose. d. Allow the precipitate to settle for at least 30 minutes. e. Filter an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. f. Analyze the sample using an HPLC system with a C18 column and a UV detector (e.g., monitoring at 254 nm and 335 nm). g. Use a gradient elution method with a mobile phase of acetonitrile and water. h. Quantify the concentrations of NDPA and 2,4-DNDPA by comparing peak areas to those of external calibration standards.

5. Self-Validation: The method's validity is ensured by running a blank (solvent only) to check for system contamination, a known standard to verify retention times and detector response, and by spiking a sample with known amounts of analytes to calculate recovery rates.

Toxicology and Safety Considerations

  • N-Nitrosodiphenylamine (NDPA): N-nitroso compounds as a class are of significant toxicological concern, with many being potent carcinogens.[14] NDPA itself is listed as a substance that can cause cancer.[7][9] Its ability to act as a nitrosating agent for other secondary amines is a major concern, as this can form other carcinogenic nitrosamines.[13]

  • 2,4-Dinitrodiphenylamine (2,4-DNDPA): While not as extensively studied for carcinogenicity as NDPA, dinitroaromatic compounds are known to be toxic. It is listed as causing skin, eye, and respiratory irritation.[6] It is used in the manufacturing of explosives and pesticides, indicating its bioactive potential.[20] All handling should be performed with appropriate personal protective equipment.

Conclusion and Recommendations

2,4-Dinitrodiphenylamine and N-Nitrosodiphenylamine are not interchangeable alternatives but rather represent different points in the lifecycle of a DPA-stabilized system.

  • N-Nitrosodiphenylamine (NDPA) is an early-stage, active stabilization product . Its presence confirms that the stabilizer is performing its function. However, it is thermally and photolytically unstable, complicating its analysis and handling. Its potential carcinogenicity and ability to form other N-nitrosamines are significant drawbacks.

  • 2,4-Dinitrodiphenylamine (2,4-DNDPA) is a late-stage degradation product . Its detection is an important marker for the advanced aging of a material and indicates that a significant portion of the initial stabilizer's efficacy has been consumed. It is far more stable than NDPA, making its analysis more straightforward.

For researchers in drug development, the distinction is critical. If evaluating potential interactions with nitrosamine impurities, the high reactivity and instability of NDPA are key factors. For those developing stable formulations, understanding the entire degradation pathway from DPA through NDPA to 2,4-DNDPA is essential for creating robust analytical methods for stability and shelf-life assessment. The choice of analytical technique is paramount: HPLC is mandatory for reliable NDPA quantification, whereas 2,4-DNDPA allows for more flexible analytical approaches.

References

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for N-Nitrosodiphenylamine. [Link]

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  • U.S. Environmental Protection Agency (EPA). Method 8070A: Nitrosamines by Gas Chromatography. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6838, N-Nitrosodiphenylamine. [Link]

  • Helaleh, M. I. H., et al. A KINETIC METHOD FOR THE SPECIFIC DETERMINATION OF 2,4-DINITROPHENYLHYDRAZINE. [Link]

  • Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

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  • California Office of Environmental Health Hazard Assessment (OEHHA). (1988). N-Nitrosodiphenylamine. [Link]

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A Comparative Guide to Propellant Stabilizer Performance: 2-Nitrodiphenylamine (2-NDPA) vs. Diphenylamine (DPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stabilizers in Energetic Materials

Nitrocellulose-based propellants, foundational to numerous applications, are inherently susceptible to auto-decomposition over time. This process, driven by the breakdown of nitrate esters, releases nitrogen oxides (NOx) which act as catalysts, accelerating further degradation.[1][2] This autocatalytic cycle can compromise the material's performance, leading to unpredictable ballistics and, in worst-case scenarios, catastrophic auto-ignition.[1] To ensure safety, reliability, and extended shelf-life, chemical stabilizers are incorporated into propellant formulations. These molecules function by scavenging the reactive NOx species, thereby interrupting the decomposition cycle.[3]

For decades, Diphenylamine (DPA) has been a universally adopted stabilizer.[4] However, its derivative, 2-Nitrodiphenylamine (2-NDPA), is also widely used, particularly in double- and triple-base propellants. This guide provides a detailed, objective comparison of the performance of 2-NDPA against the industry-standard DPA, supported by experimental data and standardized evaluation protocols.

Core Mechanism of Stabilization: A Tale of Two Amines

Both DPA and 2-NDPA operate on the same fundamental principle: neutralizing NOx radicals to prevent the autocatalytic breakdown of the propellant matrix.[1][5] The secondary amine group (-NH-) in both molecules is the reactive center for this crucial scavenging activity.[2]

The stabilization process is not a single reaction but a complex cascade of competing and consecutive nitrosation and nitration reactions.[1][2] This consumes the primary stabilizer and generates a series of "daughter" products, which can also contribute to the overall stability of the propellant.[1][6]

The initial and most critical step is the reaction with NOx, which leads to the formation of N-nitroso derivatives (e.g., N-nitrosodiphenylamine or N-nitroso-2-nitrodiphenylamine).[1][2] These intermediates can then undergo further reactions, including denitrosation, rearrangement, and additional nitration to form a variety of dinitro- and trinitrodiphenylamine derivatives.[2]

Caption: Generalized stabilization pathway for DPA and 2-NDPA.

While the overarching mechanism is similar, the presence of the nitro group in 2-NDPA influences its reactivity and the subsequent stability of its degradation products, leading to different performance characteristics when compared to DPA.

Performance Benchmarking: Key Metrics and Experimental Data

The effectiveness of a stabilizer is evaluated through several key performance indicators, primarily assessed via accelerated aging studies where propellants are subjected to elevated temperatures to simulate long-term storage.[7][8]

Key Performance Metrics:

  • Stabilizer Depletion Rate: The rate at which the primary stabilizer is consumed. A slower depletion rate is generally desirable.

  • Heat Generation: Measured by techniques like Heat Flow Calorimetry (HFC), a lower heat output signifies greater chemical stability.[9][10]

  • Formation of Daughter Products: The profile of degradation products can indicate the efficiency of the stabilization process.[6]

  • Time to Auto-ignition: A critical safety parameter determined under controlled heating conditions.

Comparative Performance Data

The following table summarizes comparative data on the performance of 2-NDPA and DPA. It is important to note that direct comparison can be challenging due to variations in propellant formulations and experimental conditions across different studies.[3][9]

Performance Metric2-Nitrodiphenylamine (2-NDPA)Diphenylamine (DPA)Key Insights
Primary Role Primary stabilizer in double- and triple-base propellants.Primary stabilizer, especially in single-base propellants.[4][11]2-NDPA is often selected for more energetic formulations.
Stabilizer Consumption Generally exhibits a slower consumption rate compared to some other stabilizers.[9]Readily consumed during stabilization, forming a cascade of nitrated and nitrosated derivatives.[5][9]The slower consumption of 2-NDPA can contribute to a longer effective service life.
Heat Generation (HFC) Effective in reducing heat flow, indicating good thermal stability.[3]Propellants with DPA can show a higher heat generation rate compared to other stabilizers, suggesting a faster decomposition process.[9]2-NDPA often demonstrates superior performance in maintaining thermal stability.
Degradation Products Forms N-nitroso-2-nitrodiphenylamine and various dinitrodiphenylamines.[1]Forms N-nitrosodiphenylamine (NNODPA), 2-nitrodiphenylamine, and 4-nitrodiphenylamine as major initial products.[5][6]The degradation pathways differ, with DPA itself generating 2-NDPA as a secondary stabilizer.[12]
Toxicity Concerns Degradation products include carcinogenic N-nitrosoamines.[3]Also forms carcinogenic N-nitrosoamines during degradation.[3]Both stabilizers share similar concerns regarding the toxicity of their byproducts, driving research into "green" alternatives.[13]

Experimental Protocols for Stabilizer Evaluation

Accurate and reproducible assessment of stabilizer performance relies on standardized experimental methodologies. The following protocols are central to the evaluation of nitrocellulose-based propellants.[9][14]

High-Performance Liquid Chromatography (HPLC) for Stabilizer Depletion

Objective: To quantify the concentration of the primary stabilizer and its degradation products over time during accelerated aging.[9][10]

Methodology:

  • Sample Preparation: A known mass of the propellant is extracted with a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Filtration: The extract is filtered through a syringe filter (e.g., 0.45 µm) into an HPLC vial.[9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[9]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm).[14]

    • Flow Rate: Typically 1-2 mL/min.[9]

  • Quantification: Calibration curves are generated using standards of the primary stabilizer and its known degradation products. The concentration in the sample is determined by comparing the peak areas from the chromatogram to the calibration curves.[9]

Caption: Experimental workflow for HPLC analysis of stabilizers.

Heat Flow Calorimetry (HFC)

Objective: To measure the heat generated by a propellant sample under isothermal conditions as an indicator of its chemical stability.[9][14]

Methodology:

  • Apparatus: A high-sensitivity heat flow calorimeter is required.[9]

  • Sample Preparation: A known mass of the propellant (typically a few grams) is placed in a sealed, inert sample cell (e.g., stainless steel or glass).

  • Isothermal Testing: The sample is held at a constant elevated temperature (e.g., 70°C or 85°C), and the heat flow from the sample is continuously measured over an extended period.[14][15]

  • Data Analysis: The heat flow rate (in W/kg) is plotted against time. A lower and more stable heat flow rate indicates a more stable propellant. The total heat produced can also be calculated.[9]

Vacuum Stability Test

Objective: To determine the thermal stability of a propellant by measuring the volume of gaseous decomposition products evolved when the sample is heated under a vacuum.[16]

Methodology:

  • Apparatus: A specialized apparatus consisting of a heating block, a sample tube connected to a mercury-filled capillary tube, and a vacuum pump.

  • Sample Preparation: A precisely weighed, dried sample is placed in the sample tube.

  • Testing: The apparatus is evacuated and then heated to a specified temperature (e.g., 100°C or 120°C).[16]

  • Measurement: The volume of gas evolved from the sample is measured at regular intervals. The test is complete when a specified volume of gas is produced. A longer time to reach this volume indicates greater stability.[16]

Conclusion and Future Outlook

Both 2-Nitrodiphenylamine and the traditional standard, Diphenylamine, are effective stabilizers that have been crucial for ensuring the safety and reliability of nitrocellulose-based propellants for many years. Experimental data suggests that 2-NDPA can offer enhanced thermal stability and a slower consumption rate, making it a preferred choice for certain high-performance applications.

However, a significant drawback shared by both compounds is the formation of carcinogenic N-nitroso derivatives during their degradation.[3] This has become a major driver for research and development in the field, with a growing focus on "green" stabilizers, such as fullerene derivatives and other novel compounds that do not form toxic byproducts.[13] As the field advances, the continued rigorous benchmarking of these new candidates against the well-established performance of 2-NDPA and DPA will be essential for the development of safer and more reliable energetic materials.

References

  • Role of Diphenylamine as a Stabilizer in Propellants - DTIC. (URL: )
  • The Core Mechanism of 2-Nitrodiphenylamine in Propellant Stabilization: An In-depth Technical Guide - Benchchem. (URL: )
  • Accelerated Aging of Lead-Free Propellant - NASA Technical Reports Server (NTRS). (URL: )
  • A Historical and Technical Guide to 2-Nitrodiphenylamine as a Propellant Stabilizer - Benchchem. (URL: )
  • Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose - Diva-Portal.org. (URL: [Link])

  • A Comparative Analysis of the Degradation Products of Diphenylamine (DPA) and 2-Nitrodiphenylamine (2-NDPA) - Benchchem. (URL: )
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a st
  • Nitrocellulose-based propellants: elucidation of the mechanisms of the diphenylamine stabilizer employing density functional theory - Taylor & Francis Online. (URL: [Link])

  • Stabilization of nitrocellulose by diphenylamine and phenol compound. (URL: )
  • performance comparison of stabilizers for nitrocellulose-based propellants - Benchchem. (URL: )
  • A Comparative Guide to Alternative Stabilizers for 2-Nitrodiphenylamine in Munitions - Benchchem. (URL: )
  • A Comparative Analysis of 2-Nitrodiphenylamine and 4-Nitrodiphenylamine as Propellant Stabilizers - Benchchem. (URL: )
  • Study of the effect of accelerated ageing on the properties of modified nitrocellulose propellants Badanie wpływu przyspieszone. (URL: )
  • Accelerated Aging Characteristics of a Double Base Propellant - KoreaScience. (URL: [Link])

  • A green stabilizer for Nitrate ester-based propellants: An overview - PMC - PubMed Central. (URL: [Link])

  • An Investigation of Composite Propellant Accelerated Ageing Mechanisms and Kinetics. (URL: )
  • The Science and Stability of Double-Base Propellants: An In-Depth Explor
  • Determination of stabilisers in nitrocellulose-based propellants before and after ageing - Eurachem. (URL: [Link])

  • Determination of Chemical Stability of Propellants Using the Vacuum Stability Test Method. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dinitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. 2,4-Dinitrophenyl diphenylamine, also known as 2,4-Dinitrodiphenylamine, is a valuable intermediate in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides a procedural framework grounded in safety and regulatory compliance to manage this compound responsibly within a laboratory setting.

The Foundational Rationale: Understanding the Hazard Profile

Proper disposal procedures are not arbitrary; they are a direct consequence of a chemical's intrinsic properties. For this compound, the primary concerns stem from its reactivity and irritant properties.

The presence of two nitro groups (-NO2) on the aromatic ring makes the molecule energy-rich and susceptible to rapid decomposition under certain conditions. Like many dinitro-aromatic compounds, it may decompose explosively if subjected to heat, shock, or friction.[1] Furthermore, the compound is a known irritant, capable of causing serious irritation to the eyes, skin, and respiratory system.[2][3][4][5] Understanding these risks is the critical first step in preventing laboratory accidents and ensuring environmental stewardship.

PropertyDataSource(s)
Chemical Name 2,4-Dinitro-N-phenylaniline[2][6]
CAS Number 961-68-2[2][7]
Appearance Red-brown or yellow powder/crystals[2][3]
Primary Hazards Serious eye irritant (H319), Skin and respiratory irritant[1][2][3]
Reactivity Hazards May explode in fire; may decompose explosively on heating, shock, or friction[1]
Incompatibilities Strong acids, strong bases, strong oxidizing agents[2][3][7][8]
Hazardous Decomposition Emits toxic fumes of nitrogen oxides and carbon monoxide upon combustion[2]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling the compound for any purpose, including disposal, the following safety measures are non-negotiable. This protocol creates a self-validating system of safety by minimizing exposure pathways.

  • Engineering Controls : All handling of this compound, especially when dealing with the solid powder, must occur within a certified chemical fume hood.[2][4] This is essential to prevent the inhalation of airborne particles. The workspace should also be equipped with an eyewash station and a safety shower.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.

    • Eye Protection : Wear chemical safety goggles or a face shield.[1][4]

    • Hand Protection : Wear nitrile gloves. For any task involving this compound, double-gloving is a recommended best practice.[9] Gloves must be inspected before use and disposed of as contaminated waste after the task is complete.[4]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact.[4]

Step-by-Step Disposal Procedure for this compound

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[10][11] Under no circumstances should it be discarded in standard trash or washed down the drain.[10]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

  • The pure chemical compound.

  • Solutions containing the compound.

  • Contaminated labware such as weighing papers, pipette tips, and gloves.[10]

This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[10]

Step 2: Containerization

Use a dedicated, compatible, and clearly labeled hazardous waste container.[10]

  • Container Type : A wide-mouth, sealable container made of high-density polyethylene (HDPE) is ideal for solid waste to prevent breakage and reaction.

  • Condition : The container must be in good condition, with a secure, tight-fitting lid to prevent any leaks or spills.[10]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be explicitly labeled with the words "Hazardous Waste."[10] The label must also clearly state:

  • The full chemical name: "This compound "

  • The associated hazards (e.g., "Irritant," "Explosive Hazard upon Heating")

  • The date of accumulation.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources, sparks, and incompatible materials.[2]

Step 5: Arranging for Final Disposal

Do not attempt to neutralize or treat this chemical waste in the lab. The safest and most compliant method is to arrange for professional disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[10]

  • Follow their specific procedures for waste handover. Disposal must be entrusted to a licensed waste disposal company.[1]

Spill Management Protocol

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Section 2.

  • Control Dust : Do NOT dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid making the powder airborne.

  • Collect Material : Carefully scoop or sweep up the material and place it into your designated hazardous waste container.[2][12]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. All cleaning materials must also be placed in the hazardous waste container.[10]

  • Report : Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Disposal and Spill Response Workflow

The following diagram illustrates the decision-making process for managing this compound waste and spills.

G cluster_0 Waste Generation & Handling cluster_1 Spill Response start Material Used or Spilled segregate Step 1: Segregate Waste (Chemical, PPE, Labware) start->segregate container Step 2: Use Labeled HDPE Container segregate->container label_waste Step 3: Label Container 'Hazardous Waste' container->label_waste store Step 4: Store in SAA label_waste->store contact Step 5: Contact EHS for Pickup store->contact spill Spill Occurs ppe Don Full PPE spill->ppe contain Cover with Inert Material (No Dust!) ppe->contain collect Collect Material & Debris contain->collect collect->container Place in Waste Container

Caption: Workflow for routine disposal and emergency spill response for this compound.

References

  • Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Cole-Parmer. Retrieved from [Link]

  • Cas 612-36-2, 2,4'-DINITRODIPHENYLAMINE. LookChem. Retrieved from [Link]

  • N-(2,4-Dinitrophenyl)-N-phenylamine. ChemBK. Retrieved from [Link]

  • 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • 2,4-Dinitrodiphenylamine | CAS#:961-68-2. Chemsrc. Retrieved from [Link]

  • 2,4-Dinitrodiphenylamine - Hazardous Agents. Haz-Map. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019). Amherst College. Retrieved from [Link]

Sources

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dinitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the laboratory environment presents inherent risks, particularly when working with potent chemical compounds. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dinitrophenyl diphenylamine, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating exposure and ensuring a secure research environment. Here, we move beyond a simple checklist, offering a scientifically grounded rationale for each safety measure, empowering you to work with confidence and precision.

Understanding the Hazard: Why this compound Demands Respect

This compound is a red-brown powder that poses several health risks. It is a known irritant to the skin, eyes, and respiratory tract.[1] Direct contact can lead to chemical conjunctivitis, while inhalation of dust particles may cause irritation to the respiratory system.[1] Ingestion can result in gastrointestinal irritation.[1] Furthermore, the toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.[1] Some sources also indicate that similar dinitrophenyl compounds may become explosive under specific conditions such as heating, shock, or friction.[2]

Due to these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a fundamental requirement for the safe handling of this compound.

The Last Line of Defense: Selecting the Appropriate Personal Protective Equipment

The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound. The following provides a detailed overview of the necessary protective gear, emphasizing the rationale behind each selection.

Eye and Face Protection: Shielding Against Irritation

Given that this compound is a potent eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These should be the minimum standard for eye protection. Ensure they provide a complete seal around the eyes to protect against dust particles and potential splashes. Look for goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Face Shield: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Dermal Exposure

Preventing skin contact is paramount, as this compound can cause significant irritation.[1]

  • Lab Coat: A standard lab coat is essential to protect street clothing from contamination.

  • Chemical-Resistant Apron or Suit: For tasks involving larger quantities of the compound or a significant risk of splashes, a chemical-resistant apron or a full protective suit should be worn over the lab coat.

Glove Material Comparison:

Glove MaterialChemical Resistance to Aromatic Nitro CompoundsPuncture ResistanceAllergenicity
Nitrile GoodExcellentLow
Neoprene Good to ExcellentGoodLow
Butyl Rubber ExcellentGoodLow
Natural Rubber (Latex) Fair to GoodGoodHigh

This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection: Guarding Against Inhalation Hazards

The fine, powdery nature of this compound makes respiratory protection a crucial component of your PPE ensemble, especially when dust generation is possible.[1]

  • Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[4]

  • Respirator: In situations where a fume hood is not feasible or if there is a risk of exceeding exposure limits, a respirator is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] For this compound, a full-face respirator with appropriate particulate filters is recommended if exposure limits are exceeded or irritation is experienced.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the key steps for a safe operational procedure.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood don_ppe Don PPE prep_hood->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem clean_up Clean Work Area handle_chem->clean_up doff_ppe Doff PPE clean_up->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands cluster_waste Waste Segregation cluster_disposal Disposal Pathway solid_waste Solid Waste (Contaminated PPE, wipes) haz_container Labeled Hazardous Waste Container solid_waste->haz_container liquid_waste Liquid Waste (Solutions containing the compound) liquid_waste->haz_container unused_chem Unused Chemical unused_chem->haz_container ehs Contact Environmental Health & Safety (EHS) haz_container->ehs licensed_disposal Licensed Waste Disposal Company ehs->licensed_disposal

Caption: A workflow for the proper segregation and disposal of this compound waste.

Disposal Protocol:

  • Waste Characterization: Due to its hazardous nature, waste containing this compound should be considered hazardous waste. The closely related compound, 2,4-Dinitrophenol, is listed as an EPA hazardous waste with the code P048 . [5][6]It is prudent to manage this compound waste similarly.

  • Containerization:

    • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Unused Chemical: Do not attempt to dispose of unused this compound down the drain or in the regular trash. It must be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department should be contacted for guidance on the specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal company.

By adhering to these rigorous safety protocols, you can confidently and responsibly conduct your research while minimizing the risks associated with handling this compound. A steadfast commitment to safety is the cornerstone of scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Retrieved from [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 2-4-dinitrophenylhydrazine-119-26-6. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • Request PDF. (2025, August 10). Microbial remediation of nitro-aromatic compounds: An overview. Retrieved from [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Management Method Codes Used with the Hazardous Waste Report. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diphenylamine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diphenylamine. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • YouTube. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.